3-Methylquinoxaline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNADFNSANIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424475 | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74003-63-7 | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemistry and Ascendant Biological Importance of 3-Methylquinoxaline-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylquinoxaline-2-carboxylic acid (MQCA), a heterocyclic compound of increasing significance in medicinal chemistry and food safety. We delve into the historical context of its structural class, detail classical and modern synthetic methodologies with step-by-step protocols, and present its physicochemical and biological properties. This document serves as a vital resource for researchers engaged in the synthesis of quinoxaline derivatives and for professionals in drug development and veterinary medicine who encounter this molecule in their work.
Introduction: The Quinoxaline Scaffold and the Emergence of MQCA
The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a cornerstone in heterocyclic chemistry for over a century. Its derivatives are recognized for a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] this compound (MQCA) has emerged from this distinguished family of compounds as a molecule of particular interest. Initially identified as the major metabolite of the veterinary antibiotic and growth promoter, Olaquindox, MQCA is now a critical marker for monitoring the use of this substance in livestock.[3][4] Beyond its role in veterinary diagnostics, MQCA and its derivatives are being actively investigated for their therapeutic potential, particularly in the fields of oncology and infectious diseases.[5][6]
This guide will provide a thorough examination of MQCA, from its chemical synthesis to its biological implications, offering a foundation for further research and application.
Historical Perspective: The Genesis of Quinoxaline Synthesis
The synthesis of the quinoxaline scaffold dates back to the seminal work of Oscar Hinsberg in 1884.[1] The Hinsberg condensation is a robust and versatile reaction that involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction laid the groundwork for the synthesis of a vast array of quinoxaline derivatives.
While the precise first synthesis of this compound is not readily found in seminal, named reactions, its logical and classical synthesis is a direct application of the Hinsberg condensation, reacting o-phenylenediamine with pyruvic acid. In this reaction, the two carbonyl groups of pyruvic acid (the ketone and the carboxylic acid) react with the two amino groups of o-phenylenediamine to form the pyrazine ring.
Synthetic Methodologies for this compound
The synthesis of MQCA can be approached through several pathways, from classical condensation reactions to more modern, tailored methods.
Classical Synthesis: The Hinsberg Condensation
The reaction of o-phenylenediamine with pyruvic acid remains a fundamental approach to synthesizing the 3-methylquinoxalin-2(1H)-one, a precursor that can be further elaborated to MQCA. However, direct condensation to the carboxylic acid can be challenging. A more common classical approach involves the condensation of o-phenylenediamine with an ester of pyruvic acid, followed by hydrolysis.
Experimental Protocol: Two-Step Synthesis via Esterification and Hydrolysis
Step 1: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate
-
To a solution of o-phenylenediamine (1 equivalent) in ethanol, add methyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Dissolve the Methyl 3-methylquinoxaline-2-carboxylate (1 equivalent) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.[7]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture by rotary evaporation to remove the methanol.[7]
-
Acidify the aqueous residue with 1N hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.[7]
-
Extract the product with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[7]
-
Evaporate the solvent under reduced pressure to yield this compound as a solid.[7]
Causality Behind Experimental Choices: The use of an ester of pyruvic acid in the initial condensation step often leads to a cleaner reaction and higher yields of the quinoxaline ester compared to the direct use of the keto acid. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid.
Diagram of the Classical Synthesis Pathway
Caption: Classical two-step synthesis of MQCA.
Modern Synthetic Approaches
Modern synthetic chemistry offers several alternative routes to MQCA and its derivatives, often with improved yields, milder reaction conditions, or the ability to introduce diverse functionalities.
3.2.1. Synthesis from Quinoxaline-1,4-dioxide Precursors
A notable modern approach involves the synthesis of this compound derivatives from quinoxaline-1,4-dioxide precursors. This method is particularly useful for creating derivatives with specific substitutions on the benzene ring.
Experimental Protocol: Synthesis from a Dichloroquinoxaline 1,4-dioxide
This protocol describes the synthesis of a substituted MQCA derivative, highlighting the versatility of this approach.
-
Beirut Reaction: React a substituted benzofuroxan with a 1,3-dicarbonyl compound (e.g., acetoacetic ester) in the presence of a base like K₂CO₃ to form a substituted 3-methylquinoxaline 1,4-dioxide.[5]
-
Nucleophilic Aromatic Substitution: The resulting quinoxaline 1,4-dioxide can then undergo nucleophilic aromatic substitution to introduce further diversity.[5]
-
Reduction and Hydrolysis: The 1,4-dioxide can be reduced, and the ester hydrolyzed to yield the final carboxylic acid. A patented method describes the reduction of a quinoxaline-1,4-dioxide derivative using potassium iodide or sodium hydrosulfite, followed by alkaline hydrolysis.
Diagram of a Modern Synthetic Pathway
Caption: A modern synthetic route to MQCA derivatives.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of MQCA is essential for its analysis and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][8] |
| Molecular Weight | 188.18 g/mol | [3][8] |
| CAS Number | 74003-63-7 | [3][8] |
| Appearance | Yellow Solid | [9] |
| Melting Point | 188-190 °C (decomposes) | [10] |
| Solubility | DMF: 25 mg/mL; DMSO: 30 mg/mL | [3][11] |
| pKa | (Not readily available) | |
| LogP | (Not readily available) |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of MQCA.
-
¹H NMR: The proton NMR spectrum of the deuterated analogue (this compound-d₄) shows characteristic aromatic proton signals, and a methyl singlet. In the non-deuterated form, the methyl protons typically appear as a singlet around 2.8 ppm. The aromatic protons resonate in the range of 7.3-8.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carboxylic acid carbon, and the carbons of the quinoxaline ring system.
-
IR Spectroscopy: The infrared spectrum of this compound-d₄ shows a characteristic O-H stretch at 3402 cm⁻¹ and a C=O stretch at 1718 cm⁻¹.[12]
-
UV-Vis Spectroscopy: MQCA exhibits absorption maxima at approximately 236, 317, and 477 nm.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight.
Biological Activity and Applications
The biological significance of MQCA is multifaceted, ranging from its role as a biomarker to its potential as a therapeutic agent.
Table 2: Biological Activities and Applications of this compound and its Derivatives
| Area of Application | Description | Key Findings | Source(s) |
| Veterinary Medicine | Major metabolite of the antibiotic Olaquindox. Used as a marker for Olaquindox residue in animal tissues. | Sensitive methods for its detection in chicken and pork have been developed using LC-MS/MS. | [13][14][15] |
| Anticancer Research | Derivatives of 3-methylquinoxaline are being investigated as potential anticancer agents. | Certain derivatives have shown promising cytotoxic activities against various cancer cell lines. | [6] |
| Antimycobacterial Research | Quinoxaline-2-carboxylic acid derivatives are being explored for their activity against Mycobacterium tuberculosis. | Some 3-methylquinoxaline 1,4-dioxide derivatives exhibit significant antimycobacterial activity. | [5] |
| Cell Biology | Induces cell cycle arrest at the S phase and is toxic to Chang liver cells. | The toxicity is concentration- and time-dependent. | [3] |
Diagram of the Biological Significance of MQCA
Caption: The central role of MQCA in different scientific fields.
Conclusion
This compound, a molecule with historical roots in classical heterocyclic chemistry, has evolved into a compound of significant contemporary interest. Its synthesis, accessible through both traditional and modern methods, provides a platform for the development of novel derivatives. The established role of MQCA as a biomarker in veterinary medicine is now complemented by its growing potential in medicinal chemistry. This guide has provided a detailed overview of the discovery, synthesis, properties, and applications of MQCA, intended to serve as a valuable resource for scientists and researchers. The continued exploration of this versatile quinoxaline derivative is poised to yield further advancements in both analytical and therapeutic sciences.
References
- 1. mtieat.org [mtieat.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. MQCA(3-methyl quinoxaline-2-carboxylic acid)ELISA Kit - Elabscience® [elabscience.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]
- 12. rivm.nl [rivm.nl]
- 13. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the physical and chemical properties of 3-Methylquinoxaline-2-carboxylic acid?
Introduction
3-Methylquinoxaline-2-carboxylic acid (MQCA) is a heterocyclic compound of significant interest in the fields of veterinary medicine, drug discovery, and analytical chemistry. Structurally, it features a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring, substituted with a methyl group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups imparts a unique combination of physical and chemical properties that are central to its biological activities and analytical detection.
Primarily known as a major and stable metabolite of the veterinary drugs Olaquindox and Carbadox, MQCA serves as a crucial marker for monitoring the use of these substances in livestock.[1][2][3] The presence of MQCA in animal-derived food products is an indicator of the administration of the parent drugs, which have raised safety concerns due to their potential genotoxic and carcinogenic properties.[2][4] Beyond its role as a biomarker, the quinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of quinoxaline-2-carboxylic acid are being actively investigated for various therapeutic applications, including novel antimicrobial and anticancer agents.[5][6][7]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from established scientific literature and technical data sources to ensure accuracy and reliability.
Chemical Structure
The molecular structure of this compound is fundamental to its properties and reactivity.
Caption: Molecular structure of this compound.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical detection.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Yellow solid or neat oil | [1][2] |
| Melting Point | 168-170 °C | |
| Boiling Point (Predicted) | 347.1 ± 37.0 °C at 760 mmHg | |
| Density (Predicted) | 1.355 g/cm³ | |
| Solubility | DMF: 25 mg/mLDMSO: 30 mg/mLEthanol: 25 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [2] |
| Flash Point (Predicted) | 163.7 °C |
Chemical and Spectroscopic Properties
The chemical behavior of this compound is dictated by its aromatic quinoxaline ring system and the presence of the carboxylic acid and methyl functional groups.
Acidity
Spectroscopic Data
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound exhibits absorption maxima (λmax) at 236, 317, and 477 nm, which are characteristic of the quinoxaline chromophore.[2]
-
Infrared (IR) Spectroscopy: Key IR spectral features include a broad O-H stretching band around 3402 cm⁻¹ and a strong C=O stretching band at approximately 1718 cm⁻¹, confirming the presence of the carboxylic acid group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy of the deuterated analogue (this compound-d₄) in CD₃OD shows a characteristic singlet for the methyl (CH₃) protons at approximately 2.85 ppm. The aromatic protons of the quinoxaline ring system appear in the downfield region.
-
Mass Spectrometry: Electron impact mass spectrometry of the deuterated analogue reveals a molecular ion peak (M⁺) at m/z 192. A significant fragment is observed at m/z 148, corresponding to the loss of CO₂ from the parent molecule.
Synthesis
This compound can be synthesized via the hydrolysis of its corresponding methyl ester, methyl 3-methylquinoxaline-2-carboxylate.[1] This straightforward and high-yielding reaction is a common laboratory-scale preparation method.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-methylquinoxaline-2-carboxylate
-
Methanol (MeOH)
-
2N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 3-methylquinoxaline-2-carboxylate (e.g., 0.20 g, 0.99 mmol) in a mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.[1]
-
Acidify the remaining solution to a pH of approximately 2-3 with 1N hydrochloric acid.[1]
-
Extract the aqueous solution with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic extracts and wash sequentially with water and saturated brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the solid product.[1]
-
Dry the resulting solid under high vacuum to yield this compound.[1] A typical yield for this reaction is around 87%.[1]
Caption: A step-by-step workflow for the laboratory synthesis of MQCA.
Biological Activity and Applications in Drug Development
The biological significance of this compound is multifaceted, extending from its role as a metabolite to its potential as a scaffold for therapeutic agents.
Metabolite of Veterinary Drugs
MQCA is the principal metabolite of Olaquindox and Carbadox, which are quinoxaline-1,4-dioxide derivatives used as antimicrobial growth promoters in swine.[1][2] The parent compounds are known to undergo metabolic reduction in vivo to form MQCA. Due to the toxicological concerns associated with the parent drugs, regulatory agencies worldwide monitor the levels of MQCA in animal tissues as a marker for their use.[2] Sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the detection and quantification of MQCA in food products.
Cytotoxicity and Genotoxicity
Studies have shown that this compound exhibits cytotoxic and genotoxic effects in various cell lines. It has been reported to induce cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner.[1][2][4] This inherent biological activity underscores the importance of monitoring its presence in the food chain.
Therapeutic Potential
The quinoxaline ring is a privileged scaffold in medicinal chemistry, and numerous derivatives have been explored for their therapeutic potential.
-
Antimycobacterial Agents: Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against Mycobacterium tuberculosis.[5][6] These compounds are believed to act as DNA-damaging agents, highlighting a potential mechanism of action for this class of molecules.[5][6]
-
Anti-cancer Agents: Researchers have designed and synthesized 3-methylquinoxaline derivatives as potential anti-cancer agents that target VEGFR-2, a key receptor involved in angiogenesis.[7] Some of these derivatives have exhibited promising cytotoxic activities against human cancer cell lines and have been shown to induce apoptosis.[7]
The chemical versatility of the carboxylic acid group in MQCA allows for its derivatization to generate a library of compounds for screening against various biological targets, making it an attractive starting point for drug discovery programs.
Caption: A diagram illustrating the interconnected roles and applications of MQCA.
Conclusion
This compound is a molecule with a dual identity. On one hand, it is a critical analytical target for ensuring food safety due to its status as a persistent metabolite of certain veterinary drugs. On the other hand, its quinoxaline core structure presents a promising platform for the development of new therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for both of these endeavors. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this versatile compound, enabling them to navigate the challenges and capitalize on the opportunities it presents in their respective fields.
References
- 1. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. zeptometrix.com [zeptometrix.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Methylquinoxaline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoxaline-2-carboxylic acid (MQCA) is a significant heterocyclic compound, recognized primarily as a major metabolite of the veterinary drug olaquindox, which has been used as a growth promoter in livestock.[1] Its detection and characterization are crucial for monitoring drug residues in food products and for understanding the metabolic pathways of quinoxaline-based pharmaceuticals. This guide provides a comprehensive analysis of the spectroscopic data for MQCA, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, our aim is to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure the trustworthiness and accuracy of these analytical methods.
Molecular Structure and Spectroscopic Overview
The structural integrity of a molecule is unequivocally established through the synergistic interpretation of various spectroscopic techniques. For this compound, with the molecular formula C₁₀H₈N₂O₂, each method provides a unique piece of the structural puzzle.
-
NMR spectroscopy reveals the carbon-hydrogen framework, detailing the chemical environment, connectivity, and spatial relationships of the atoms.
-
IR spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.
-
Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation pattern upon ionization, further confirming its structure.
The following sections will delve into the specifics of each technique, presenting the data in a clear, tabular format, followed by an in-depth analysis grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the molecule's atomic framework.
Experimental Protocol: NMR Spectroscopy
A robust and reproducible NMR protocol is fundamental to acquiring high-quality data. The following is a generalized procedure for the analysis of small organic molecules like MQCA.
Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. For carboxylic acids, polar solvents like DMSO-d₆ or CD₃OD are often preferred due to their excellent dissolving power for such compounds.[2]
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Based on data for a deuterated analog in CD₃OD, the following is the expected and interpreted ¹H NMR spectrum for this compound.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 - 8.20 | m | 2H | H-5, H-8 |
| ~7.85 - 7.95 | m | 2H | H-6, H-7 |
| 2.85 | s | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.85 - 8.20): The four protons on the benzene ring of the quinoxaline moiety are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. They typically appear as a complex multiplet (m) due to spin-spin coupling between adjacent protons. The protons at positions 5 and 8 are generally shifted further downfield compared to those at positions 6 and 7 due to their proximity to the pyrazine ring nitrogens.
-
Methyl Protons (δ 2.85): The three protons of the methyl group attached to C-3 appear as a sharp singlet (s) at approximately 2.85 ppm.[3] The singlet multiplicity indicates that there are no adjacent protons to couple with. Its chemical shift is in the expected region for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, it would typically appear as a broad singlet at a very downfield position (often >12 ppm). In protic solvents like CD₃OD, it may exchange with the deuterium of the solvent and become unobservable.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |
| ~168 | -COOH |
| ~155 | C-3 |
| ~145 | C-2 |
| ~142 | C-8a |
| ~140 | C-4a |
| ~131 | C-6 |
| ~130 | C-7 |
| ~129 | C-5 |
| ~128 | C-8 |
| ~22 | -CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~168): The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Quaternary Carbons (δ ~140-155): The sp²-hybridized quaternary carbons of the quinoxaline ring (C-2, C-3, C-4a, and C-8a) are expected in this region. The carbons directly attached to nitrogen (C-2 and C-3) will be significantly deshielded.
-
Aromatic CH Carbons (δ ~128-131): The four carbons of the benzene ring (C-5, C-6, C-7, and C-8) that are attached to protons are expected in this range.
-
Methyl Carbon (δ ~22): The sp³-hybridized carbon of the methyl group is expected to be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
For solid samples like MQCA, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
Trustworthiness of the Protocol: The KBr pellet method, when performed correctly with thoroughly dried KBr, provides a high-quality spectrum by minimizing scattering and interference from atmospheric water and CO₂.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium-Strong | O-H stretch (carboxylic acid) |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| 1718 | Strong | C=O stretch (carboxylic acid) |
| ~1600-1450 | Medium | C=C and C=N ring stretching |
| ~1250 | Medium | C-O stretch |
| ~770 | Strong | C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
O-H Stretch (~3400 cm⁻¹): A very broad and prominent absorption in this region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3]
-
C=O Stretch (1718 cm⁻¹): A strong, sharp absorption at this wavenumber is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid group.[3]
-
C=C and C=N Ring Stretching (~1600-1450 cm⁻¹): Multiple bands in this region are attributed to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline aromatic system.
-
C-H Bending (~770 cm⁻¹): A strong absorption in this region is typical for the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene ring, suggesting a 1,2-disubstituted benzene system.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern. Electron Impact (EI) is a common ionization technique that leads to extensive fragmentation.
Experimental Protocol: Electron Impact Mass Spectrometry
Expertise in Interpretation: The 70 eV electron energy is a standard in EI-MS, providing enough energy to cause reproducible fragmentation patterns, which are like a "fingerprint" for a given molecule and can be compared to spectral libraries.
Mass Spectral Data
The molecular weight of this compound is 188.18 g/mol .[5] The expected mass spectrum would show a molecular ion peak at m/z = 188. The fragmentation pattern can be inferred from the data of its deuterated analog.[3]
| m/z | Proposed Fragment | Neutral Loss |
| 188 | [C₁₀H₈N₂O₂]⁺˙ (Molecular Ion, M⁺˙) | - |
| 170 | [M - H₂O]⁺˙ | H₂O |
| 144 | [M - CO₂]⁺˙ | CO₂ |
| 143 | [M - COOH]⁺ | COOH |
| 116 | [C₈H₆N]⁺ | CO from m/z 144 |
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 188): The peak corresponding to the intact molecule after the loss of one electron. Its presence confirms the molecular weight of the compound.
-
Loss of Water (m/z 170): A fragment resulting from the elimination of a water molecule from the molecular ion. This is a common fragmentation pathway for carboxylic acids.
-
Loss of Carbon Dioxide (m/z 144): The loss of a CO₂ molecule (44 Da) is a very characteristic fragmentation for carboxylic acids, often leading to a significant peak.
-
Loss of Carboxyl Radical (m/z 143): The cleavage of the bond between the carboxylic acid group and the quinoxaline ring results in the loss of a COOH radical (45 Da).
-
Further Fragmentation (m/z 116): The fragment at m/z 144 can further lose a molecule of carbon monoxide (CO, 28 Da) to give the ion at m/z 116.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid and quinoxaline functional groups, and the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern. This in-depth guide, by integrating experimental data with established scientific principles, serves as an authoritative resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and food safety.
References
The Metabolic Conversion of Olaquindox to 3-Methylquinoxaline-2-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olaquindox, a quinoxaline-1,4-di-N-oxide derivative, has been historically utilized as a growth-promoting agent in veterinary medicine. However, concerns regarding its potential toxicity have necessitated a thorough understanding of its metabolic fate. This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of a key metabolite, 3-Methylquinoxaline-2-carboxylic acid (MQCA). We will dissect the core biochemical transformations, elucidate the enzymatic machinery involved, and detail the analytical methodologies requisite for the robust identification and quantification of these compounds. This document is intended to serve as a critical resource for professionals engaged in drug metabolism research, food safety assessment, and veterinary drug development.
Introduction: The Significance of Olaquindox Metabolism
Olaquindox has been employed in the livestock industry to enhance feed efficiency and prevent bacterial enteritis.[1] Its use, however, has been curtailed in many regions due to toxicological concerns, including potential carcinogenicity and mutagenicity, which are closely linked to its metabolic products.[2][3] The biotransformation of olaquindox in vivo is a complex process that dictates its residue profile in edible tissues and, consequently, its safety for consumers. A comprehensive understanding of these metabolic pathways is paramount for establishing appropriate withdrawal periods and developing sensitive monitoring programs.[4]
The formation of this compound (MQCA) is a significant event in the metabolic cascade of olaquindox.[1] Historically, MQCA was designated as the marker residue for monitoring olaquindox use in food-producing animals.[3] While more recent research has pointed to other metabolites as potentially more persistent markers, the pathway to MQCA remains a critical area of study for understanding the complete metabolic profile of the parent drug.
The Metabolic Pathway: From Olaquindox to MQCA
The conversion of olaquindox to MQCA is not a single reaction but a multi-step process primarily involving two major types of biochemical transformations: N-oxide reduction and side-chain modification (oxidation and hydrolysis).[1][2] This metabolic journey significantly alters the chemical properties of the initial compound, influencing its distribution, persistence, and ultimate excretion from the body.
Phase I Metabolism: The Core Transformations
The initial steps in the breakdown of olaquindox are categorized as Phase I metabolic reactions, which introduce or expose functional groups on the parent molecule.
The primary and most crucial metabolic route for olaquindox is the sequential reduction of its two N-oxide groups.[5][6] This process is catalyzed by a consortium of enzymes, including cytochrome P450 (CYP) enzymes, aldehyde oxidase, and xanthine oxidoreductase, primarily in the liver.[2][6] The reduction occurs in a stepwise manner, first forming a mono-N-oxide intermediate and subsequently the fully deoxygenated quinoxaline core.[1]
The enzymatic reduction of the N-oxide functionalities can be influenced by the physiological environment, with hypoxic (low oxygen) conditions in tissues potentially favoring this pathway.[6] This reductive metabolism is a critical activation step, as the resulting metabolites are often more reactive than the parent compound.
Concurrently or subsequently to the N-oxide reduction, the N-(2-hydroxyethyl) side chain of olaquindox undergoes modification. This process involves the oxidation of the terminal hydroxyl group to a carboxylic acid, followed by the hydrolysis of the amide bond.[1][2] This hydrolytic cleavage is the final key step that liberates this compound (MQCA).[2]
The following DOT graph illustrates the key steps in the metabolic conversion of olaquindox to MQCA.
Caption: Metabolic pathway of Olaquindox to MQCA.
Analytical Methodologies for Metabolite Profiling
The elucidation of the olaquindox metabolic pathway relies on robust and sensitive analytical techniques capable of identifying and quantifying the parent drug and its various metabolites in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8]
Sample Preparation: The Foundation of Accurate Analysis
The primary challenge in analyzing tissue samples is the efficient extraction of the target analytes while minimizing interferences from the biological matrix. The choice of extraction and cleanup procedures is therefore critical for obtaining reliable and reproducible results.
A common and effective approach involves the following steps:
-
Homogenization: Tissue samples (e.g., liver, kidney, muscle) are homogenized to ensure a uniform consistency.[4]
-
Extraction: An organic solvent, often a mixture containing methanol or acetonitrile, is used to extract the analytes from the tissue homogenate.[7] The pH of the extraction medium is a crucial parameter, with mildly acidic conditions often employed to improve the recovery of acidic metabolites like MQCA.[4][7]
-
Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering substances from the extract.[4][7] The choice of SPE sorbent is critical and is selected based on the physicochemical properties of the analytes and the matrix components. For instance, a mixed-mode anion-exchange sorbent can be effective for retaining and isolating acidic metabolites like MQCA.[3]
The rationale for a multi-step sample preparation protocol is to achieve a clean extract that is compatible with the LC-MS/MS system, thereby enhancing sensitivity and reducing matrix effects that can suppress or enhance the analyte signal.[9]
The following DOT graph outlines a typical experimental workflow for the analysis of olaquindox metabolites.
Caption: Experimental workflow for olaquindox metabolite analysis.
LC-MS/MS Analysis: The Key to Identification and Quantification
Once a clean extract is obtained, LC-MS/MS analysis provides the necessary selectivity and sensitivity for the definitive identification and quantification of olaquindox and its metabolites.
-
Liquid Chromatography (LC): The LC system separates the different compounds in the extract based on their physicochemical properties, such as polarity. This separation is crucial for resolving isomers and minimizing ion suppression in the mass spectrometer. The choice of the stationary phase (e.g., C18) and the mobile phase composition and gradient are optimized to achieve the best possible separation of the target analytes.[7][8]
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer serves as a highly selective and sensitive detector. In MS/MS, a specific parent ion (corresponding to the molecular weight of the analyte) is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the target compound, even at very low concentrations.[7] The optimization of MS/MS parameters, such as collision energy, is essential for maximizing the signal intensity of the product ions and achieving the desired sensitivity.[10]
Method Validation: Ensuring Data Integrity
A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[7]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings (precision).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.[7]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the amount added.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data for the key metabolite MQCA in various animal tissues, highlighting its persistence and distribution.
| Species | Tissue | Withdrawal Time (days) | Mean MQCA Concentration (µg/kg) | Reference |
| Pig | Liver | 3 | 35.8 | [4] |
| Pig | Kidney | 7 | 45.6 | [4] |
| Broiler | Liver | 3 | Not Detected | [4] |
| Broiler | Kidney | 5 | Not Detected | [4] |
Conclusion
The metabolic pathway of olaquindox to this compound is a complex series of enzymatic reactions involving N-oxide reduction and side-chain modifications. A thorough understanding of this pathway is essential for assessing the safety of olaquindox and for developing effective methods for residue monitoring. The analytical workflows detailed in this guide, centered around LC-MS/MS, provide the necessary tools for researchers and regulatory bodies to accurately profile and quantify these critical metabolites. As the field of veterinary drug metabolism continues to evolve, a continued focus on the intricate biotransformation pathways of compounds like olaquindox will remain a cornerstone of ensuring food safety and public health.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism and N-oxide reduction of olaquindox in liver preparations of rats, pigs and chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
A Technical Guide to the In Vivo Metabolism of Carbadox: Formation of the Marker Residue Quinoxaline-2-Carboxylic Acid
Abstract: This technical guide provides an in-depth examination of the in vivo metabolic fate of carbadox, a quinoxaline-1,4-dioxide antimicrobial agent used in the swine industry. A critical clarification is addressed herein: the principal and regulatory marker residue of carbadox is quinoxaline-2-carboxylic acid (QCA) , not 3-methylquinoxaline-2-carboxylic acid (MQCA). MQCA is the established marker for a related compound, olaquindox.[1][2][3] This document delineates the multi-step biotransformation pathway from carbadox to QCA, explores the toxicological implications of its various metabolites, and details the regulatory framework governing its use. Furthermore, a comprehensive, field-proven experimental protocol for conducting in vivo studies to quantify QCA in edible tissues is provided, complete with workflows and data presentation standards for researchers and drug development professionals.
Section 1: Introduction to Carbadox and its Regulatory Context
Overview and Application of Carbadox
Carbadox is a synthetic antimicrobial drug belonging to the quinoxaline-1,4-dioxide class. For decades, it has been administered in medicated feed to young swine for therapeutic and production purposes, including the control of swine dysentery and bacterial enteritis, and for promoting weight gain and improving feed efficiency.[4][5][6] Its mechanism of action involves the inhibition of bacterial DNA synthesis, leading to a bactericidal effect.[6] Despite its efficacy, the use of carbadox has been subject to significant regulatory scrutiny due to toxicological concerns.
Critical Distinction: Carbadox vs. Olaquindox Metabolites
A frequent point of confusion in the analysis of quinoxaline drug residues lies in the differentiation between the metabolites of carbadox and a structurally similar drug, olaquindox. It is crucial to understand:
-
Carbadox is metabolized in vivo to Quinoxaline-2-carboxylic acid (QCA) . QCA is the designated marker residue used by regulatory agencies to monitor for the presence of carbadox residues in edible tissues.[1][4][5]
-
Olaquindox is metabolized to This compound (MQCA) . MQCA serves as the marker residue for olaquindox.[1][3][7]
This guide will focus exclusively on the scientifically accurate metabolic pathway of carbadox to its correct marker, QCA.
Toxicological Concerns and Regulatory Landscape
The primary safety issue with carbadox stems from its carcinogenicity, as demonstrated in laboratory animals.[8][9][10] The parent drug and its initial metabolite, desoxycarbadox, are identified as genotoxic carcinogens.[5][11] This has led to a ban on its use in food animals in many jurisdictions, including the European Union and Canada.[6]
In the United States, its use is permitted with a mandatory, lengthy withdrawal period before slaughter to ensure that residues of carcinogenic concern deplete to levels considered safe for consumers.[6] The U.S. Food and Drug Administration (FDA) has engaged in a prolonged review of carbadox's safety, focusing on the adequacy of the analytical method for QCA to monitor for the more dangerous carcinogenic residues.[8][9][10][12] In November 2023, the FDA revoked the approved regulatory method for carbadox, citing an inability to establish a clear relationship between the concentration of the marker residue QCA and the concentration of the total residue of carcinogenic concern.[12]
Section 2: The In Vivo Metabolic Pathway: Carbadox to QCA
The biotransformation of carbadox is an extensive, multi-step process primarily occurring in the liver. The pathway is characterized by reductive and cleavage reactions that progressively detoxify the parent compound into its more stable and non-carcinogenic end-product, QCA.[5][13]
Step-wise Metabolic Conversion
-
N-Oxide Group Reduction: The initial and most critical metabolic step is the rapid reduction of the N-oxide groups on the quinoxaline ring. This process converts carbadox into several intermediates, most notably desoxycarbadox (DCBX) . This metabolite is of high toxicological concern as it retains the carcinogenic properties of the parent compound.[5][11][14] This reduction is a key detoxification gateway; however, the persistence of DCBX is a primary focus of regulatory safety assessments.[15]
-
Side-Chain Cleavage: Following or concurrent with the N-oxide reduction, the methylcarbazate side-chain is cleaved from the quinoxaline ring.[5][13] This cleavage can generate intermediates such as quinoxaline-1,4-di-N-oxide-2-carboxaldehyde and hydrazine.[5][13] Hydrazine itself is a recognized carcinogen, though it is considered a minor and transient metabolite.[11][13]
-
Oxidation to Carboxylic Acid: The resulting carboxaldehyde intermediate is subsequently oxidized to form the stable, terminal metabolite, quinoxaline-2-carboxylic acid (QCA) .[5] QCA is the most persistent metabolite and is the only residue typically detectable in edible tissues after the mandated withdrawal period.[5][11] Importantly, extensive toxicological studies have shown QCA to be non-carcinogenic.[11][16]
Metabolic Pathway Diagram
The following diagram illustrates the sequential conversion of carbadox to QCA.
Caption: In vivo metabolic pathway of Carbadox to QCA.
Section 3: Quantitative Data & Regulatory Limits
The depletion of carbadox and its metabolites from edible tissues is a function of time. Regulatory agencies establish Maximum Residue Limits (MRLs) and withdrawal periods based on depletion studies to ensure consumer safety.
Residue Depletion and MRLs
Studies show that the parent drug carbadox and the carcinogenic metabolite desoxycarbadox are rapidly eliminated, typically falling below the limit of detection (<5 µg/kg) within 72 hours of drug withdrawal.[5][15] However, QCA, the marker residue, persists for a much longer period.[1][17] The MRLs established by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) are based on the concentration of QCA.
| Compound | Tissue | JECFA MRL (1990) | Depletion Characteristics |
| Carbadox | Liver, Muscle | Not Applicable | Depletes to <2 ppb within 72 hours.[15] |
| Desoxycarbadox | Liver, Muscle | Not Applicable | Depletes to trace levels (<2 ppb) within 72 hours.[15] |
| QCA (Marker) | Liver | 30 µg/kg (ppb) | The most persistent residue, detectable for weeks.[1][5][17] |
| QCA (Marker) | Muscle | 5 µg/kg (ppb) | Depletes faster than in liver.[5][11] |
Note: These MRLs were later withdrawn by JECFA due to new data on the persistence of desoxycarbadox and uncertainties in the residue data.[18]
Section 4: Experimental Protocol for In Vivo Analysis of QCA
This section provides a robust, step-by-step methodology for an in vivo study to determine the depletion of QCA from swine tissues. The protocol is designed as a self-validating system, incorporating essential quality control measures.
Study Rationale and Design
Objective: To quantify the concentration of QCA in swine liver over a time course following the cessation of a carbadox-medicated feeding regimen.
Experimental Justification:
-
Animal Model: Domestic swine (target species) are used to provide biologically relevant data.
-
Tissue Matrix: Liver is selected as the target tissue due to it being the primary site of metabolism and the tissue where QCA residues are most persistent.[4]
-
Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing the necessary sensitivity and specificity for unambiguous identification and quantification of QCA at trace levels.[17][19][20]
-
Sample Preparation: Alkaline hydrolysis is a critical step required to release protein-bound QCA residues, ensuring an accurate measurement of the total QCA concentration.[20][21][22]
Step-by-Step Methodology
-
Animal Dosing Phase:
-
Acclimate a cohort of young pigs (e.g., 15-20 kg) to a baseline, non-medicated diet for 7 days.
-
Administer feed medicated with carbadox at the standard commercial dose (e.g., 55 mg/kg) for a specified period (e.g., 14 consecutive days).[5]
-
Ensure ad libitum access to medicated feed and water.
-
-
Withdrawal and Sampling Phase:
-
At Day 0, switch all animals to the non-medicated baseline diet. This marks the beginning of the withdrawal period.
-
At predetermined time points (e.g., Day 0, 1, 3, 7, 14, 21, 28, 42), euthanize a subset of animals (n=3-4 per time point).
-
Immediately collect liver samples, homogenize them, and store them at ≤ -20°C until analysis.
-
-
Sample Preparation and Extraction:
-
Weigh 2.0 g of homogenized liver tissue into a 50 mL polypropylene tube.
-
Spike the sample with a known concentration of an internal standard (e.g., deuterated quinoxaline-2-carboxylic acid, d4-QCA) to correct for extraction variability.
-
Add 10 mL of 1.0 M Sodium Hydroxide (NaOH) for alkaline hydrolysis.
-
Incubate in a shaking water bath at 60°C for 1 hour to release bound residues.[21]
-
Cool the sample and neutralize with 6 M Hydrochloric Acid (HCl).
-
Perform a liquid-liquid extraction by adding 15 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging (e.g., 4000 x g for 10 min).
-
Transfer the organic (upper) layer to a new tube. Repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a suitable loading buffer (e.g., 1 mL of 1% formic acid).
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB or mixed-mode anion exchange) according to the manufacturer's protocol.[19][23]
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte (QCA) with a stronger solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile and 0.1% formic acid in water.[19]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode, monitoring for specific parent-to-product ion transitions (Selected Reaction Monitoring - SRM) for both QCA and the d4-QCA internal standard.[20]
-
Quantification: Prepare a matrix-matched calibration curve by spiking blank liver extracts with known concentrations of QCA. Calculate the concentration in unknown samples by comparing the analyte/internal standard peak area ratio against the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for QCA residue analysis in swine liver.
Section 5: Conclusion
The in vivo formation of quinoxaline-2-carboxylic acid (QCA) from carbadox is a well-characterized metabolic pathway central to the regulatory assessment of this veterinary drug. Understanding this biotransformation, from the carcinogenic parent compound to its non-carcinogenic marker residue, is paramount for ensuring food safety. The analytical protocols for monitoring QCA must be robust, specific, and sensitive, capable of detecting residues at or below established tolerance levels. As regulatory standards evolve, continued research into the relationship between the marker residue and the total residue of carcinogenic concern will remain a critical area for drug development professionals and food safety scientists.
References
- 1. thepigsite.com [thepigsite.com]
- 2. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of carbadox and olaquindox metabolites in porcine liver using liquid chromatography-electrospray, tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fao.org [fao.org]
- 6. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. feedstuffs.com [feedstuffs.com]
- 9. Questions and Answers Regarding Carbadox | FDA [fda.gov]
- 10. food-safety.com [food-safety.com]
- 11. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 12. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]
- 13. 700. Carbadox (WHO Food Additives Series 27) [inchem.org]
- 14. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. food.ec.europa.eu [food.ec.europa.eu]
- 17. tandfonline.com [tandfonline.com]
- 18. WHO | JECFA [apps.who.int]
- 19. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Antimicrobial Screening of 3-Methylquinoxaline-2-carboxylic Acid
An In-Depth Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The quinoxaline nucleus, a privileged heterocyclic structure, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comprehensive technical framework for the preliminary antimicrobial screening of 3-Methylquinoxaline-2-carboxylic acid (MQCA). As a known major metabolite of the veterinary antibiotic olaquindox, MQCA presents a compelling case for investigation.[1][2] This document details the scientific rationale, step-by-step experimental protocols for both qualitative and quantitative screening, data interpretation, and a discussion of the potential mechanisms of action grounded in the established activities of the broader quinoxaline class.
Introduction: The Scientific Rationale for Screening MQCA
Quinoxaline derivatives have long been recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] Their planar, bicyclic structure allows for effective interaction with various biological targets. MQCA is of particular interest because it is the primary metabolite of olaquindox, a quinoxaline-1,4-dioxide derivative used as a growth promoter and antibacterial agent in livestock.[1] The metabolic conversion of a parent drug can yield compounds with retained, enhanced, or altered biological activity. Therefore, systematically evaluating the intrinsic antimicrobial properties of MQCA is a logical and necessary step in understanding the complete pharmacological profile of its parent compound and in the potential discovery of a new antimicrobial lead.
The working hypothesis is that MQCA may retain antimicrobial activity by interfering with essential bacterial processes. The broader class of quinoxaline 1,4-dioxides is known to exert antibacterial effects through bioreduction, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[5][6] While MQCA itself lacks the N-oxide groups, its core quinoxaline scaffold warrants a thorough investigation against a representative panel of pathogenic microbes.
Pre-Screening Compound Preparation and Characterization
Before initiating biological assays, the purity and identity of the test compound must be unequivocally established. This is a critical, self-validating step to ensure that any observed activity is attributable to MQCA and not to impurities.
2.1 Synthesis and Purification this compound can be synthesized via the hydrolysis of its corresponding methyl ester. A typical laboratory-scale procedure involves dissolving Methyl 3-methylquinoxaline-2-carboxylate in a methanol and sodium hydroxide solution.[7] The reaction mixture is stirred, concentrated, and then acidified to precipitate the carboxylic acid. The resulting solid is then extracted, washed, and dried under a high vacuum to yield the final product.[7]
2.2 Physicochemical Characterization
-
Identity: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is approximately 188.18 g/mol .[8][9]
-
Purity: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is required for antimicrobial screening.[9]
-
Solubility: Determine the solubility of MQCA in relevant solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of organic compounds for biological assays.[1] The final concentration of DMSO in the testing medium must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.
Experimental Design: A Two-Tiered Screening Approach
A robust preliminary screening strategy employs a tiered approach, moving from a broad, qualitative assessment to a precise, quantitative one. This workflow efficiently identifies promising activity while conserving resources.
Caption: Two-tiered antimicrobial screening workflow.
Tier 1: Agar Disk Diffusion for Qualitative Assessment
The disk diffusion method is a widely used preliminary test for antimicrobial activity.[10] It is a qualitative or semi-quantitative assay that identifies whether a compound can inhibit microbial growth on an agar surface.
4.1 Materials
-
Test Compound: this compound (MQCA)
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungal: Candida albicans (e.g., ATCC 90028)
-
-
Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile paper disks (6 mm diameter)
-
Controls:
-
Positive Control: Standard antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative Control: Disk impregnated with solvent (DMSO)
-
4.2 Step-by-Step Protocol
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of the agar plate to create a confluent lawn of growth.
-
Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the MQCA stock solution onto a disk to achieve a specific concentration (e.g., 100 µ g/disk ). Apply the same volume of solvent to the negative control disk.
-
Incubation: Incubate the plates under appropriate conditions: 35-37°C for 18-24 hours for bacteria, and 28-30°C for 24-48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Tier 2: Broth Microdilution for Quantitative MIC Determination
If MQCA demonstrates activity in the disk diffusion assay (i.e., a clear zone of inhibition), the next step is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] This is the gold standard for quantitative susceptibility testing.
5.1 Materials
-
96-well microtiter plates
-
Test Compound: MQCA stock solution
-
Microbial Strains: Same as Tier 1
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Controls:
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative Control (Growth Control): Broth with inoculum and solvent only
-
Sterility Control: Broth only
-
5.2 Step-by-Step Protocol
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the MQCA stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
-
Inoculum Addition: Prepare a microbial inoculum at a concentration that, when 50 µL is added to the wells, results in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plates and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of MQCA in which there is no visible turbidity (growth). This can be aided by using a growth indicator dye like resazurin.
Data Presentation and Interpretation
Results should be tabulated for clarity and easy comparison. The data below is hypothetical but representative of a typical screening output.
| Compound | Test Organism | Gram Stain | Disk Diffusion ZOI (mm) | Broth Microdilution MIC (µg/mL) |
| This compound | S. aureus | Positive | 14 | 64 |
| This compound | E. coli | Negative | 8 | >256 |
| This compound | C. albicans | N/A (Fungus) | 0 | >256 |
| Ciprofloxacin (Positive Control) | S. aureus | Positive | 25 | 1 |
| Ciprofloxacin (Positive Control) | E. coli | Negative | 30 | 0.5 |
| DMSO (Negative Control) | All Strains | N/A | 0 | N/A |
Interpretation:
-
In this hypothetical example, MQCA shows moderate activity against the Gram-positive bacterium S. aureus but weak or no activity against the Gram-negative E. coli and the fungus C. albicans.
-
The lack of a significant zone of inhibition against E. coli and the high MIC value suggest either intrinsic resistance or issues with compound penetration through the outer membrane of Gram-negative bacteria.
-
The results indicate that MQCA may have a narrow spectrum of activity, primarily targeting Gram-positive organisms.
Postulated Mechanism of Action: An Outlook
While dedicated mechanistic studies are beyond the scope of preliminary screening, the chemical nature of MQCA allows for informed speculation based on its parent class. The antimicrobial action of many quinoxaline 1,4-dioxides is linked to their ability to undergo enzymatic reduction within the bacterial cell, generating ROS that cause oxidative damage to DNA and other macromolecules.[5][12]
Caption: Postulated mechanism for quinoxaline-class antimicrobials.
Although MQCA lacks the N-oxide moieties responsible for this specific pathway, its core aromatic system could still interfere with bacterial processes such as DNA replication (e.g., via intercalation or inhibition of enzymes like DNA gyrase) or cellular respiration. Further studies, including macromolecule synthesis inhibition assays and resistance mutation analysis, would be required to elucidate its precise mechanism.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the preliminary antimicrobial screening of this compound. The proposed two-tiered approach, combining qualitative disk diffusion with quantitative broth microdilution, provides a solid foundation for assessing its antimicrobial potential and spectrum of activity. The connection of MQCA to the known antibiotic olaquindox provides a strong rationale for this investigation. Should promising activity be confirmed, future work should focus on elucidating the mechanism of action and exploring structure-activity relationships (SAR) through the synthesis and screening of related analogues to optimize potency and spectrum.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 美国GlpBio - this compound | Cas# 74003-63-7 [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Degradation pathways of 3-Methylquinoxaline-2-carboxylic acid in environmental samples
An In-Depth Technical Guide to the Environmental Degradation Pathways of 3-Methylquinoxaline-2-carboxylic Acid (MQCA)
Foreword: The Environmental Imperative
As Senior Application Scientists, we are positioned at the intersection of analytical chemistry and environmental science. Our role is not merely to measure contaminants but to understand their lifecycle—from introduction to ultimate fate. This compound (MQCA) presents a compelling case study. It is not a primary pollutant but a persistent metabolite of the widely used veterinary growth promoters, Olaquindox (OLQ) and Carbadox (CBX).[1][2][3][4][5] The toxicological concerns surrounding the parent compounds, including potential carcinogenic and mutagenic effects, necessitate a thorough understanding of the environmental behavior of their residues.[2][6] This guide provides a comprehensive framework for researchers investigating the environmental degradation of MQCA, synthesizing current knowledge to propose degradation pathways and offering robust, field-proven methodologies for their study.
Genesis and Environmental Introduction of MQCA
To comprehend the degradation of MQCA, one must first understand its origin. MQCA is the primary endpoint of in-vivo metabolism of quinoxaline-1,4-dioxide-based drugs like Olaquindox.[3][4] The metabolic process within the animal primarily involves the reduction of the N-oxide groups and the oxidation of the side chain to a carboxylic acid.[3]
The parent drug, Olaquindox, is rapidly absorbed and metabolized, with over 90% of the dose excreted, primarily in urine, within 48 hours.[7] Consequently, MQCA, along with other metabolites, is directly introduced into agricultural ecosystems through the application of animal manure as fertilizer. While the parent Olaquindox degrades swiftly in manure (below detection limits in 2-4 days) and soil (2-10 days), its metabolite, MQCA, exhibits greater persistence, making it the key terminal residue of regulatory and environmental concern.[7][8]
The overall environmental lifecycle can be visualized as a multi-stage process, beginning with the administration of the parent drug and culminating in the degradation of its principal metabolite in soil and water.
Principal Degradation Pathways
Direct experimental evidence on the specific degradation pathways of MQCA is limited. However, by leveraging data from its parent compounds and the known behavior of structurally similar aromatic carboxylic acids, we can construct scientifically robust, hypothetical pathways that serve as a foundation for future research.
Photodegradation
The quinoxaline scaffold is inherently sensitive to light. The parent compound, Olaquindox, is exceptionally photolabile, with aqueous solutions degrading by 97% within 7 hours of exposure to daylight.[7] It is highly probable that MQCA, sharing the same core structure, also undergoes significant photodegradation, representing a primary dissipation route in surface waters and on soil surfaces. The likely mechanism involves two key reactions: photo-decarboxylation and hydroxylation of the aromatic ring system.
The causality here is clear: the energy absorbed from UV radiation can directly cleave the bond between the carboxylic acid group and the quinoxaline ring, releasing CO₂. Concurrently, reactive oxygen species (ROS) generated by photosensitizers in natural waters can lead to the addition of hydroxyl groups to the benzene or pyrazine rings, increasing water solubility and susceptibility to further oxidative ring cleavage.
Microbial Degradation
The rapid disappearance of Olaquindox in manure and activated sludge is a testament to potent microbial degradation.[7] Aerobic conditions appear to favor more rapid breakdown.[9] For MQCA, the microbial degradation pathway likely mirrors that of other aromatic carboxylic acids, initiated by enzymatic hydroxylation followed by ring cleavage. Soil bacteria such as Pseudomonas species are known to degrade aromatic acids through such mechanisms.[10]
The proposed pathway begins with the action of mono- or dioxygenase enzymes, which hydroxylate the quinoxaline ring. This step is critical as it destabilizes the aromatic system, preparing it for cleavage. Subsequent enzymatic action opens the ring, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic cycles like the Krebs cycle.
Factors Influencing Degradation Rates
The rate and dominant pathway of MQCA degradation are not static; they are governed by a matrix of environmental variables. Understanding these factors is crucial for predicting the persistence of MQCA in different environmental scenarios.
| Factor | Influence on Degradation Rate | Causality & Field Insights | Supporting Evidence |
| Sunlight Intensity | High | Direct photodegradation is a major pathway. Higher light intensity accelerates the rate of photo-decarboxylation and hydroxylation. Expect faster degradation in surface waters and on bare soil compared to incorporated manure. | The parent compound, Olaquindox, is highly photolabile, with a half-life of hours in daylight.[7] |
| Oxygen Availability | Moderate to High | Aerobic microbial respiration is generally more efficient for degrading complex aromatic compounds. Aerobic pathways often yield complete mineralization, while anaerobic degradation may be slower and result in persistent intermediates. | For Olaquindox, degradation is significantly faster under aerobic conditions compared to anaerobic ones.[9] |
| Temperature | Moderate | Microbial activity and reaction kinetics are temperature-dependent. Degradation of Olaquindox in manure is substantially faster at 37°C than at 4°C or 20°C. | The degradation of Olaquindox in manure is significantly accelerated at higher temperatures.[7] |
| pH | Low to Moderate | pH affects the chemical stability and bioavailability of MQCA. Quinoxaline-N-oxides (parent compounds) are known to be less stable in highly acidic or alkaline environments, though MQCA itself is more stable. pH also critically influences microbial enzyme activity. | Sample extraction protocols for MQCA note pH sensitivity, with poor recoveries at pH > 3, indicating changes in its chemical state and partitioning behavior.[1] |
| Organic Matter | Complex | High organic matter can increase microbial populations, enhancing biodegradation. However, it can also increase sorption of MQCA to soil particles, reducing its bioavailability. Organic matter also attenuates light, reducing photodegradation rates in soil and water. | Carbadox, a related compound, is known to attach to soil and sediment, reducing its mobility.[11] |
Experimental Protocols for Degradation Studies
A self-validating protocol is one where controls and systematic checks are built into the workflow to ensure the integrity of the results. The following outlines a robust workflow for studying MQCA degradation in a soil matrix.
Workflow for Soil Microcosm Experiment
This workflow is designed to assess both biotic and abiotic degradation of MQCA in soil under controlled laboratory conditions.
References
- 1. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The metabolism of olaquindox in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. thepigsite.com [thepigsite.com]
- 7. fao.org [fao.org]
- 8. Residue depletion and tissue-plasma correlation of methyl-3-quinoxaline-2-carboxylic acid after dietary administration of olaquindox in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential of Biological Processes to Eliminate Antibiotics in Livestock Manure: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation of aromatic carboxylic acids by Pseudomonas mira [agris.fao.org]
- 11. health.state.mn.us [health.state.mn.us]
The Multifaceted Biological Activities of Quinoxaline-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the diverse biological activities of quinoxaline-2-carboxylic acid derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory disorders. This document is structured to provide not only a comprehensive overview of their mechanisms of action and structure-activity relationships but also practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, represents a privileged scaffold in the design of novel therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of its biological activity.[3] Among the various quinoxaline derivatives, those bearing a carboxylic acid at the 2-position have emerged as particularly promising, exhibiting a broad spectrum of pharmacological effects.[2][4] This guide will systematically explore these activities, providing the foundational knowledge and practical methodologies for their investigation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoxaline-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A primary target for many anticancer quinoxaline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[5] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target. Certain quinoxaline-2-carboxylic acid derivatives have been shown to act as potent EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[5]
Quantitative Anticancer Activity Data
The in vitro anticancer activity of selected quinoxaline-2-carboxylic acid derivatives is summarized below, with IC50 values indicating their potency against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 10.78 | [6] |
| Derivative B | HepG2 (Liver) | 16.46 | [6] |
| Derivative C | HCT-116 (Colon) | 2.5 | [7] |
| Derivative D | A549 (Lung) | 46.6 | [2] |
| Derivative E | HeLa (Cervical) | 9.0 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Quinoxaline-2-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives and incuber for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for MTT Assay
References
- 1. graphviz.org [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. CN110981820A - Method for synthesizing quinoxaline-2-ketone under acidic condition - Google Patents [patents.google.com]
- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Methylquinoxaline-2-carboxylic Acid and Its Derivatives
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the laboratory-scale synthesis of 3-methylquinoxaline-2-carboxylic acid (MQCA) and its amide derivatives. The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] MQCA itself is a significant metabolite of the veterinary antibiotic olaquindox and serves as a crucial building block for developing novel therapeutic agents.[2] This document outlines two primary, validated synthetic routes to MQCA: a direct condensation and a two-step esterification-hydrolysis sequence. Furthermore, a detailed protocol for the conversion of MQCA into its corresponding carboxamides is provided, enabling the generation of compound libraries for drug discovery programs. The causality behind experimental choices, self-validating characterization checkpoints, and troubleshooting advice are integrated throughout to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is of paramount interest to medicinal chemists due to its versatile biological activities.[1] The ability of the quinoxaline core to act as a bioisostere for other aromatic systems and its capacity for diverse functionalization make it a cornerstone in the design of kinase inhibitors, antimicrobial agents, and other therapeutics.[3] this compound, in particular, offers three key points for diversification: the carboxylic acid handle, the methyl group, and the benzene ring, making it an ideal starting point for creating focused compound libraries.
Core Synthetic Strategy: The Hinsberg Quinoxaline Synthesis
The foundational method for synthesizing the quinoxaline core is the Hinsberg reaction, first reported in 1884. This reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] For the synthesis of this compound, the required dicarbonyl synthon is pyruvic acid (an α-keto acid).
Reaction Mechanism
The reaction proceeds via a well-established mechanism. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl groups of the pyruvic acid. This is followed by an intramolecular cyclization where the second amine attacks the remaining carbonyl group. The resulting dihydroxydihydroquinoxaline intermediate then undergoes dehydration (loss of two water molecules) to yield the stable, aromatic quinoxaline ring system. The acidic conditions catalyze both the initial nucleophilic attack and the final dehydration steps.[5]
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Confidence Detection and Quantification of 3-Methylquinoxaline-2-carboxylic Acid in Porcine Tissue
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical determination of 3-Methylquinoxaline-2-carboxylic acid (MQCA) in pork tissue. MQCA is the primary metabolite of the quinoxaline antibiotic olaquindox, which has been used as a growth promoter in swine.[1][2] Due to potential genotoxic and carcinogenic concerns associated with olaquindox residues, its use is banned or restricted in many countries, making the sensitive and accurate monitoring of its marker residue, MQCA, a critical aspect of food safety and regulatory compliance.[3] This document outlines two robust analytical methodologies: a confirmatory method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a screening method employing a competitive Enzyme-Linked Immunosorbent Assay (ELISA). We delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to aid researchers in selecting and implementing the most appropriate method for their needs.
Introduction: The Scientific and Regulatory Context of MQCA
Olaquindox is a synthetic quinoxaline-N-dioxide derivative that has been utilized in veterinary medicine to prevent dysentery and promote growth in pigs.[4] Following administration, olaquindox is extensively metabolized in the animal, with this compound (MQCA) being a significant and persistent metabolite.[1][4] Toxicological studies have raised concerns about the potential for olaquindox and its metabolites to exhibit genotoxic and carcinogenic properties.[2] Consequently, regulatory bodies have established maximum residue limits (MRLs) or banned the use of olaquindox in food-producing animals to protect consumer health. MQCA has been designated as the marker residue for monitoring compliance with these regulations.[3][4]
The reliable detection of MQCA in complex biological matrices like pork tissue presents analytical challenges, including low concentration levels, potential for matrix interference, and the need for high specificity and accuracy. This application note addresses these challenges by providing detailed, validated protocols for two complementary analytical techniques.
Analytical Methodologies: A Comparative Overview
The choice of an analytical method for MQCA detection depends on the specific requirements of the study, such as the need for high-throughput screening versus definitive confirmation and quantification. Here, we present both a highly specific and sensitive LC-MS/MS method and a rapid, cost-effective ELISA method.
| Feature | LC-MS/MS | Competitive ELISA |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Antigen-antibody binding with a competitive reaction format. |
| Selectivity | Very High | Good to High (dependent on antibody specificity) |
| Sensitivity | Excellent (sub-µg/kg levels) | Good (µg/kg levels) |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Application | Confirmatory analysis, quantitative studies, regulatory compliance. | High-throughput screening, routine monitoring. |
Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmatory analysis of veterinary drug residues due to its exceptional sensitivity and selectivity. The method described herein involves a multi-step sample preparation procedure followed by instrumental analysis.
Rationale for the LC-MS/MS Protocol Design
The protocol is designed to ensure the efficient extraction of MQCA from the complex pork tissue matrix while minimizing interferences that could affect the accuracy of the results.
-
Acid Hydrolysis: This initial step is crucial for releasing any MQCA that may be bound to tissue components, ensuring the total residue is measured.
-
Liquid-Liquid Extraction (LLE): A combination of acetonitrile and ethyl acetate is used for the initial extraction. This solvent system provides a good balance of polarity to efficiently extract the moderately polar MQCA from the aqueous hydrolysate.
-
Back-Extraction: Back-extraction into a basic solution (0.1 M NaOH) serves as a selective clean-up step. MQCA, being a carboxylic acid, will deprotonate and become highly soluble in the aqueous basic phase, while many non-polar and neutral interfering compounds will remain in the organic phase.
-
Solid-Phase Extraction (SPE): An anion exchange SPE column is employed for further purification. At an appropriate pH, the negatively charged carboxylate group of MQCA will bind to the positively charged sorbent, allowing for the washing away of neutral and basic interferences. The choice of a mixed-mode anion-exchange sorbent, such as Oasis MAX, is advantageous as it provides dual retention mechanisms (ion-exchange and reversed-phase), leading to a cleaner final extract.
-
Mobile Phase Composition: The use of a slightly acidic mobile phase (e.g., containing 0.1% formic acid) in reversed-phase chromatography is essential for achieving good peak shape and retention for acidic analytes like MQCA. The acid suppresses the ionization of the carboxylic acid group, making the molecule more non-polar and enhancing its interaction with the C18 stationary phase.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of MQCA in pork tissue.
Detailed LC-MS/MS Protocol
3.3.1. Sample Preparation
-
Homogenization: Homogenize 5 g (± 0.1 g) of pork tissue until a uniform consistency is achieved.
-
Hydrolysis: To the homogenized sample, add 10 mL of 0.3 M hydrochloric acid. Vortex for 1 minute and incubate in a water bath at 60°C for 30 minutes, with occasional shaking. Allow the sample to cool to room temperature.
-
Liquid-Liquid Extraction: Add 15 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate. Vortex vigorously for 5 minutes and centrifuge at 4000 x g for 10 minutes.
-
Back-Extraction: Transfer the supernatant to a new tube and add 10 mL of 0.1 M sodium hydroxide. Vortex for 2 minutes and centrifuge at 4000 x g for 5 minutes.
-
Solid-Phase Extraction:
-
Condition an anion exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the aqueous layer from the back-extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide in water, followed by 3 mL of methanol.
-
Elute the MQCA with 3 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
3.3.2. Instrumental Parameters
-
LC System: UPLC system
-
Column: C18 column (e.g., Agilent Eclipse Plus C18, 50 mm x 3.0 mm, 1.8 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example): Precursor ion (m/z) -> Product ion 1 (m/z), Product ion 2 (m/z) (specific transitions to be optimized for the instrument used).
3.3.3. Data Analysis and Quality Control
-
Quantification: Use a matrix-matched calibration curve prepared by spiking known concentrations of MQCA standard into blank pork tissue extracts that have undergone the entire sample preparation procedure.
-
Internal Standard: For improved accuracy and precision, an isotopically labeled internal standard (e.g., MQCA-d4) should be used.
-
Validation: The method should be validated according to international guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and specificity.[1][6]
Performance Characteristics of the LC-MS/MS Method
The following table summarizes typical performance characteristics for the LC-MS/MS method for MQCA in pork.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| LOD | 0.5 - 1.0 µg/kg | [5][7] |
| LOQ | 1.0 - 3.0 µg/kg | [5][7] |
| Recovery | 85 - 110% | [5] |
| RSD | < 15% | [5] |
Screening Analysis: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a rapid and high-throughput method for screening a large number of samples for the presence of MQCA. This competitive immunoassay is based on the competition between MQCA in the sample and a labeled MQCA conjugate for a limited number of specific antibody binding sites.
Rationale for the ELISA Protocol Design
-
Competitive Format: This format is ideal for the detection of small molecules like MQCA. The signal generated is inversely proportional to the amount of MQCA in the sample, allowing for sensitive detection.
-
Antibody Specificity: The reliability of the ELISA is highly dependent on the specificity of the antibody used. It is crucial to use a well-characterized antibody with low cross-reactivity to other structurally related compounds to minimize the risk of false-positive results.
-
Simplified Sample Preparation: Compared to LC-MS/MS, the sample preparation for ELISA is generally simpler, often involving a straightforward extraction and dilution, which contributes to its high throughput.
Experimental Workflow for ELISA
References
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of 3-Methylquinoxaline-2-carboxylic Acid
Abstract
This document details a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 3-Methylquinoxaline-2-carboxylic acid (MQCA). MQCA is the primary metabolite of the veterinary drug Olaquindox and serves as a critical marker for drug metabolism studies and residue analysis[1][2][3]. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1)[4][5]. This application note provides a complete protocol, from method development rationale to full validation procedures, intended for researchers, scientists, and drug development professionals requiring a reliable analytical tool for MQCA.
Introduction and Method Rationale
This compound (MQCA) is a quinoxaline derivative that plays a significant role in pharmacokinetic and safety assessments of quinoxaline-based compounds[1][3]. Its quantification is essential for ensuring the safety of food products from treated animals and for various stages of drug development. While LC-MS/MS methods exist for residue analysis in complex biological matrices[6][7][8], a straightforward and accessible HPLC-UV method is highly valuable for routine analysis of bulk drug substances, intermediates, or in vitro samples.
The development of this method was guided by the physicochemical properties of MQCA.
-
Analyte Structure and Chromatic Properties: MQCA possesses a quinoxaline core, a strong chromophore that allows for sensitive UV detection. Published spectra indicate UV absorption maxima at approximately 236 nm and 317 nm[2]. The wavelength of 317 nm was selected for this method to enhance selectivity and minimize interference from common solvents and excipients that absorb in the lower UV range.
-
Acid-Base Chemistry: The molecule contains a carboxylic acid functional group, making its retention on a reversed-phase column highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. This is achieved by maintaining a mobile phase pH at least two units below the analyte's pKa[9]. By acidifying the mobile phase to pH 2.5, MQCA exists predominantly in its neutral, non-ionized form, leading to optimal interaction with the non-polar C18 stationary phase.
Caption: Chemical Structure of MQCA.[10]
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric glassware
Reagents and Materials
-
This compound (MQCA) reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Phosphoric acid (o-phosphoric acid, ~85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.
Solution Preparation
-
Mobile Phase (25 mM Phosphate Buffer pH 2.5 : Acetonitrile / 65:35 v/v):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 2.5 using ~85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 650 mL of the prepared buffer with 350 mL of acetonitrile. Degas the final mobile phase by sonication or helium sparging.
-
-
Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects.
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of MQCA reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with methanol.
-
-
Working Standard Solutions (5 - 150 µg/mL): Prepare a series of working standards by accurately diluting the Standard Stock Solution with the diluent.
HPLC Protocol and System Suitability
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 65:35 (v/v) 25mM KH₂PO₄ (pH 2.5) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 317 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Expected Retention Time | ~ 5.5 minutes (may vary based on exact column and system) |
System Suitability Testing (SST)
Before starting any analysis, the system suitability must be verified. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% for n=5 injections |
| % RSD of Retention Time | ≤ 1.0% for n=5 injections |
Method Validation Protocol
This method was validated according to ICH Q2(R1) guidelines for an assay of a major component[4][11][12].
Caption: Workflow for HPLC Method Development and Validation.
Specificity
Procedure: Inject the diluent (blank), a placebo solution (if applicable), and a standard solution of MQCA. Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of MQCA, demonstrating that the method is free from interference.
Linearity and Range
Procedure: Prepare and inject at least five concentrations of MQCA across the range of 10% to 150% of the target concentration (e.g., 5, 25, 50, 100, 150 µg/mL). Plot the peak area response against the concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy (Recovery)
Procedure: Perform recovery studies by spiking a placebo mixture with MQCA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-assay Precision): Analyze six independent preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) Acceptance Criteria: While not required for an assay of this type, determining LOD and LOQ is good practice. LOQ should be determined with acceptable precision and accuracy.
Robustness
Procedure: Intentionally vary critical method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7) Acceptance Criteria: System suitability parameters should remain within the acceptance criteria, and the results of the analysis should not be significantly affected by these minor changes.
Conclusion
The HPLC-UV method described provides a reliable and robust tool for the quantification of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to any quality control or research laboratory. The comprehensive validation protocol confirms that the method is fit for its intended purpose, delivering accurate and precise results in accordance with international regulatory standards.
References
- 1. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. starodub.nl [starodub.nl]
- 12. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols for the Use of 3-Methylquinoxaline-2-carboxylic Acid as an Analytical Standard
Document ID: AN-MQCA-202601
Abstract: This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of 3-Methylquinoxaline-2-carboxylic acid (MQCA) as an analytical standard. It delves into the fundamental properties of MQCA, its significance as a key analytical marker, and detailed, field-proven protocols for its application in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The methodologies are framed within the context of international regulatory standards to ensure data integrity, accuracy, and reliability.
Introduction and Scientific Context
This compound (MQCA) is a principal metabolite of certain quinoxaline-class veterinary drugs, such as olaquindox and carbadox.[1][2][3] These compounds have been historically used as antibiotic growth promoters in livestock.[1][3] Due to safety concerns, the use of these parent drugs is often regulated or banned in many regions. Consequently, regulatory surveillance programs monitor animal-derived food products for marker residues to ensure compliance and safeguard public health.[4] MQCA serves as a critical and stable marker residue for detecting the use of these substances in animals.[1][4]
The quinoxaline scaffold itself is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] As an analytical standard, high-purity MQCA is indispensable for the development, validation, and routine application of analytical methods aimed at its detection and quantification.[4] This guide provides the foundational knowledge and detailed protocols necessary to utilize MQCA as a reference standard with confidence, ensuring that the resulting analytical data is robust, reproducible, and fit for its intended purpose, in alignment with global regulatory expectations.[7]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct handling, storage, and use in preparing accurate standard solutions.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Synonyms | MQCA, 3-Methyl-2-quinoxalinecarboxylic acid | [4][8] |
| CAS Number | 74003-63-7 | [8][9] |
| Molecular Formula | C₁₀H₈N₂O₂ | [8][9] |
| Molecular Weight | 188.18 g/mol | [8] |
| Appearance | Yellow Solid | [1][10] |
| Melting Point | 168-170°C | [10][11] |
| Solubility | Soluble in DMSO (>30 mg/mL), DMF (~25 mg/mL), Ethanol (~25 mg/mL).[3] | [3] |
| Purity | ≥99.0% (HPLC) for analytical standard grade.[9] | [9] |
2.1 Storage and Handling
-
Storage: Store the neat material at -20°C in a tightly sealed container to ensure long-term stability.[2][9]
-
Safety: MQCA is harmful if swallowed and causes serious eye irritation.[8][9] It may also cause respiratory irritation.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] Handle in a well-ventilated area or fume hood.[9]
Application I: Quantitative Analysis of MQCA in Porcine Tissue by HPLC-MS/MS
This section details a robust protocol for the extraction and quantification of MQCA in an animal tissue matrix, a common application in food safety and regulatory testing. The methodology is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]
3.1 Principle
The protocol involves the hydrolysis of tissue samples to release bound MQCA residues, followed by extraction and purification using solid-phase extraction (SPE).[12][13] Quantification is achieved by HPLC-MS/MS using an external calibration curve prepared with the MQCA analytical standard. The use of tandem mass spectrometry provides high selectivity and sensitivity for confident detection and quantification at low levels.[12][14]
3.2 Instrumentation and Reagents
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Analytical Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 50 mm × 3.0 mm, 1.8 µm).[14]
-
Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); hydrochloric acid; sodium hydroxide; MQCA analytical standard (≥99.0% purity).[9]
-
SPE Cartridges: Mixed-mode anion-exchange cartridges (e.g., Oasis MAX).[12]
3.3 Protocol: Standard Solution Preparation
Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocol describes a typical dilution scheme.
Caption: Hierarchical workflow for preparing calibration standards from a primary stock solution.
-
Primary Stock Solution (S1 - 1000 µg/mL): Accurately weigh 10 mg of MQCA analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at -20°C.
-
Intermediate Stock Solution (S2 - 100 µg/mL): Pipette 1 mL of S1 into a 10 mL volumetric flask and dilute to volume with methanol.
-
Working Stock Solution (S3 - 1.0 µg/mL): Pipette 100 µL of S2 into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid).
-
Calibration Curve Standards (CS1-CS7): Prepare a series of calibration standards by serially diluting the Working Stock Solution (S3) with the initial mobile phase. A typical concentration range for residue analysis is 1.0 to 100 ng/mL.[13]
3.4 Protocol: Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized porcine muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Hydrolysis: Add 10 mL of 1.0 M NaOH.[13] Vortex for 1 minute and incubate in a water bath at 60°C for 30 minutes to hydrolyze tissue and release bound residues.
-
Neutralization & Deproteinization: Cool the sample to room temperature. Add 10 mL of 5% metaphosphoric acid in 10% methanol to neutralize the sample and precipitate proteins.[12] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,500 x g for 15 minutes at 10°C.
-
SPE Cleanup:
-
Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the MQCA with 5 mL of 2% formic acid in acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex and transfer to an HPLC vial for analysis.
3.5 HPLC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for quinoxaline carboxylic acids.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes good peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Positive | MQCA readily forms a protonated molecular ion [M+H]⁺.[12] |
| MRM Transitions | Quantifier: m/z 189 -> 171; Qualifier: m/z 189 -> 143 | Precursor ion [M+H]⁺ is 189. Product ions result from characteristic fragmentation (e.g., loss of H₂O, CO). These must be optimized on the specific instrument. |
| Source Temp. | 500°C | Typical setting for efficient desolvation. |
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the method must be validated for its intended purpose.[7] This process demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of MQCA in the specified matrix. The following parameters should be assessed according to ICH Q2(R2) guidelines.[15]
Caption: Inter-relationship of ICH Q2(R2) validation parameters ensuring a method is fit for purpose.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[15] This is demonstrated by analyzing blank matrix samples (porcine tissue known to be free of MQCA) and showing no significant interference at the retention time and MRM transition of MQCA.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[15][16]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Protocol: Spike blank matrix samples at three concentration levels (e.g., low, medium, high) with a known amount of MQCA standard. Analyze these samples (n=3 at each level) against a calibration curve.
-
Acceptance Criteria: The mean recovery should be within 70-120% for residue analysis.[18]
-
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels:[16]
-
Repeatability (Intra-assay precision): Analysis of spiked samples within the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of spiked samples on different days, by different analysts, or on different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 20%.[18]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] This is often established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria. For residue analysis, an LOQ of ≤ 1 µg/kg is often targeted.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).[7][16] This provides an indication of its reliability during normal usage.
Data Analysis and Reporting
-
Calibration Curve: Generate a linear regression curve from the calibration standards using the peak area response vs. concentration. Use a 1/x weighting if heteroscedasticity is observed.
-
Quantification: Determine the concentration of MQCA in the reconstituted sample extract by interpolating its peak area response from the calibration curve.
-
Final Concentration: Calculate the final concentration in the original tissue sample (in µg/kg) using the following formula, accounting for the initial sample weight and final reconstitution volume:
Concentration (µg/kg) = (Conc. from Curve (ng/mL) × Final Volume (mL)) / Initial Sample Weight (g)
References
- 1. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-甲基-喹噁啉-2-羧酸 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design Using 3-Methylquinoxaline-2-carboxylic acid
Foreword: Unlocking the Therapeutic Potential of a Key Metabolite
3-Methylquinoxaline-2-carboxylic acid (MQCA) is primarily recognized as the principal metabolite of olaquindox, a veterinary antibiotic.[1] While its role as a biomarker for olaquindox use is established, the inherent bioactivity of the quinoxaline scaffold beckons deeper investigation into MQCA's own pharmacological potential. The quinoxaline ring system is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of activities, including anticancer, antimycobacterial, and anti-inflammatory properties.[2][3][4] Notably, derivatives of 3-methylquinoxaline have been specifically designed as potential anticancer agents that target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and induce apoptosis.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro experiments to explore the cytotoxic and mechanistic properties of MQCA. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring the generation of reproducible and meaningful data.
Foundational Knowledge: Properties and Handling of MQCA
Before commencing any experimental work, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂O₂ | [1][7] |
| Molecular Weight | 188.2 g/mol | [1] |
| CAS Number | 74003-63-7 | [1] |
| Solubility | DMF: 25 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL | [1] |
Protocol 1: Preparation of Stock Solutions
Causality: The choice of solvent is critical for ensuring the complete solubilization of the compound, preventing precipitation in culture media, and minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity and relatively low toxicity at concentrations typically below 0.5% in cell culture.
-
Aseptic Technique : All steps must be performed in a sterile biosafety cabinet.
-
Weighing : Accurately weigh the desired amount of MQCA powder using a calibrated analytical balance.
-
Solubilization : Dissolve the MQCA powder in sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-30 mM). Vortex thoroughly until the solution is clear.
-
Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Core Experimental Workflows: Assessing Biological Activity
The following sections detail key in vitro assays to characterize the biological effects of MQCA. The selection of these assays is based on the known toxicological profile of MQCA and the broader activities of the quinoxaline class of compounds.[1][5][6]
Cytotoxicity Assessment: Determining the Dose-Response Relationship
Rationale: The initial step in evaluating a new compound is to determine its cytotoxic potential across a range of concentrations. This establishes the dose-response curve and the IC₅₀ (half-maximal inhibitory concentration), which are fundamental parameters for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining MQCA cytotoxicity using the MTT assay.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding : Seed a human cell line (e.g., HepG2 liver carcinoma, based on known hepatotoxicity[1]) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation : Prepare a series of dilutions of the MQCA stock solution in complete cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment : Remove the old medium from the cells and add 100 µL of the prepared MQCA dilutions or controls to the respective wells.
-
Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.
-
MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: IC₅₀ Values of MQCA
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 24 | [Experimental Value] |
| HepG2 | 48 | [Experimental Value] |
| HepG2 | 72 | [Experimental Value] |
| MCF-7 | 48 | [Experimental Value] |
Mechanistic Insight: Cell Cycle and Apoptosis Analysis
Rationale: Given that MQCA is known to induce S-phase cell cycle arrest and related compounds trigger apoptosis, it is critical to investigate these mechanisms.[1][5] Flow cytometry provides a powerful, high-throughput method for quantifying these cellular events.
Logical Flow: From Cytotoxicity to Mechanism
Caption: Decision-making workflow for mechanistic studies of MQCA.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment : Seed cells in 6-well plates and treat with MQCA at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvest : Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C. This step permeabilizes the cells and preserves their structure.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the control.
Protocol 4: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment : Treat cells in 6-well plates with MQCA as described for the cell cycle analysis.
-
Cell Harvest : Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Staining : Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Scientific Rationale: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
-
Incubation : Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the samples immediately by flow cytometry.
-
Data Analysis : Quantify the cell populations:
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Advanced Application: Target-Oriented Investigation
Hypothetical Framework: Derivatives of 3-methylquinoxaline have demonstrated inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[5][6] This suggests that MQCA itself could potentially modulate this or other kinase pathways.
Hypothetical Signaling Pathway: MQCA and VEGFR-2
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by MQCA.
To investigate this, a researcher could employ a cell-free enzymatic assay using recombinant VEGFR-2 kinase or a cell-based assay measuring the phosphorylation of downstream targets like ERK. This provides a direct method to validate the molecular target and elucidate the mechanism of action at a biochemical level.
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following controls are mandatory for each protocol:
-
Vehicle Control : To account for any effects of the solvent (e.g., DMSO).
-
Positive Control : A compound with a known effect in the assay (e.g., doxorubicin for cytotoxicity, staurosporine for apoptosis) to confirm the assay is performing correctly.
-
Negative Control : Untreated cells to establish a baseline for the assay readout.
-
Biological Replicates : Each experiment should be performed a minimum of three independent times to ensure reproducibility.
-
Technical Replicates : Multiple wells or samples within a single experiment to control for pipetting errors and intra-assay variability.
By adhering to these principles and detailed protocols, researchers can confidently explore the in vitro biological activities of this compound and contribute to the growing body of knowledge on this versatile chemical scaffold.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Selective Solid-Phase Extraction of 3-Methylquinoxaline-2-carboxylic Acid from Liver Tissue
Abstract
This application note details a robust and reproducible solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3-Methylquinoxaline-2-carboxylic acid (MQCA) from complex liver homogenates. MQCA is a critical metabolite of quinoxaline-based veterinary drugs, and its accurate quantification is essential for residue analysis and toxicological studies.[1][2][3] The high lipid and protein content of liver tissue presents a significant bioanalytical challenge, often leading to matrix effects and poor analyte recovery. This protocol overcomes these issues by employing a mixed-mode SPE strategy, which combines reversed-phase and strong anion-exchange retention mechanisms. The described method ensures high analyte recovery and provides a final eluate of exceptional cleanliness, suitable for sensitive downstream analysis by techniques such as LC-MS/MS.
Introduction to the Analyte and Matrix Challenge
This compound is the primary metabolite of widely used veterinary drugs like olaquindox and carbadox.[1][4] Regulatory bodies worldwide monitor its presence in animal-derived food products, necessitating sensitive and reliable analytical methods. The liver, a primary site of drug metabolism, is a key matrix for these analyses. However, its composition—rich in proteins, phospholipids, and other endogenous materials—can severely interfere with quantification.[5][6]
A simple "dilute-and-shoot" or protein precipitation approach is often insufficient, as it fails to remove many matrix components that can suppress analyte signal during mass spectrometry analysis or co-elute during chromatographic separation. Solid-phase extraction is a powerful sample preparation technique that addresses this challenge by binding the analyte of interest while allowing interfering compounds to be washed away. This protocol leverages a mixed-mode sorbent to exploit both the hydrophobic nature and the acidic functionality of MQCA, achieving a level of selectivity and cleanliness superior to single-mode SPE methods.[7][8]
Analyte Properties and Method Rationale
A successful SPE method is built upon the physicochemical properties of the target analyte. For MQCA, the key characteristics are its carboxylic acid group and its quinoxaline core.
| Property | Value (Estimated/Reported) | Implication for SPE Protocol Design |
| Molecular Formula | C₁₀H₈N₂O₂[4][9] | - |
| Molecular Weight | 188.18 g/mol [4][9] | - |
| pKa | ~3.0 - 4.0 (estimated for the carboxylic acid) | This is the most critical parameter. At a pH > pKa, the carboxylic acid is deprotonated (anionic), enabling strong retention on an anion-exchange sorbent. At a pH < pKa, it is neutral, allowing for its elution. |
| LogP | ~1.5 (predicted)[9] | Indicates moderate hydrophobicity, making the molecule suitable for retention via reversed-phase mechanisms. |
Based on these properties, a mixed-mode strong anion-exchange (MAX) sorbent is the ideal choice.[10][11][12] The protocol is designed to manipulate pH to control the analyte's charge state at each step, providing two distinct retention and elution mechanisms for unparalleled selectivity.
Experimental Workflow Diagram
Caption: High-level workflow of the MQCA extraction protocol.
Materials and Reagents
| Item | Vendor/Specification | Rationale/Purpose |
| SPE Cartridges | Polymeric Strong Anion-Exchange (e.g., Phenomenex Strata™-X-A[13][14], Waters Oasis® MAX[10][12]), 30 mg/1 mL | Provides dual retention (reversed-phase & anion-exchange) for high selectivity. Polymeric base is stable across a wide pH range. |
| Liver Tissue | Fresh or frozen | The biological matrix from which the analyte is extracted. |
| Acetonitrile (ACN) | HPLC Grade or higher | Used for efficient precipitation of proteins from the liver homogenate.[15][16] |
| Methanol (MeOH) | HPLC Grade or higher | Used for SPE conditioning, washing of non-polar interferences, and as the base for the elution solvent. |
| Formic Acid | LC-MS Grade | Used to acidify the elution solvent, neutralizing the analyte to release it from the sorbent. |
| Ammonium Hydroxide | ACS Grade or higher | Used to basify the sample before loading, ensuring the analyte is negatively charged for strong ionic retention. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Provides a stable osmotic and pH environment during tissue homogenization. |
| Deionized Water | >18 MΩ·cm | Used for SPE equilibration and preparation of aqueous solutions. |
| Equipment | Homogenizer, refrigerated centrifuge, SPE vacuum manifold, nitrogen evaporator, vortex mixer. | Standard laboratory equipment for sample preparation. |
Detailed Step-by-Step Protocol
Sample Pre-treatment
-
Homogenization: Weigh 1 g of liver tissue and add 3 mL of cold PBS (pH 7.4). Homogenize until a uniform slurry is obtained.
-
Expertise & Experience: Homogenizing in a 1:3 ratio provides a sample viscosity that is easy to handle and ensures efficient subsequent protein precipitation. Keeping the sample cold minimizes enzymatic degradation.
-
-
Protein Precipitation: To 1 mL of the liver homogenate, add 3 mL of ice-cold acetonitrile.
-
Expertise & Experience: A 3:1 organic solvent to homogenate ratio is critical for crashing out the majority of proteins, which would otherwise clog the SPE cartridge.[16]
-
-
Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
pH Adjustment & Dilution: Carefully transfer the supernatant to a clean tube. Add an equal volume (e.g., 4 mL) of 2% ammonium hydroxide in water.
-
Trustworthiness: This step is crucial for the method's success. Diluting the sample reduces the organic solvent concentration, which could otherwise compromise analyte retention. Raising the pH to a strongly basic condition ensures that the carboxylic acid on MQCA is fully deprotonated (anionic), maximizing its ionic binding to the SPE sorbent.[17]
-
Solid-Phase Extraction Procedure
Perform all steps at a slow, steady flow rate of ~1-2 drops/second using a vacuum manifold.
-
Condition Sorbent: Pass 1 mL of Methanol through the SPE cartridge.
-
Expertise & Experience: This step solvates the polymer chains of the sorbent and activates the reversed-phase retention sites.
-
-
Equilibrate Sorbent: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Expertise & Experience: This removes the methanol and prepares the sorbent for the aqueous sample. Maintaining a wet sorbent bed is critical to prevent deactivation.
-
-
Load Sample: Load the entire pre-treated sample from step 6.1.4 onto the cartridge.
-
Expertise & Experience: During this step, MQCA is retained by two mechanisms: hydrophobic interaction with the polymer backbone and strong ionic interaction between the negatively charged analyte and the positively charged quaternary amine functional groups on the sorbent.[18]
-
-
Wash 1 (Remove Polar Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Expertise & Experience: This wash removes highly polar, water-soluble matrix components. The basic pH ensures the analyte remains charged and ionically bound to the sorbent.
-
-
Wash 2 (Remove Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol.
-
Trustworthiness: This is a key selectivity step. The 100% organic wash removes fats, lipids, and other non-polar interferences that were retained by the reversed-phase mechanism. The strong ionic bond is unaffected by the organic solvent, holding the MQCA firmly on the sorbent while interferences are eluted.[13][14]
-
-
Elute Analyte: Pass 1 mL of 2% Formic Acid in Methanol through the cartridge and collect the eluate.
Post-Elution Processing
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of a solvent compatible with your analytical system (typically the initial mobile phase). Vortex to ensure complete dissolution. The sample is now ready for analysis.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during wash 2. 3. Sample pH too low during loading. | 1. Increase formic acid concentration in elution solvent (e.g., to 5%). 2. Ensure sorbent is a strong anion exchanger; weak exchangers may not retain the analyte during the methanol wash. 3. Verify the pH of the sample after adding ammonium hydroxide is >9. |
| High Matrix Effects / Dirty Extract | 1. Insufficient washing. 2. Protein carryover. | 1. Ensure the full volume of the methanol wash (Wash 2) is used. Consider a second 1 mL methanol wash. 2. Ensure the 3:1 ACN:homogenate ratio is maintained and that centrifugation is adequate. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent flow rates. 2. Letting the sorbent dry out. 3. Inconsistent pH adjustment. | 1. Use a vacuum manifold with flow control. 2. Do not apply high vacuum between equilibration and loading. 3. Standardize the volume and concentration of ammonium hydroxide used. |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the extraction of this compound from liver. By utilizing a mixed-mode solid-phase extraction strategy, this method effectively overcomes the challenges posed by the complex liver matrix. The orthogonal retention mechanisms of reversed-phase and strong anion-exchange, controlled by strategic pH adjustments and solvent selection, result in high analyte recovery and exceptionally clean extracts. This protocol is a reliable foundation for any laboratory performing quantitative bioanalysis of acidic drug metabolites in tissue samples.
References
- 1. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 美国GlpBio - this compound | Cas# 74003-63-7 [glpbio.cn]
- 4. scbt.com [scbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. chromtech.com [chromtech.com]
- 9. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. Precipitation Procedures [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Phenomenex Introduces Strata-X-A to its SPE Products Range | Technology Networks [technologynetworks.com]
Application Notes and Protocols for 3-Methylquinoxaline-2-carboxylic Acid in Forensic and Toxicology Analysis
Introduction: The Significance of 3-Methylquinoxaline-2-carboxylic Acid as a Forensic Biomarker
This compound (MQCA) is a critical analyte in the fields of forensic and toxicological analysis, primarily serving as a definitive biomarker for exposure to certain quinoxaline-1,4-dioxide class veterinary drugs.[1][2][3] Specifically, it is the principal and most stable metabolite of olaquindox and a metabolite of carbadox, which have been widely used as antimicrobial agents and growth promoters in livestock.[1][2][3] Due to concerns over the potential carcinogenic and genotoxic effects of the parent compounds and their metabolites, the use of olaquindox and carbadox is regulated and, in many regions, banned in food-producing animals. Consequently, the detection of MQCA in animal-derived food products is a key indicator of the illegal use of these substances, making its analysis a cornerstone of food safety and forensic food toxicology investigations.
This document provides a comprehensive guide for researchers, forensic scientists, and drug development professionals on the application and analysis of MQCA. It details not only the "how" but also the "why" behind the analytical methodologies, ensuring a deep understanding of the principles that underpin these robust protocols.
Toxicological Context: Quinoxalines and Their Biological Activity
The toxicological interest in MQCA is intrinsically linked to its parent compounds. Quinoxaline derivatives, as a class, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] However, this biological activity also gives rise to toxicological concerns. For instance, some quinoxaline 1,4-di-N-oxides have demonstrated toxicity, with studies indicating potential target organs such as the heart and spleen.[8] The acute toxicity (LD50) for some of these compounds in rats has been estimated to be in the range of 30 to 120 mg/kg via intraperitoneal administration.[8] Furthermore, certain quinoxaline derivatives have shown cytotoxic effects on human cancer cell lines.[9]
MQCA itself has been shown to induce cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner.[1] This inherent cytotoxicity underscores the importance of monitoring its presence in the food chain. The metabolic pathway from the parent drug to MQCA is a critical aspect of its role as a biomarker.
Metabolic Pathway of Olaquindox to MQCA
The following diagram illustrates the metabolic conversion of olaquindox to its stable marker residue, MQCA. This transformation is a key reason why MQCA, rather than the parent drug, is the target analyte in residue monitoring programs.
Caption: Metabolic pathway of Olaquindox to MQCA.
Analytical Methodologies for MQCA Detection
The reliable detection and quantification of MQCA in complex biological matrices require highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering excellent selectivity and low detection limits.[10][11][12][13]
Core Principle of LC-MS/MS Analysis
The fundamental principle involves the chromatographic separation of MQCA from other matrix components, followed by its ionization and detection by a mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering (precursor ion and product ion), ensuring high specificity and minimizing interferences.
Experimental Protocol: Quantification of MQCA in Animal Tissue by UPLC-MS/MS
This protocol is a synthesized methodology based on established and validated methods reported in the scientific literature.[10][12][14] It is designed for the analysis of MQCA in tissues such as pork, chicken, and fish.
1. Sample Preparation and Extraction
-
Rationale: The goal of this stage is to efficiently extract MQCA from the solid tissue matrix and remove interfering substances like proteins and fats that can compromise the analytical column and ion source. The choice of extraction solvent and hydrolysis conditions is critical for releasing both free and bound forms of the analyte. Base hydrolysis has been shown to be particularly effective for releasing MQCA from medicated chicken muscle.[12][15]
-
Step-by-Step Protocol:
-
Weigh 2.0 ± 0.02 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
If an internal standard is used (e.g., a stable isotope-labeled MQCA), spike the sample at this stage.
-
Add 10 mL of 1.0 mol/L NaOH solution for hydrolysis.[12][15] Alternatively, for a more general approach, 0.2 mol/L hydrochloric acid can be used.[10][14]
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate in a water bath at 37°C for 30 minutes for hydrolysis.
-
After cooling to room temperature, add 10 mL of n-hexane for defatting. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Discard the upper n-hexane layer.
-
Adjust the pH of the remaining aqueous layer to 3.0 ± 0.2 with 6 mol/L HCl.
-
The sample is now ready for Solid Phase Extraction (SPE).
-
2. Solid Phase Extraction (SPE) Clean-up
-
Rationale: SPE is a crucial step to further purify the extract and concentrate the analyte. A mixed-mode anion-exchange or a C18 cartridge is commonly used.[10][11][12] The choice depends on the specific matrix and desired level of cleanup.
-
Step-by-Step Protocol (using a mixed-mode anion-exchange cartridge):
-
Condition the SPE cartridge (e.g., Oasis MAX) sequentially with 5 mL of methanol and 5 mL of ultrapure water.
-
Load the entire pre-treated sample extract onto the cartridge.
-
Wash the cartridge sequentially with 5 mL of ultrapure water and 5 mL of methanol to remove interfering substances.
-
Elute the MQCA with 5 mL of 2% formic acid in methanol.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
3. UPLC-MS/MS Instrumental Analysis
-
Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation. Tandem mass spectrometry in MRM mode ensures sensitive and selective detection.
-
Instrumental Conditions (Example):
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute MQCA, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for MQCA must be determined by infusing a standard solution. For MQCA (C₁₀H₈N₂O₂; MW: 188.18), a common precursor ion would be [M+H]⁺ at m/z 189. Characteristic product ions would then be selected for quantification and confirmation.
-
Analytical Workflow Diagram
The following diagram outlines the complete analytical workflow for the determination of MQCA in biological samples.
Caption: Workflow for MQCA analysis in tissue.
Method Validation and Performance
For any analytical method to be considered trustworthy in a forensic or regulatory context, it must be thoroughly validated. Key validation parameters and typical performance data from published methods are summarized below.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [10][12] |
| Limit of Detection (LOD) | 0.4 - 1.8 µg/kg | [10][12] |
| Limit of Quantification (LOQ) | 0.1 - 6.0 µg/kg | [10][11] |
| Recovery | 71.7% - 119.6% | [10][12][13] |
| Intra-day Precision (RSD) | < 15% | [10] |
| Inter-day Precision (RSD) | < 20% | [10] |
Causality behind Experimental Choices:
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response, leading to improved accuracy and precision.[12]
-
Matrix-Matched Calibration: To compensate for ion suppression or enhancement effects from the sample matrix, calibration curves should be prepared in a blank matrix extract that has been processed through the entire sample preparation procedure.[13]
-
Confirmation Criteria: In addition to retention time matching, the detection of at least two specific MRM transitions with an ion ratio that falls within a specified tolerance of that observed for a pure standard is required for unambiguous identification, a standard practice in forensic toxicology.
Conclusion and Future Perspectives
This compound is a well-established and reliable marker for the illegal use of olaquindox and carbadox in food animal production. The analytical methods, particularly LC-MS/MS, are mature, sensitive, and robust, providing the necessary tools for regulatory monitoring and forensic investigations in food safety. While the primary application of MQCA analysis is currently in this specific area of toxicology, the broader biological activity of quinoxaline derivatives suggests that the toxicological profiles of MQCA and related compounds warrant further investigation. Future research could explore other potential exposures that might lead to the formation of MQCA, although its use as a specific biomarker for olaquindox and carbadox is currently well-supported by extensive scientific literature. The protocols and data presented here offer a solid foundation for any laboratory tasked with the analysis of this important forensic and toxicological marker.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 7. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the synthesis of pure 3-Methylquinoxaline-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis and purification of 3-Methylquinoxaline-2-carboxylic acid (MQCA). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. My aim is to provide you with the causal reasoning behind experimental choices, helping you troubleshoot effectively and achieve high purity in your synthesis. This resource is structured as a series of questions you might encounter in the lab, followed by in-depth, experience-driven answers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most prevalent and straightforward method is the condensation reaction between an o-phenylenediamine (or a substituted derivative) and pyruvic acid (or its ester, like ethyl pyruvate).[1][2] This reaction, known as the Hinsberg quinoxaline synthesis, is robust but requires careful control of reaction conditions to maximize yield and purity. The reaction proceeds via a cyclocondensation mechanism, forming the stable heterocyclic quinoxaline ring.
Q2: I'm getting a significant amount of a byproduct that I can't easily separate. What is it likely to be?
A2: The most common and troublesome byproduct in this synthesis is the decarboxylated analogue, 2,3-dimethylquinoxaline. Quinoxaline carboxylic acids are known to be susceptible to decarboxylation, a process that is often promoted by excessive heat or prolonged reaction times.[3][4] If you are using high-boiling point solvents or applying heat for an extended period, the loss of CO₂ from your target molecule is a significant risk. This side reaction is a prime example of why monitoring the reaction's progress via Thin Layer Chromatography (TLC) is critical.
Q3: My yield is consistently below 50%. What are the first parameters I should investigate?
A3: Consistently low yields often point to one of three areas: suboptimal reaction conditions, poor quality of starting materials, or losses during the workup and purification phase.[5] For the reaction itself, pH control is critical. The condensation works best under slightly acidic conditions to facilitate the initial imine formation without fully protonating the diamine, which would render it non-nucleophilic.[6] Secondly, ensure your o-phenylenediamine is not oxidized (it should be a light color, not dark brown or black) and that your pyruvic acid has not polymerized. Finally, MQCA has some solubility in acidic aqueous solutions, so losses can occur during the acid precipitation and washing steps of the workup.
Q4: How can I reliably assess the purity of my final MQCA product?
A4: A multi-pronged approach is best for confirming purity. While melting point is a good initial indicator, spectroscopic methods are essential.
-
NMR Spectroscopy (¹H and ¹³C): This provides the definitive structural confirmation and can reveal the presence of impurities, even isomeric ones.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is an extremely sensitive technique for detecting trace impurities and confirming the molecular weight of your product.[7][8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is the workhorse for quantitative purity assessment (e.g., determining purity as a percentage).[9]
Troubleshooting Guide: Specific Issues & Solutions
Problem: Low or No Product Yield
Q: I've run the reaction between o-phenylenediamine and pyruvic acid, but after workup, I have very little or no solid product. What went wrong?
A: This is a common frustration that can usually be traced back to reaction conditions or reagent quality. Let's break down the probable causes and solutions.
-
Probable Cause 1: Incorrect pH. The mechanism for quinoxaline formation involves nucleophilic attack of the amine groups on the keto-acid. If the medium is too acidic, the diamine becomes fully protonated (Ar-(NH₃⁺)₂), which deactivates it as a nucleophile. If the medium is neutral or basic, the reaction may be sluggish.
-
Solution: The reaction is often performed in a solvent like ethanol or an ethanol/water mixture. The inherent acidity of the pyruvic acid is sometimes sufficient. However, if yields are low, consider adding a catalytic amount of a mild acid like acetic acid. The key is catalytic; you do not want to neutralize your nucleophile.
-
-
Probable Cause 2: Oxidized o-phenylenediamine. o-Phenylenediamine is notoriously sensitive to air oxidation, which turns it from a white or light tan solid into a dark, tarry substance. Oxidized starting material will not participate in the desired reaction and can introduce a host of colored impurities.
-
Solution: Use fresh, high-purity o-phenylenediamine. If you suspect oxidation, you can often purify it by recrystallization from a suitable solvent under an inert atmosphere or by sublimation.
-
-
Probable Cause 3: Inefficient Product Precipitation. MQCA is precipitated from the reaction mixture by acidifying the solution. Because it is an amphoteric molecule (containing both a basic quinoxaline nitrogen and an acidic carboxylic acid), its solubility is highly pH-dependent. If acidification is incomplete, or if the wrong pH is targeted, the product will remain dissolved.
-
Solution: After the reaction, adjust the pH of the aqueous solution carefully. The isoelectric point of MQCA, where it has minimum solubility, is typically in the acidic range (pH 2-4). Use a pH meter and slowly add 1N HCl until you see maximum precipitation. Cooling the mixture on an ice bath will further decrease solubility and improve the isolated yield.[10]
-
Problem: The Main Product is the Decarboxylated Impurity
Q: My NMR analysis shows that the major product is 2,3-dimethylquinoxaline, not the carboxylic acid I was targeting. How do I prevent this?
A: This is a classic case of the reaction conditions being too harsh, favoring the thermodynamically stable, decarboxylated product. The C-C bond of the carboxylic acid group is the weakest link under thermal stress.
-
Probable Cause 1: Excessive Reaction Temperature. Many protocols call for refluxing the reaction mixture. While this increases the reaction rate, it can also provide the activation energy needed for decarboxylation, especially if a high-boiling solvent is used.[11][12]
-
Solution: Run the reaction at a lower temperature for a longer period. For example, instead of refluxing in ethanol (~78°C), try stirring at 50-60°C overnight. Monitor the reaction by TLC to find the sweet spot where starting material is consumed before significant byproduct formation occurs.
-
-
Probable Cause 2: Alternative Synthetic Route. If decarboxylation remains a persistent issue, consider a two-step synthesis. You can first synthesize the methyl or ethyl ester of the target acid (Methyl 3-methylquinoxaline-2-carboxylate) by reacting o-phenylenediamine with the corresponding pyruvate ester. Esters are far less prone to decarboxylation. The resulting quinoxaline ester can then be hydrolyzed to the desired carboxylic acid under mild basic conditions (e.g., NaOH in methanol/water) at room temperature.[10] This route often provides a much cleaner product.
Problem: Difficulty in Purifying the Final Product
Q: My crude product is a dark, oily solid, and recrystallization isn't giving me a pure, crystalline material. What purification strategy should I use?
A: Colored, intractable crude products are common when side reactions occur. A chemical purification based on the product's acidic properties is often more effective than simple recrystallization.
-
Solution: Acid-Base Extraction. This classical technique is perfect for separating carboxylic acids from neutral or basic impurities.[13]
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate). The acidic MQCA will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities (like 2,3-dimethylquinoxaline) will remain in the organic layer.
-
Separate the layers. The aqueous layer, which now contains the sodium salt of your product, may still have colored, base-soluble impurities. A wash with a fresh portion of ethyl acetate can help remove them.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1N HCl. Your pure this compound will precipitate out as a solid.
-
Collect the solid by filtration, wash with a small amount of cold water to remove salts, and dry thoroughly under vacuum. This procedure typically yields a significantly purer, lighter-colored product that is more amenable to a final recrystallization step if needed.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Ester Hydrolysis (Minimizes Decarboxylation)
This two-step protocol is recommended for achieving high purity.
Step A: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in methanol.
-
Add methyl pyruvate (1.05 eq) to the solution. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or warm gently to 40-50°C. Monitor the reaction by TLC until the o-phenylenediamine spot has been consumed (typically 2-4 hours).
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude ester.
-
Filter the solid, wash with cold water, and dry. The crude ester can be purified by recrystallization from ethanol/water if necessary.
Step B: Hydrolysis to this compound[10]
-
Dissolve the methyl 3-methylquinoxaline-2-carboxylate (1.0 eq) from Step A in a mixture of methanol and 2N sodium hydroxide solution.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring the disappearance of the ester by TLC.
-
Once the hydrolysis is complete, remove the methanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1N HCl. The product will precipitate as a solid.
-
Filter the solid product, wash with a small amount of cold water, and dry under high vacuum to yield pure this compound.
Data & Purity Assessment
The purity of the final compound should be confirmed using modern analytical techniques. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Primary Use | Quantitative purity assessment (% purity), routine analysis. | Trace impurity identification, structural confirmation. |
| Typical Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~1.0 ng/mL |
| Key Advantage | Widely available, robust for quantification. | Extremely sensitive and selective, provides molecular weight data. |
| Data presented is based on typical performance for quinoxaline derivatives and may vary based on the specific instrument and method conditions.[9] |
Visualizations: Mechanisms & Workflows
Reaction Mechanism
Caption: Condensation mechanism for MQCA synthesis.
Troubleshooting Workflow: Low Yield
Caption: Logical workflow for troubleshooting low yields.
Purification Flowchart
Caption: Purification via acid-base extraction.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Crude 3-Methylquinoxaline-2-carboxylic Acid
Welcome to the technical support center for the purification of 3-Methylquinoxaline-2-carboxylic acid (MQCA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity MQCA. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions during the purification process.
Introduction: The Challenge of Purifying MQCA
This compound is a key chemical entity, notably recognized as a major metabolite of the veterinary antibiotic Olaquindox.[1][2][3] Its purification is a critical step for its use as an analytical standard, in metabolic studies, or as a building block in further chemical synthesis. The crude product, however, is often contaminated with a variety of impurities stemming from the synthetic route, such as unreacted starting materials or byproducts from side reactions.[4] This guide provides a systematic approach to identifying these impurities and selecting the most effective purification strategy.
Part 1: Initial Assessment & Impurity Profiling (FAQs)
Effective purification begins with understanding your crude material. Before selecting a method, a preliminary analysis is essential.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile is highly dependent on the synthetic route employed.
-
From Hydrolysis of an Ester Precursor (e.g., Methyl 3-methylquinoxaline-2-carboxylate): The most common impurity will be the unreacted ester starting material.[1] This is a neutral compound and is relatively easy to separate.
-
From Condensation of o-Phenylenediamines and a Pyruvic Acid Derivative: This classic route can generate several byproducts:[4][5]
-
Unreacted Starting Materials: Residual o-phenylenediamine or pyruvic acid.
-
Benzimidazoles: Formed via acid-catalyzed rearrangement of the quinoxaline skeleton.[4]
-
Over-oxidation Products: o-Phenylenediamines are sensitive to oxidation, which can create highly colored impurities.[4]
-
Dimers/Polymers: Self-condensation reactions can occur, especially under harsh conditions.[4]
-
Q2: What initial analytical techniques are recommended to assess the purity of my crude sample?
A multi-pronged approach is best for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components. Pro-Tip: Due to the acidic nature of MQCA, it may streak on a standard silica plate. To get a clean spot, add 0.5-1% acetic or formic acid to your eluent (e.g., Ethyl Acetate/Hexane mixture).[6] This keeps the carboxylic acid protonated and minimizes interaction with the silica.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and the relative amounts of impurities. A reversed-phase C18 column with a mobile phase of acidified water and methanol or acetonitrile is a common setup.[7][8][9]
-
Melting Point: A sharp melting point close to the literature value (168-170 °C) indicates high purity.[1][10][11] A broad melting range suggests the presence of significant impurities.
Table 1: Physical & Solubility Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74003-63-7 | [1][2][12] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][12] |
| Molecular Weight | 188.18 g/mol | [1][2][12] |
| Appearance | Yellow to Brown Solid | [1][10] |
| Melting Point | 168-170 °C | [1][10][11] |
| pKa | ~2.37 (Predicted) | [1][10] |
| Solubility | DMSO: ~30 mg/mLDMF: ~25 mg/mLEthanol: ~25 mg/mLWater/PBS (pH 7.2): Poorly soluble (~0.1 mg/mL) | [1][2][10] |
Part 2: Purification Strategy Decision Guide
Based on your initial analysis, the following decision tree can guide you to the most appropriate purification technique.
References
- 1. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mastering LC-MS/MS Analysis of 3-Methylquinoxaline-2-carboxylic acid (MQCA)
Welcome to the technical support center for the LC-MS/MS analysis of 3-Methylquinoxaline-2-carboxylic acid (MQCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MQCA quantification in biological matrices. As a key metabolite of certain veterinary drugs, accurate measurement of MQCA is critical for food safety and pharmacokinetic studies. However, like many small molecules, its analysis is often plagued by matrix effects, leading to compromised data quality.
This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and overcome these challenges. The methodologies and explanations provided are grounded in established scientific principles and field-proven techniques to ensure the integrity and reliability of your results.
Troubleshooting Guide: Overcoming Common Hurdles in MQCA Analysis
This section addresses specific issues you may encounter during your LC-MS/MS experiments in a practical question-and-answer format.
Question 1: I'm observing significant signal suppression for MQCA in my plasma samples compared to my standards in neat solution. What is the likely cause and how can I fix it?
Answer:
This is a classic manifestation of matrix effects , where co-eluting endogenous components from the biological matrix interfere with the ionization of your target analyte, MQCA.[1][2] In plasma, the primary culprits are often phospholipids .[3][4][5]
Causality: Phospholipids have a high affinity for reversed-phase C18 columns and can co-elute with MQCA, competing for ionization in the MS source. This competition reduces the number of MQCA ions that reach the detector, leading to a suppressed signal and inaccurate quantification.[3][5]
Solutions:
-
Enhance Sample Preparation: A simple protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids.[2][3] Consider more rigorous sample clean-up techniques:
-
Liquid-Liquid Extraction (LLE): LLE can be effective, but the choice of solvent is crucial for the acidic MQCA. A method developed for MQCA and the related quinoxaline-2-carboxylic acid (QCA) utilized deproteination followed by LLE and then a solid-phase extraction (SPE) clean-up.[6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For MQCA, a mixed-mode anion-exchange SPE has been successfully used.[6][7] Alternatively, polymeric SPE phases can offer good recovery for acidic drugs.[8]
-
Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE employ zirconia-coated particles that selectively bind to the phosphate groups of phospholipids, effectively removing them from the sample.[1][5]
-
-
Chromatographic Separation: Optimize your LC method to separate MQCA from the bulk of the phospholipids. This can be achieved by:
-
Gradient Modification: A shallower gradient can improve resolution.
-
Column Chemistry: Consider a column with a different stationary phase that provides alternative selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[9][10] A SIL-IS for MQCA will experience the same ion suppression as the analyte, allowing for an accurate ratio-based quantification. While a custom synthesis may be required, it is the gold standard for bioanalytical assays.[11][12]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, preparing your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples can help to compensate for consistent matrix effects.[9]
Question 2: My recovery for MQCA is low and inconsistent. What could be the issue?
Answer:
Low and variable recovery can stem from several factors during sample preparation. For an acidic compound like MQCA, pH control and solvent choice are critical.
Causality: MQCA is a carboxylic acid, meaning its charge state is pH-dependent. During extraction, you want to ensure it is in a state that is amenable to the chosen technique. For instance, in reversed-phase SPE, you would typically want MQCA to be in its neutral, protonated form for optimal retention. In anion-exchange SPE, it should be in its charged, deprotonated form.
Solutions:
-
pH Adjustment during Extraction:
-
For LLE , acidifying the sample to approximately two pH units below the pKa of MQCA will neutralize the carboxylic acid group, making it more soluble in organic extraction solvents like ethyl acetate.[13][14]
-
For reversed-phase SPE , pre-treating the sample with an acid (e.g., formic acid) will ensure MQCA is retained on the nonpolar sorbent.[8]
-
For anion-exchange SPE , the sample should be loaded under conditions where MQCA is negatively charged (pH > pKa).[15]
-
-
Optimize LLE/SPE Solvents:
-
LLE: Experiment with different organic solvents. While diethyl ether is often good for acidic drugs, other solvents like n-butyl chloride or mixtures may provide better recovery for MQCA.[14][16]
-
SPE: Ensure your wash and elution solvents are optimized. A weak organic wash can remove interferences without prematurely eluting MQCA. The elution solvent should be strong enough to fully recover the analyte. For anion-exchange SPE, this might involve a solvent with a higher pH or ionic strength.
-
-
Consider Hydrolysis for Tissue Samples: If you are working with tissue samples, MQCA may be bound to macromolecules. An initial hydrolysis step (acidic or basic) can be necessary to release the free analyte.[7][17][18] One study found that base hydrolysis yielded the highest amount of MQCA from chicken muscle.[7]
Question 3: I'm seeing a significant drop in signal intensity for my later injections in a batch. What's happening?
Answer:
This phenomenon, often referred to as "column fouling" or "carryover," is a common issue when analyzing complex biological samples.
Causality: Inadequate sample clean-up can lead to the accumulation of non-volatile matrix components, particularly phospholipids and proteins, on the analytical column and in the MS source.[3][5] This build-up can lead to a gradual decrease in column performance and increasing ion suppression over the course of an analytical run.
Solutions:
-
Improve Sample Preparation: As discussed in Question 1, a more effective sample clean-up method is the best preventative measure.[2][3]
-
Implement a Diverter Valve: A diverter valve can be programmed to send the initial, unretained portion of the eluent (which often contains salts and other highly polar matrix components) to waste instead of the mass spectrometer.
-
Optimize Column Washing: Incorporate a robust column wash step at the end of each chromatographic run. This typically involves a high percentage of a strong organic solvent to elute strongly retained matrix components.
-
Regular Instrument Maintenance: Frequent cleaning of the MS source components (e.g., the ion transfer tube or capillary) is crucial to prevent signal drift.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for MQCA in plasma?
While the "best" technique can be matrix and concentration-dependent, a combination of protein precipitation followed by solid-phase extraction (SPE) is a robust approach.[6] Specifically, a mixed-mode anion-exchange SPE has proven effective for MQCA.[6][7] For high-throughput applications, phospholipid removal plates offer a fast and efficient alternative.[1][5]
Q2: Should I use positive or negative ion mode for MQCA analysis?
Several published methods for MQCA utilize positive electrospray ionization (ESI+) .[6][19][20] This is likely due to the presence of the quinoxaline ring system which can be readily protonated. However, it is always advisable to perform an initial infusion of the analyte in both positive and negative modes to determine which provides the best sensitivity and stability.
Q3: What are the typical MRM transitions for MQCA?
You should always optimize these on your specific instrument. However, published literature can provide a good starting point. The protonated molecule [M+H]⁺ for MQCA is m/z 189. The product ions will result from fragmentation of this precursor. It is essential to select at least two specific and intense transitions for confident quantification and confirmation.
Q4: How can I quantitatively assess matrix effects for my MQCA assay?
The most common method is the post-extraction spike method .[21] This involves comparing the peak area of MQCA spiked into an extracted blank matrix to the peak area of MQCA in a neat solution at the same concentration. The ratio of these two areas is the matrix factor. A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[21]
Q5: Is a stable isotope-labeled internal standard for MQCA commercially available?
Availability can change, so it is best to check with major suppliers of stable isotope standards.[12][22] If a commercial standard is not available, custom synthesis is a viable option for critical studies.[11]
Experimental Protocols & Workflows
Protocol 1: Liquid-Liquid Extraction (LLE) for MQCA in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution.
-
Acidification: Add 100 µL of 1% formic acid in water to protonate the MQCA. Vortex for 30 seconds.
-
Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for MQCA in Plasma (Mixed-Mode Anion Exchange)
This protocol is based on the principle of retaining MQCA as an anion.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of a weak base (e.g., 2% ammonium hydroxide in water) to ensure MQCA is deprotonated. Vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% ammonium hydroxide in water to remove polar impurities.
-
Wash with 1 mL of methanol to remove nonpolar impurities.
-
-
Elution: Elute MQCA with 1 mL of methanol containing 2% formic acid. The acid will neutralize the MQCA, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting MQCA Matrix Effects
Caption: A workflow for diagnosing and resolving matrix effects in MQCA analysis.
Diagram 2: Sample Preparation Workflow Comparison
Caption: Comparison of PPT and SPE sample preparation workflows for MQCA analysis.
References
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. otsuka.co.jp [otsuka.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Improving the sensitivity of 3-Methylquinoxaline-2-carboxylic acid detection in complex matrices
Technical Support Center: 3-Methylquinoxaline-2-carboxylic acid (MQCA) Analysis
A Senior Application Scientist's Guide to Enhancing Detection Sensitivity in Complex Matrices
Welcome to the technical support center for the analysis of this compound (MQCA). This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity and robustness of their MQCA detection methods, particularly when dealing with challenging biological or environmental samples.
As a marker residue for the veterinary drug olaquindox, accurate and sensitive quantification of MQCA is critical for food safety and regulatory compliance.[1][2] However, its acidic nature and the complexity of matrices like animal tissues, plasma, and aquatic products present significant analytical hurdles.[3][4][5] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high sensitivity for MQCA detection in complex matrices?
A1: The primary challenges stem from two main areas:
-
Matrix Effects: This is the most significant hurdle in LC-MS/MS-based bioanalysis.[6][7] Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of MQCA in the mass spectrometer's source.[8][9] This interference can lead to ion suppression, where the analyte signal is reduced, or ion enhancement, where it is artificially increased, both of which compromise the accuracy, precision, and sensitivity of the assay.[7][8][10]
-
Low Analyte Concentration: MQCA is often present at very low levels (µg/kg or ppb) in biological samples.[1][4][11] This requires highly efficient sample extraction and concentration steps, as well as a very sensitive analytical instrument, to achieve the necessary limits of detection (LOD) and quantification (LOQ).[7][12]
-
Physicochemical Properties of MQCA: As a carboxylic acid, MQCA's polarity and ionization efficiency can be challenging. In reversed-phase chromatography, highly polar compounds like organic acids can have poor retention, eluting early with other matrix components.[13] Furthermore, while negative ion mode mass spectrometry seems intuitive for an acid, it is often suppressed by acidic mobile phases used to improve chromatography, making positive ion mode a more common, albeit sometimes less direct, approach.[14]
Q2: Which analytical technique is most suitable for sensitive MQCA quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of MQCA in complex matrices.[1][7][11] The combination of chromatographic separation (HPLC or UPLC) with the high selectivity of tandem mass spectrometry (using techniques like Multiple Reaction Monitoring, MRM) allows for the detection of MQCA at trace levels, even in the presence of significant background from the matrix.[2]
Q3: Should I use positive or negative ion mode for MQCA analysis by LC-MS/MS?
A3: While MQCA is an acidic compound, most validated methods surprisingly use positive electrospray ionization (ESI+).[2][4][15] This is often because the acidic mobile phases (e.g., containing formic acid) required for good reversed-phase chromatography are more compatible with ESI+ and help to protonate the MQCA molecule.[16] While negative ion mode (ESI-) is possible, it can be suppressed by these acidic conditions.[14] Ultimately, the choice should be determined empirically during method development by infusing a standard of MQCA and evaluating the signal intensity and stability in both modes.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Retention Time
Q: My MQCA peak is broad, tailing, or eluting very early in the chromatogram, close to the solvent front. What's causing this and how can I fix it?
A: This is a common issue when analyzing polar acidic compounds like MQCA on standard C18 reversed-phase columns.
-
Causality: Poor retention is due to the high polarity of MQCA, which has a weak interaction with the nonpolar C18 stationary phase.[13] This is especially true if the mobile phase has a high aqueous content. Peak tailing can occur due to secondary interactions between the acidic carboxyl group of MQCA and active sites on the silica backbone of the column.
-
Solutions:
-
Mobile Phase pH Adjustment: Ensure your mobile phase is acidic (e.g., 0.1% formic acid). This suppresses the ionization of the carboxylic acid group, making MQCA less polar and increasing its retention on the reversed-phase column.[16]
-
Column Selection: If pH adjustment is insufficient, consider a different stationary phase. Embedded polar group (EPG) phases (like an amide phase) can provide alternative selectivity and better retention for polar compounds.[17] Ion-exchange chromatography is another option for separating ionic compounds like organic acids.[18]
-
Gradient Optimization: Start your gradient with a lower percentage of organic solvent (e.g., 5% acetonitrile or methanol) and hold it for a short period to allow MQCA to better retain on the column before elution begins. A slower, shallower gradient can also significantly improve peak shape and resolution.[17]
-
Issue 2: High Signal Suppression and Inconsistent Results
Q: My results are not reproducible, and I suspect matrix effects are suppressing my MQCA signal. How can I confirm and mitigate this?
A: Matrix effects are a major cause of poor accuracy and precision in LC-MS/MS bioanalysis.[6][7] They occur when co-eluting matrix components affect the ionization efficiency of your analyte.[8][9]
-
Confirmation (Quantitative Assessment):
-
The "golden standard" method is the post-extraction spike analysis .[9]
-
Extract a blank matrix sample (e.g., pork tissue known to be free of MQCA).
-
Prepare a neat solution of MQCA standard in the final reconstitution solvent at a known concentration.
-
Spike the extracted blank matrix with the MQCA standard to the same final concentration.
-
Compare the peak area of the post-spiked matrix sample (A) to the peak area of the neat solution (B).
-
The Matrix Factor (MF) is calculated as A/B. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[9]
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the LC-MS system. Solid-Phase Extraction (SPE) is highly effective for this. For an acidic compound like MQCA, a mixed-mode anion-exchange SPE cartridge can provide excellent cleanup by retaining MQCA while allowing neutral and basic interferences to be washed away.[2]
-
Optimize Chromatography: Adjust your LC gradient to chromatographically separate MQCA from the region where most matrix components (like phospholipids) elute. This reduces the chance of co-elution and ionization competition.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for LC-MS/MS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ¹³C or ²H). A SIL-IS for MQCA would have nearly identical chemical properties and chromatographic behavior and would experience the same degree of matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be effectively compensated.[9]
-
Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in the extracted blank matrix. This ensures that the standards and the unknown samples experience similar matrix effects, improving the accuracy of quantification.[8][11]
-
Issue 3: Insufficient Sensitivity (Low Signal-to-Noise Ratio)
Q: I've developed a method, but the signal for MQCA at the lower concentration levels is too weak. How can I boost the signal intensity?
A: Improving the signal-to-noise (S/N) ratio is key to achieving lower detection limits.[12] This can be done by increasing the signal, decreasing the noise, or both.
-
Solutions to Increase Signal:
-
Optimize MS Source Parameters: Do not rely on default settings. Systematically optimize ESI source parameters like capillary voltage, gas temperatures (desolvation), and gas flow rates (nebulizer) by infusing a solution of MQCA. The goal is to maximize the efficiency of droplet formation and desolvation to produce the maximum number of gas-phase analyte ions.[12][19]
-
Sample Preparation & Concentration: Ensure your extraction protocol includes an effective concentration step. After SPE elution, evaporating the solvent and reconstituting in a smaller volume of mobile phase-compatible solvent can significantly increase the analyte concentration injected onto the column.[4][15]
-
LC Miniaturization: Reducing the internal diameter (i.d.) of the HPLC column (e.g., from 4.6 mm to 2.1 mm or even smaller) can increase sensitivity by reducing on-column dilution, provided the LC system has low extra-column volume.[17][20]
-
Chemical Derivatization: This is a powerful but more complex strategy. Derivatizing the carboxylic acid group of MQCA with a reagent that has high proton affinity can dramatically improve its ionization efficiency in positive ion mode ESI-MS.[14][21] For example, reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to carboxylic acids to create a derivative that is readily detected in ESI+.[22][23]
-
-
Solutions to Decrease Noise:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[12][16] Lower-grade solvents can contain impurities that elevate the background noise and form adducts with the analyte.
-
Ensure a Clean System: A contaminated LC system, guard column, or MS source can be a major source of high background noise. Regular system cleaning and maintenance are crucial for sensitive analysis.
-
Visualized Workflows and Protocols
Diagram 1: General Analytical Workflow for MQCA
This diagram outlines the critical steps from sample receipt to final data analysis for the sensitive determination of MQCA.
A typical workflow for MQCA analysis.
Protocol 1: Solid-Phase Extraction (SPE) for MQCA from Animal Tissue
This protocol is a generalized procedure based on common anion-exchange SPE methods for acidic compounds and should be optimized for your specific application.[2][3][24][25]
Materials:
-
Mixed-Mode Anion-Exchange SPE Cartridges
-
SPE Vacuum Manifold
-
Methanol (LC-MS Grade)
-
Ultrapure Water
-
Ammonium Hydroxide
-
Formic Acid
-
Elution Solvent (e.g., 5% Formic Acid in Acetonitrile)
Procedure:
-
Conditioning:
-
Pass 3 mL of Methanol through the cartridge to wet the sorbent.
-
Pass 3 mL of Ultrapure Water to equilibrate the sorbent for the aqueous sample. Do not let the cartridge go dry.
-
-
Loading:
-
Pre-treat your sample extract by adjusting the pH to >7 with ammonium hydroxide to ensure the carboxylic acid group of MQCA is deprotonated (anionic).
-
Slowly load the pre-treated sample onto the cartridge. A slow flow rate improves retention.
-
-
Washing:
-
Pass 3 mL of Ultrapure Water to wash away salts and very polar interferences.
-
Pass 3 mL of Methanol to wash away non-polar interferences. This step must be carefully optimized to avoid eluting the analyte of interest.
-
-
Elution:
-
Pass 2-4 mL of the acidic elution solvent (e.g., 5% Formic Acid in Acetonitrile). The acid neutralizes the anionic MQCA, breaking the ionic bond with the sorbent and allowing it to be eluted.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Diagram 2: Logic for Mitigating Matrix Effects
This diagram illustrates the decision-making process for addressing and resolving issues related to matrix effects.
Decision tree for troubleshooting matrix effects.
Data Table: Example LC-MS/MS Parameters for MQCA
The following table provides a starting point for method development. These parameters must be optimized on your specific instrument.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, < 3 µm particle size (e.g., 50 x 2.1 mm) | Provides good retention for moderately polar compounds and high efficiency.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve retention and promote ESI+ ionization.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for LC-MS due to lower backpressure. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm i.d. column. |
| Gradient | 5% B to 95% B over 5-8 minutes | A typical gradient; should be optimized for separation from matrix. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Most published methods show good sensitivity in positive mode.[4][15] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum ion current. |
| Desolvation Temp | 350 - 500 °C | Must be high enough to desolvate droplets without degrading the analyte. |
| MRM Transitions | Precursor Ion (Q1): m/z of [M+H]⁺ | Determine by infusing MQCA standard. |
| Product Ion (Q3): m/z of major fragment | Determine by fragmenting the precursor ion and selecting a stable, intense product. |
References
- 1. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. shimadzu.com [shimadzu.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 21. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Solid-phase extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Validation for 3-Methylquinoxaline-2-carboxylic acid (MQCA) Quantification in Animal Tissues
Welcome to the technical support center for the analytical method validation of 3-Methylquinoxaline-2-carboxylic acid (MQCA) in animal tissues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of MQCA quantification. As the primary marker residue for the veterinary drug olaquindox, accurate and reliable measurement of MQCA is critical for ensuring food safety and regulatory compliance.[1]
This resource is structured to move beyond simple procedural lists, offering a causal understanding of experimental choices and a self-validating system for every described protocol. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to empower you to develop and validate a robust and defensible analytical method.
Foundational Knowledge: Understanding MQCA and its Analytical Challenges
This compound (MQCA) is the major metabolite of olaquindox, a quinoxaline-1,4-dioxide derivative previously used as a growth promoter in swine and other livestock.[1][2] Due to toxicological concerns, regulatory agencies worldwide monitor its residues in edible tissues. The quantification of MQCA presents several analytical challenges stemming from its chemical properties and the complexity of the biological matrices in which it is found.
Key challenges include:
-
Matrix Complexity: Animal tissues are intricate mixtures of proteins, lipids, and other endogenous components that can interfere with the analysis.
-
Analyte Stability: The stability of MQCA in tissue samples and during the various stages of sample preparation must be carefully evaluated.[3]
-
Extraction Efficiency: As a carboxylic acid, the extraction of MQCA is pH-dependent, and efficient release from potential protein binding is crucial for accurate quantification.
-
Matrix Effects in LC-MS/MS: Co-eluting matrix components can cause ion suppression or enhancement, significantly impacting the accuracy and precision of the measurement.[4][5]
Troubleshooting Guide: From Sample to Signal
This section is designed to help you diagnose and resolve common issues encountered during the quantification of MQCA in animal tissues.
Sample Preparation
A robust sample preparation protocol is the cornerstone of a reliable analytical method. The primary goals are to efficiently extract MQCA from the tissue matrix, remove interfering substances, and concentrate the analyte for sensitive detection.
Symptoms:
-
Consistently low peak areas for your analyte in spiked samples and QCs.
-
High variability in recovery across different samples.
Potential Causes & Solutions:
-
Inefficient Homogenization:
-
Explanation: Incomplete homogenization leads to non-uniform distribution of the analyte and inefficient extraction.
-
Solution: Ensure the tissue is thoroughly homogenized to a uniform consistency. For tougher tissues like kidney, consider using a more powerful homogenizer or adding a small amount of clean sand to aid in the process.
-
-
Suboptimal Extraction Solvent/pH:
-
Explanation: MQCA is a carboxylic acid, and its solubility is highly dependent on pH. Extraction efficiency is generally higher when the analyte is in its ionized form.
-
Solution: An acidic extraction medium, such as 0.2 M hydrochloric acid, is often effective.[6] The low pH helps to disrupt protein binding and keep MQCA in a more soluble form.
-
-
Incomplete Hydrolysis of Bound Residues:
-
Explanation: MQCA can exist in tissues as both free and protein-bound forms. Hydrolysis is often necessary to release the bound residues.
-
Solution: Different hydrolysis methods (acid, base, or enzymatic) can be employed. Base hydrolysis with NaOH has been shown to be effective for releasing MQCA from chicken muscle.[7][8] It is crucial to optimize the hydrolysis conditions (temperature, time, and reagent concentration) for your specific tissue type.
-
-
Solid-Phase Extraction (SPE) Breakthrough:
-
Explanation: During the loading step of SPE, the analyte may not be adequately retained on the sorbent and is lost. This can be due to an inappropriate sorbent, incorrect sample pH, or too fast of a flow rate.[9]
-
Solution:
-
Sorbent Selection: For an acidic analyte like MQCA, a mixed-mode anion-exchange SPE cartridge can be highly effective.[7][8]
-
pH Adjustment: Ensure the pH of the sample load solution is optimized for retention on the chosen sorbent. For anion exchange, a slightly acidic pH ensures the carboxylic acid group is deprotonated and can interact with the sorbent.
-
Flow Rate: Use a slow and consistent flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.[10]
-
-
Symptoms:
-
Significant ion suppression or enhancement observed when comparing the analyte response in post-extraction spiked matrix samples to that in a clean solvent.
-
Poor reproducibility of results, especially at the lower limit of quantification (LLOQ).
Potential Causes & Solutions:
-
Insufficient Cleanup:
-
Explanation: Co-eluting endogenous compounds from the matrix can interfere with the ionization of MQCA in the mass spectrometer source.[4]
-
Solution:
-
Optimize SPE: Introduce additional wash steps in your SPE protocol to remove interfering compounds. Experiment with wash solvents of varying polarity and pH.
-
Liquid-Liquid Extraction (LLE): Consider a liquid-liquid extraction step prior to SPE to remove a significant portion of lipids and other interferences. Defatting with n-hexane after hydrolysis can be an effective step.[7][8]
-
-
-
Chromatographic Co-elution:
-
Explanation: If matrix components elute at the same time as MQCA, they will be present in the ion source simultaneously, leading to matrix effects.
-
Solution:
-
Modify Gradient: Adjust the HPLC gradient to better separate MQCA from the matrix interferences. A shallower gradient around the elution time of the analyte can improve resolution.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.
-
-
Chromatography
Symptoms:
-
Asymmetrical peaks, which can lead to inaccurate integration and reduced sensitivity.
Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase:
-
Explanation: The carboxylic acid group of MQCA can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing.[11]
-
Solution:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of both the silanol groups and the carboxylic acid, reducing these secondary interactions.[2]
-
Column Choice: Use a column with end-capping or a hybrid particle technology that minimizes the presence of active silanol groups.[12]
-
-
-
Injection Solvent Mismatch:
-
Explanation: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[13]
-
Solution: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
Mass Spectrometry and Data Analysis
Symptoms:
-
Poor correlation coefficient (r²) for the calibration curve.
-
Inability to meet accuracy and precision criteria for back-calculated calibrant concentrations.
Potential Causes & Solutions:
-
Matrix Effects in Calibrants:
-
Explanation: If calibrants are prepared in a clean solvent, they will not account for the matrix effects present in the actual tissue samples, leading to inaccurate quantification.[14]
-
Solution: Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This "matrix-matched" calibration curve will better reflect the analytical conditions of the unknown samples.[15]
-
-
Inappropriate Internal Standard (IS):
-
Explanation: An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing accurate correction.[16][17]
-
Solution: The best choice for an internal standard is a stable isotope-labeled (SIL) version of MQCA (e.g., MQCA-d4). If a SIL-IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used, but it must be thoroughly validated to ensure it effectively compensates for variability.[18]
-
-
Detector Saturation:
-
Explanation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[14]
-
Solution: Ensure the upper limit of quantification (ULOQ) of your calibration curve is within the linear dynamic range of the instrument. If necessary, dilute samples that are expected to have high concentrations of MQCA.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters I need to assess for this method according to regulatory guidelines?
A1: According to VICH guidelines (such as GL49), the following parameters should be validated:[19]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Analyte Stability: The stability of MQCA in the biological matrix under storage conditions and in processed extracts.
Q2: How do I choose the right internal standard for MQCA analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of MQCA, such as this compound-d4. A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any losses or matrix effects.[17][18] If a SIL-IS is not available, a structural analog can be considered. The analog should have similar functional groups, pKa, and hydrophobicity to MQCA to ensure it mimics the behavior of the analyte. However, it is crucial to demonstrate that the analog's ionization is affected by the matrix in the same way as MQCA.
Q3: What are the most common sources of contamination in MQCA analysis and how can I avoid them?
A3: Contamination can arise from various sources and lead to high background noise or false positives. Common sources include:
-
Cross-contamination between samples: Ensure thorough cleaning of homogenization equipment and glassware between samples.
-
Contaminated reagents or solvents: Use high-purity (e.g., HPLC or MS-grade) solvents and reagents.
-
Leachables from plasticware: Use polypropylene tubes and pipette tips, as other plastics may contain leachable compounds that interfere with the analysis.
-
Carryover in the LC system: Implement a robust needle wash protocol in your autosampler and inject blank samples between high-concentration samples to check for carryover.
Q4: My method works well for muscle tissue, but I get poor results with liver. Why is that and what should I do?
A4: Liver is a more complex matrix than muscle, with a higher content of lipids and metabolic enzymes. This can lead to:
-
More significant matrix effects: The higher concentration of endogenous compounds in the liver can cause more pronounced ion suppression or enhancement.
-
Lower extraction recovery: MQCA may be more strongly bound to liver proteins or sequestered in lipid compartments.
To adapt your method for liver tissue, you may need to:
-
Enhance your cleanup procedure: Incorporate a defatting step (e.g., with n-hexane) and/or use a more selective SPE protocol.
-
Optimize your hydrolysis conditions: The extent of protein binding may differ in the liver, requiring more stringent hydrolysis conditions to release all of the MQCA.
-
Re-evaluate your matrix-matched calibration: Prepare your calibration standards using blank liver matrix to accurately account for the specific matrix effects of this tissue.
Experimental Protocols & Data Presentation
Sample Preparation Workflow
The following is a general workflow for the extraction and cleanup of MQCA from animal tissues. This should be optimized and validated for your specific application.
Caption: General workflow for MQCA analysis in animal tissues.
Method Validation Parameters: Acceptance Criteria
The following table summarizes typical acceptance criteria for method validation based on VICH and other regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean recovery within 80-120% of the nominal value (70-120% at LOQ) |
| Precision (RSD) | Repeatability (intra-day): ≤ 15% (≤ 20% at LOQ) Intermediate Precision (inter-day): ≤ 15% (≤ 20% at LOQ) |
| LOQ | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in MQCA analysis.
Caption: Troubleshooting logic for MQCA quantification.
Conclusion
The successful validation of an analytical method for MQCA in animal tissues requires a thorough understanding of the analyte's chemistry, the complexities of the biological matrix, and the potential pitfalls of the analytical technique. By systematically addressing issues related to sample preparation, chromatography, and data analysis, and by adhering to established validation guidelines, researchers can develop a robust and reliable method for the quantification of this important veterinary drug residue. This technical support center serves as a living document and will be updated as new insights and technologies become available.
References
- 1. fda.gov [fda.gov]
- 2. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. cerilliant.com [cerilliant.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: 3-Methylquinoxaline-2-carboxylic Acid (MQCA)
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for 3-Methylquinoxaline-2-carboxylic acid (MQCA). This resource is designed to help you navigate and troubleshoot common stability issues encountered when working with MQCA in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues researchers face.
Section 1: General Stability and Handling
Question: I just received my solid MQCA. What are the best long-term storage conditions?
Answer: For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer at or below -20°C, and protected from light.[1][2][3] Supplier data indicates that the solid compound is stable for at least four years under these conditions.[4] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation onto the solid material.
Question: My MQCA solution has turned yellow/brown. Is it degraded?
Answer: Yes, a color change, typically to yellow or brown, is a common visual indicator of degradation for quinoline and quinoxaline-based compounds.[5] This is often caused by oxidation or photodegradation.[5] We strongly advise against using discolored solutions for quantitative or sensitive biological experiments, as the presence of degradation products can lead to inaccurate and unreliable results.
Question: How often should I prepare fresh stock solutions of MQCA?
Answer: This depends heavily on your solvent and storage conditions. For aqueous solutions, especially those used in sensitive cell-based assays or for generating calibration curves, it is best practice to prepare fresh solutions daily. For organic stock solutions (e.g., in DMSO or DMF) stored at -20°C or -80°C, stability may be extended. However, a formal stability study under your specific conditions is highly recommended. A stability check on a deuterated analog in DMF showed significant losses after 2 months even at -20°C, highlighting the need for caution.[6]
Section 2: Influence of Experimental Parameters on Stability
Question: What is the most critical factor affecting MQCA stability in solution?
Answer: The pH of the solution is one of the most critical factors. MQCA has a carboxylic acid group (with a predicted pKa around 2.37) and a weakly basic quinoxaline ring (pKa of the parent quinoxaline is ~0.6).[1][7] The stability of the molecule can be compromised in both highly acidic and, particularly, alkaline conditions.[5][8]
-
In alkaline solutions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate anion.[9][10] While this increases water solubility, some quinoxaline derivatives have shown vulnerability to degradation pathways like tautomerization in their reduced forms under alkaline conditions.[8][11]
-
In acidic solutions (low pH): The quinoxaline nitrogens can be protonated. While this may keep the carboxylic acid group protonated and stable, strong acidic conditions can catalyze other degradation reactions like hydrolysis or epimerization in related compounds.[12]
It is crucial to buffer your solution to a pH that balances solubility and stability for your specific application.
Question: I am dissolving MQCA in an aqueous buffer for a biological assay. What solvent should I use for my initial stock solution?
Answer: It is recommended to first prepare a concentrated primary stock solution in an organic solvent like DMSO or DMF, where MQCA has good solubility (e.g., 30 mg/mL in DMSO).[1][2] This organic stock can then be serially diluted into your aqueous buffer to achieve the final desired concentration. This "solvent-first" approach minimizes the compound's direct exposure to potentially harsh aqueous conditions at high concentrations. When diluting into your final aqueous medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be compatible with your experimental system (typically <0.5%).
Question: Does light or temperature affect MQCA solutions?
Answer: Absolutely. Both light and temperature are key factors.
-
Light: Quinoxaline derivatives can be photosensitive.[13] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of byproducts.[13][14] Always protect MQCA solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5] While some thermal stability has been noted for quinoxaline derivatives, it's best to store solutions at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize thermal degradation.[15] A study on a similar compound showed that heating in water at temperatures from 150°C to 230°C did not cause degradation, but the starting material it was synthesized from was prone to decarboxylation at these temperatures.[16]
Troubleshooting Guides & Protocols
Troubleshooting Flowchart for MQCA Instability
This flowchart provides a logical sequence for diagnosing stability problems.
References
- 1. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]
- 2. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [amp.chemicalbook.com]
- 3. 3-Methyl-2-quinoxalinecarboxylic acid VETRANAL , analytical standard 74003-63-7 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rivm.nl [rivm.nl]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photochemical reactions of biologically important quinoxaline n-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Guide: Optimizing Hydrolysis for 3-Methylquinoxaline-2-carboxylic Acid (MQCA) Release from Tissues
Welcome to the technical support center for the analysis of 3-Methylquinoxaline-2-carboxylic acid (MQCA). This guide is designed for researchers, scientists, and drug development professionals who are working to quantify MQCA in biological tissue samples. As MQCA is the primary marker metabolite for the veterinary drug olaquindox, its accurate measurement is critical for food safety and pharmacokinetic studies.[1][2]
The key challenge in analyzing MQCA from tissues lies in its potential to be covalently bound to macromolecules or exist as conjugated metabolites.[3][4] A robust hydrolysis step is therefore essential to cleave these bonds and liberate the free acid for accurate detection. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to help you optimize your workflow and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the necessity and methodology of MQCA hydrolysis.
Q1: Why is a hydrolysis step mandatory for accurate MQCA quantification in tissues?
A: In biological systems, xenobiotics and their metabolites are often detoxified and prepared for excretion through a process called biotransformation.[4] This frequently involves Phase II conjugation reactions, where molecules like glucuronic acid or sulfate are attached to the drug metabolite.[4][5] The resulting conjugates are more water-soluble but are not directly detectable by many standard analytical methods targeting the parent metabolite. Furthermore, metabolites can become covalently bound to tissue proteins. The hydrolysis step is a critical sample preparation procedure that uses chemical or enzymatic means to break these conjugated bonds, releasing the free, unconjugated MQCA.[3] Bypassing this step can lead to a significant underestimation of the total MQCA residue or even produce false-negative results.[5]
Q2: What are the primary hydrolysis methods available, and how do they differ?
A: There are three main approaches to hydrolyzing tissue samples for metabolite release: alkaline (base) hydrolysis, acid hydrolysis, and enzymatic hydrolysis.
-
Alkaline Hydrolysis: This method uses a strong base, such as sodium hydroxide (NaOH), typically with heat, to chemically cleave ester and amide bonds. It is a robust and often rapid method.[6][7] For quinoxaline-2-carboxylic acid derivatives, alkaline hydrolysis has proven to be highly effective.[8]
-
Acid Hydrolysis: This approach uses a strong acid, like hydrochloric acid (HCl), to break bonds. While effective for some compounds, it can be harsh and may lead to the degradation of the target analyte.[5][9] For MQCA specifically, it has been shown to be less efficient than alkaline hydrolysis.[10][11]
-
Enzymatic Hydrolysis: This technique uses specific enzymes, such as β-glucuronidase and sulfatase, to selectively cleave glucuronide and sulfate conjugates, respectively.[3] It is a much milder method, which can preserve the integrity of the analyte. However, it can be more time-consuming, costly, and may not cleave all relevant conjugates or tissue-bound residues.[5][12]
Q3: Which hydrolysis method is scientifically recommended for MQCA analysis in animal tissues?
A: Based on comparative studies, alkaline hydrolysis is the most effective and recommended method for releasing MQCA from animal tissues . A key study analyzing MQCA in medicated chicken muscles directly compared alkaline, acid, and enzymatic approaches and found that hydrolysis with 1.0 mol/L NaOH yielded the highest amount of the target analyte.[10][11] This makes it the superior choice for achieving maximum recovery and accurate quantification.
Q4: What is the basic chemical principle behind alkaline hydrolysis of drug-tissue conjugates?
A: Alkaline hydrolysis, often termed saponification in the context of esters, works by nucleophilic acyl substitution. The hydroxide ion (OH⁻) from the base (e.g., NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an ester or amide linkage that may bind MQCA to tissue components or other molecules. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, breaking the bond and releasing the carboxylate form of MQCA and an alcohol or amine.[6][13] A final acidification step is required to protonate the carboxylate anion back into the neutral carboxylic acid form for analysis.[14][15]
Section 2: Troubleshooting Guide
Encountering issues during method development is common. This guide will help you diagnose and resolve the most frequent problems.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Low or No Recovery of MQCA | Incomplete Hydrolysis | Optimize Hydrolysis Conditions: Ensure the concentration of your NaOH solution is accurate (1.0 M is a validated starting point).[10][11] Verify the incubation temperature and time. Use a calibrated heating block or water bath to maintain consistent temperature. Consider extending the hydrolysis time in 30-minute increments to see if recovery improves. |
| Analyte Degradation | Avoid Overly Harsh Conditions: While effective, prolonged exposure to high temperatures and strong base can degrade MQCA.[16] If you suspect degradation, perform a time-course experiment (e.g., 1h, 2h, 4h, 8h) to find the optimal point where hydrolysis is complete but degradation is minimal. A temperature optimization (e.g., 80°C, 90°C, 100°C) can also be beneficial.[17] | |
| Inefficient Post-Hydrolysis Extraction | Verify pH and SPE Protocol: After hydrolysis and neutralization, the pH must be adjusted correctly to ensure MQCA is in the proper protonation state for retention on your Solid-Phase Extraction (SPE) cartridge. Ensure the SPE cartridge is properly conditioned and that the wash steps are not prematurely eluting the analyte. Confirm that your elution solvent is strong enough to fully recover MQCA from the sorbent. A mixed-anion exchange SPE cartridge has been used successfully.[10][11] | |
| High Variability / Poor Reproducibility | Inconsistent Tissue Homogenization | Standardize Homogenization: The tissue must be completely and uniformly homogenized to ensure consistent access of the hydrolysis reagent to the analyte.[18] Using a cryomill or ensuring samples are thoroughly ground with a mortar and pestle at cold temperatures can improve consistency.[18] |
| Matrix Effects in LC-MS/MS | Improve Sample Cleanup: Co-extracted matrix components can suppress or enhance the ionization of MQCA in the mass spectrometer source.[19] Enhance the cleanup procedure by including a defatting step with a nonpolar solvent like n-hexane after hydrolysis and neutralization.[10][11] Additionally, optimizing the wash steps during SPE can remove more interferences. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and procedural losses.[10][11] | |
| Inaccurate Standard Preparation | Use a Certified Analytical Standard: Ensure that calibration standards are prepared from a certified reference material of known purity.[20] Prepare fresh stock and working solutions regularly and store them under appropriate conditions (-20°C) to prevent degradation. |
Section 3: Protocols and Methodologies
This section provides a detailed, step-by-step protocol for the recommended alkaline hydrolysis method and a comparative summary of different hydrolysis approaches.
Recommended Protocol: Alkaline Hydrolysis of MQCA from Animal Tissue
This protocol is adapted from a validated method for the determination of MQCA in chicken muscle tissue by LC-MS/MS.[10][11]
1. Sample Preparation & Homogenization
- Weigh 2.0 g (± 0.02 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.
- Rationale: A representative, well-homogenized sample is the foundation for a reproducible extraction.[18]
2. Hydrolysis
- Add 10 mL of 1.0 M Sodium Hydroxide (NaOH) solution to the tube.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Incubate the sample in a water bath at 95°C for 2 hours.
- Rationale: This step uses strong base and heat to chemically cleave conjugated and tissue-bound MQCA, releasing it into the solution.[10][11][17]
3. Neutralization and Defatting
- Cool the sample to room temperature.
- Neutralize the sample by adding 2 mL of 6.0 M Hydrochloric Acid (HCl). The pH should be approximately 7.
- Add 10 mL of n-hexane, cap the tube, and vortex for 2 minutes.
- Centrifuge at 4000 x g for 10 minutes.
- Discard the upper n-hexane layer. Repeat the defatting step (3.3 - 3.5) one more time.
- Rationale: Neutralization stops the hydrolysis reaction. The n-hexane wash removes lipids and other nonpolar interferences that can cause matrix effects in the LC-MS/MS analysis.[10][11]
4. Solid-Phase Extraction (SPE) Purification
- Condition a mixed-anion exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load the aqueous supernatant from step 3.5 onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of water followed by 5 mL of methanol.
- Dry the cartridge under vacuum or nitrogen for 5 minutes.
- Elute the MQCA from the cartridge with 5 mL of 2% formic acid in methanol.
- Rationale: SPE is a critical cleanup step that isolates the analyte of interest from the complex tissue matrix, reducing interferences and concentrating the sample.[10]
5. Final Preparation and Analysis
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1.0 mL of the initial mobile phase for your LC-MS/MS system.
- Vortex, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS.
- Rationale: The evaporation and reconstitution step concentrates the analyte into a solvent compatible with the analytical instrument, improving sensitivity.
Comparison of Hydrolysis Methods for MQCA
| Parameter | Alkaline Hydrolysis | Acid Hydrolysis | Enzymatic Hydrolysis |
| Reagent | 1.0 M NaOH[10][11] | Hydrochloric Acid (HCl)[9][10] | β-glucuronidase / Sulfatase[3][10] |
| Typical Conditions | 95°C for 2 hours[10][17] | 100-120°C for 40-60 min[9] | 37-55°C for 2-24 hours[5][21][22] |
| Reported MQCA Efficacy | Highest Recovery [10][11] | Lower recovery than alkaline[10][11] | Lower recovery than alkaline[10][11] |
| Advantages | High efficiency, rapid, cost-effective | Rapid | High specificity, mild conditions |
| Disadvantages | Can degrade some analytes (less of a concern for MQCA) | High potential for analyte degradation[5] | Slower, expensive, may not cleave all conjugates, enzyme activity can vary[5][12] |
| Best For... | Quantitative confirmation of total MQCA residue. | Not recommended for MQCA based on current data. | Screening for specific glucuronide/sulfate conjugates of other metabolites. |
Section 4: Visual Workflows and Decision Guides
Visual aids can help clarify complex procedures and guide troubleshooting efforts.
Caption: Figure 1. A streamlined workflow for the analysis of this compound (MQCA).
Caption: Figure 2. A decision tree to guide troubleshooting efforts when encountering low MQCA recovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Top 15 papers published in the topic of Alkaline hydrolysis (body disposal) in 2017 [scispace.com]
- 8. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-Methyl-2-quinoxalinecarboxylic acid VETRANAL , analytical standard 74003-63-7 [sigmaaldrich.com]
- 21. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 3-Methylquinoxaline-2-carboxylic acid (MQCA) in ESI-MS
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Methylquinoxaline-2-carboxylic acid (MQCA) and encountering challenges with signal variability, particularly ion suppression, in electrospray ionization mass spectrometry (ESI-MS). As a metabolite of quinoxaline-1,4-dioxide-class veterinary drugs like olaquindox, robust quantification of MQCA in complex biological matrices is critical for food safety and pharmacokinetic studies.[1][2]
In my experience, ion suppression is one of the most common and frustrating hurdles in LC-MS bioanalysis. It's an invisible problem that can silently undermine the accuracy, precision, and sensitivity of your results.[3] This guide moves beyond simple checklists to explain the underlying mechanisms of these issues and provides logical, field-proven strategies to diagnose, mitigate, and ultimately overcome them.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational knowledge required to approach MQCA analysis logically.
Q1: What are the key chemical properties of MQCA I need to consider for LC-MS method development?
Understanding the analyte's physicochemical properties is the cornerstone of any successful method. For MQCA, the critical parameters are its acidity and solubility.
The molecule possesses a carboxylic acid group, making it an acidic analyte. This is the primary site for deprotonation in negative ion mode. It also contains a quinoxaline ring system with two nitrogen atoms, which can be protonated in positive ion mode under sufficiently acidic conditions. This dual nature offers flexibility but also requires careful pH control.
| Property | Value | Source | Significance for Method Development |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] | Determines the precursor ion mass for MS/MS. |
| Molecular Weight | 188.18 g/mol | [4] | Used for calculating concentrations and confirming identity. |
| Predicted pKa | 2.37 ± 0.30 | [5] | The carboxylic acid is fully deprotonated at pH > 4, making negative ion mode highly favorable under typical reversed-phase conditions. |
| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in aqueous buffers like PBS (pH 7.2). | [2][5] | Dictates the choice of stock solution solvent and highlights the potential for precipitation if samples are diluted excessively in purely aqueous mobile phases. |
Q2: What is ion suppression, and why is it a critical issue for MQCA?
Ion suppression is a type of matrix effect where co-eluting compounds from a sample matrix interfere with the ionization of the target analyte (MQCA), leading to a reduced signal.[6][7] It does not mean your analyte isn't there; it means the mass spectrometer can't "see" it efficiently. This phenomenon is a major challenge in ESI because the ionization process relies on a finite amount of charge and space at the surface of the ESI droplet.[6][8]
When analyzing MQCA in biological matrices like plasma, liver, or muscle tissue, you are contending with a vast excess of endogenous components like phospholipids, salts, and proteins.[9] If these matrix components co-elute with MQCA, they compete for ionization, effectively "stealing" the charge or hindering the desolvation process, which prevents MQCA from efficiently forming gas-phase ions.[8][10] This can lead to erroneously low quantitative results, poor reproducibility, and a failure to meet required detection limits.[3]
Q3: Should I analyze MQCA in positive or negative ion mode?
Given its chemical structure and pKa of ~2.37, negative ion mode ([M-H]⁻) is strongly recommended as the primary choice for robust quantification.
Here's the scientific rationale:
-
Favorable Chemistry: The carboxylic acid group readily loses a proton to form a stable carboxylate anion. In typical reversed-phase mobile phases (pH 3-6), the analyte will exist predominantly in its anionic form, making it ideal for negative ion detection.[11]
-
Reduced Competition: Many common matrix interferences, particularly phospholipids, ionize preferentially in positive ion mode. While still present, their impact can sometimes be less pronounced in negative ion mode.
-
Positive Ion Mode ([M+H]⁺) as an Alternative: While possible by protonating the quinoxaline nitrogens, this requires a highly acidic mobile phase (pH < 2) to be efficient. Such low pH can be detrimental to column lifetime and may not provide any sensitivity advantage. However, it can be useful as an orthogonal confirmation method. Several published methods have successfully used positive ion mode, often with formic acid as an additive, demonstrating its viability.[12][13]
My recommendation is to start method development in negative ion mode. If sensitivity is insufficient, a comparative evaluation of positive ion mode is warranted.
Q4: What are the most common sources of ion suppression when analyzing MQCA in biological samples?
The primary culprits are endogenous matrix components that are co-extracted with MQCA and have overlapping chromatographic retention.
-
Phospholipids: Especially problematic in plasma and tissue extracts. They are notorious for causing significant ion suppression, typically eluting in the middle of a standard C18 reversed-phase gradient.[14]
-
Salts and Buffers: Non-volatile salts (e.g., phosphate from PBS) from sample preparation or buffers can crystallize on the ESI probe tip, leading to a rapid and severe drop in signal.[10] Always use volatile mobile phase additives.
-
Exogenous Compounds: Co-administered drugs, dosing vehicles, or even contaminants from collection tubes (e.g., plasticizers) can co-elute and cause suppression.[6]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section provides direct answers to specific experimental problems.
Scenario 1: Low or No Signal for MQCA Standard in Simple Solvent
You are injecting a freshly prepared standard of MQCA in a clean solvent (e.g., acetonitrile/water), but the signal is weak or absent.
Q: I'm not seeing a signal for my MQCA standard. What should I check first?
Answer: Before suspecting a complex issue, always verify the fundamentals. A complete loss of signal for a standard points to a systemic or chemical issue rather than matrix effects.[15]
-
Verify Mass Spectrometer Function: Is the instrument performing as expected? Infuse a known, reliable compound (e.g., reserpine, taurocholic acid) to confirm the MS is generating a stable spray and signal. Check for stable nitrogen gas flows and appropriate feedback values in the software.[15]
-
Check Ionization Polarity: Confirm you are in the correct mode. For MQCA, you should be in negative ion mode looking for the [M-H]⁻ ion.
-
Confirm Analyte Integrity: Could the standard have degraded? While MQCA is generally stable, confirm the integrity and concentration of your stock solution.
-
Optimize Source Parameters: Even in a clean solvent, suboptimal source parameters can lead to poor signal. Ensure key parameters like capillary voltage, gas temperature, and gas flow are reasonably set. A systematic optimization is best (see Protocol 2).[16]
-
Check Mobile Phase pH: If your mobile phase is too acidic (e.g., pH < 2), the carboxylic acid will be protonated, preventing efficient formation of the [M-H]⁻ ion needed for negative mode detection.
Scenario 2: Good Signal in Solvent, but Poor or No Signal in Sample Matrix
This is the classic presentation of ion suppression.
Q: My MQCA signal is strong when I inject a neat standard, but it disappears when I analyze a spiked plasma sample. What's happening?
Answer: This is a clear indication of a matrix effect, where co-eluting components from the plasma extract are suppressing the ionization of MQCA.[17] The goal is to separate MQCA from these interferences either physically (sample prep, chromatography) or by using an internal standard that corrects for the signal loss.
Troubleshooting Steps:
-
Improve Sample Preparation: The first line of defense is to remove the interfering compounds before injection.
-
Protein Precipitation (PPT): Simple, but often insufficient as it does not effectively remove phospholipids.[14]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Requires careful optimization of solvents and pH.
-
Solid-Phase Extraction (SPE): Generally offers the most effective cleanup. A mixed-mode or polymer-based sorbent can be highly effective at removing both phospholipids and other interferences.
-
-
Enhance Chromatographic Separation: The most powerful tool to combat ion suppression is to chromatographically resolve MQCA from the matrix components.
-
Increase Gradient Length: A shallower gradient can improve resolution between MQCA and closely eluting interferences.
-
Switch to a High-Efficiency Column: Using a column with smaller particles (e.g., <2 µm, UPLC/UHPLC technology) provides significantly higher peak capacity, which is extremely effective at resolving analytes from matrix components.[14]
-
Modify Stationary Phase: If co-elution persists on a C18 column, consider a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase.
-
Q: How can I definitively diagnose and quantify matrix effects for my MQCA assay?
Answer: Visualizing and quantifying the suppression is key to solving it. The two primary methods are post-column infusion and the post-extraction spike experiment.[9]
-
Post-Column Infusion: This qualitative experiment helps you "see" where suppression occurs in your chromatogram. A constant flow of MQCA solution is T-d into the column eluent, post-column. You then inject a blank, extracted matrix sample. Any dip in the constant MQCA signal baseline indicates a region of ion suppression. This allows you to see if your analyte's retention time falls within a suppression zone.
-
Post-Extraction Spike (Quantitative): This is the industry-standard method for quantifying matrix effects.[9] You compare the peak area of MQCA spiked into a blank matrix after extraction to the peak area of MQCA in a clean solvent at the same concentration.
-
Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Scenario 3: Inconsistent or Drifting Signal Intensity
Q: The peak area for MQCA is highly variable between injections of the same sample. What could be the cause?
Answer: Signal instability often points to issues with the LC system, inconsistent matrix effects, or source contamination.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample. If you see a peak for MQCA, you have carryover. Clean the autosampler needle, seat, and injection port.
-
Inspect for LC System Leaks: Even a small leak can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.[17]
-
Source Contamination: Non-volatile salts or matrix components can build up on the ion source capillary and cone over the course of a run, causing the signal to degrade over time. Regular source cleaning is essential.[18]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for injection-to-injection variability. A SIL-IS (e.g., ¹³C- or ²H-labeled MQCA) will have nearly identical chemical and chromatographic properties and will experience the same degree of ion suppression as the analyte. By using the peak area ratio (Analyte/IS), the variability is normalized, leading to highly precise and accurate quantification.
Section 3: Protocols and Optimization Workflows
Protocol 1: Step-by-Step Mobile Phase Optimization for MQCA Analysis (Negative Ion Mode)
The goal is to find a mobile phase that provides good peak shape and maximal MS signal. Volatile acids and buffers are required.
-
Prepare Mobile Phases:
-
Condition A (Acidic):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Condition B (Buffered):
-
Mobile Phase A: 5 mM Ammonium Formate in Water (adjust pH to ~3.5 with formic acid)
-
Mobile Phase B: Acetonitrile
-
-
-
Initial Column and Gradient:
-
Column: C18, 2.1 x 50 mm, < 2 µm particle size
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Evaluation:
-
Inject a 100 ng/mL solution of MQCA under both Condition A and Condition B.
-
Compare Peak Shape: Look for sharp, symmetrical peaks.
-
Compare Signal Intensity: Compare the absolute peak area/height. Often, buffered mobile phases can provide better peak shape for carboxylic acids. Formic acid is an excellent choice for ESI as it aids in the desolvation process without causing the severe signal suppression seen with additives like trifluoroacetic acid (TFA).[19][20]
-
Protocol 2: Recommended ESI Source Parameter Tuning Strategy
This should be performed by infusing a solution of MQCA (~100 ng/mL in 50:50 Mobile Phase A:B) directly into the source. The goal is to find settings that provide a maximal and stable signal.[21]
-
Establish a Stable Spray: Begin with default instrument parameters. Adjust the Capillary Voltage (e.g., -2500 to -4500 V for negative mode) until a stable spray and ion current are observed.
-
Optimize Gas Flows:
-
Nebulizer Gas: This gas aids in droplet formation. Increase the pressure until the signal is maximized, then slightly decrease it to ensure robustness.
-
Drying Gas Flow & Temperature: These parameters are critical for solvent evaporation. Increase the temperature and flow rate stepwise. Look for a plateau in signal intensity. Excessively high temperatures can cause in-source degradation of thermally labile compounds, though MQCA is relatively stable.[22]
-
-
Optimize Ion Optics:
-
Tune lens voltages (Capillary Exit/Skimmer/Fragmentor ) to maximize the signal for the MQCA precursor ion. Be cautious: excessively high voltages in this region can cause unintended in-source fragmentation.[23]
-
-
Verify on-column: After optimizing via infusion, inject the standard on the LC system to confirm performance under gradient conditions. Minor adjustments may be necessary.
Section 4: Visual Aids and Data Summaries
Diagrams
Data Summary
Table 2: Recommended Starting LC-MS/MS Parameters for MQCA Analysis
These parameters serve as a robust starting point for method development. Optimization is required for your specific instrumentation and matrix.
| Parameter | Recommended Starting Condition | Rationale |
| LC System | ||
| Column | High-efficiency C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides necessary resolution to separate MQCA from matrix interferences.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate, pH 3.5 | Formic acid is a volatile modifier that promotes good ionization without severe suppression.[24] |
| Mobile Phase B | Acetonitrile | Common reversed-phase organic solvent. |
| Gradient | 5% to 95% B over 5-8 minutes | A good starting point for screening; may need to be shallowed for complex matrices. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 - 10 µL | Keep low to minimize loading of matrix components. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Most suitable for the deprotonation of the carboxylic acid group. |
| Capillary Voltage | -3.0 to -4.0 kV | Typical range for stable spray in negative mode. |
| Drying Gas Temp | 300 - 350 °C | Ensures efficient desolvation.[25] |
| Drying Gas Flow | 8 - 12 L/min | Balances desolvation with potential signal disruption. |
| Nebulizer Pressure | 35 - 50 psi | Dependent on flow rate; optimize for stable signal.[25] |
| Precursor Ion | m/z 187.1 [M-H]⁻ | Calculated from C₁₀H₈N₂O₂. |
| Product Ions | Requires optimization | Select at least two stable, high-intensity fragment ions for MRM. |
References
- 1. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. eijppr.com [eijppr.com]
- 4. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [amp.chemicalbook.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. biotage.com [biotage.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. zefsci.com [zefsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Detection of 3-Methylquinoxaline-2-carboxylic acid: HPLC-UV vs. LC-MS/MS
In the realm of drug development and food safety, the accurate quantification of specific marker residues is paramount for regulatory compliance and consumer protection. 3-Methylquinoxaline-2-carboxylic acid (MQCA) serves as a critical marker residue for the coccidiostat olaquindox. The choice of analytical methodology for its detection is a pivotal decision for any analytical laboratory, directly impacting sensitivity, selectivity, and sample throughput. This guide provides an in-depth comparative analysis of two prevalent techniques for MQCA detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of field experience to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
The Analytical Imperative: Why MQCA Detection Matters
MQCA is the primary metabolite of olaquindox, a quinoxaline derivative formerly used as a growth promoter in animal husbandry. Due to concerns over its potential carcinogenicity, the use of olaquindox is strictly regulated in many parts of the world. Consequently, sensitive and reliable analytical methods are required to monitor its residue, MQCA, in various food matrices of animal origin, including meat, liver, and aquatic products. The ability to accurately quantify MQCA at low levels is essential for ensuring that food products comply with maximum residue limits (MRLs).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the quantification of analytes that possess a chromophore, a part of the molecule that absorbs ultraviolet or visible light.[1] MQCA, with its quinoxaline ring structure, exhibits UV absorbance, making it a suitable candidate for this detection method.
Experimental Protocol: HPLC-UV for MQCA Detection
This protocol represents a generalized yet self-validating approach. The underlying principle is to achieve a clean separation of MQCA from matrix components and then quantify it based on its UV absorbance.
1. Sample Preparation: The Foundation of Accurate Analysis
The complexity of food matrices necessitates a thorough sample preparation process to extract MQCA and remove interfering substances.[1]
-
Hydrolysis: Tissue samples are first subjected to acid hydrolysis to release any bound MQCA residues.[2] This step is critical for ensuring the total residue is measured.
-
Extraction: A liquid-liquid extraction is then performed to transfer the MQCA from the aqueous hydrolysate into an organic solvent.
-
Clean-up: Solid-phase extraction (SPE) is a crucial step for removing lipids, proteins, and other matrix components that could interfere with the chromatographic analysis.[2] An Oasis MAX cartridge, a mixed-mode anion-exchange sorbent, is often effective for this purpose.[3]
2. Chromatographic Separation and Detection
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is employed.[2]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used to achieve optimal separation.[3]
-
Detection: The UV detector is set to a wavelength where MQCA exhibits maximum absorbance, thereby maximizing sensitivity.[4]
Workflow for HPLC-UV Analysis of MQCA
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Validation of a Competitive Indirect Immunoassay for 3-Methylquinoxaline-2-carboxylic acid (MQCA)
Introduction: The Critical Role of 3-Methylquinoxaline-2-carboxylic acid (MQCA) Monitoring
This compound (MQCA) is the principal metabolite and designated marker residue for the veterinary drug olaquindox.[1][2][3] Olaquindox, a quinoxaline-based growth promoter, has seen widespread use in livestock to enhance feed efficiency and prevent bacterial enteritis.[2][3] However, due to concerns over potential mutagenicity, its use is regulated and monitored in many regions, making the sensitive and specific detection of its residue, MQCA, a cornerstone of food safety programs and regulatory compliance.[3]
While chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high accuracy, they often involve significant capital investment, complex sample preparation, and lower throughput.[4][5][6] This creates a demand for rapid, cost-effective, and high-throughput screening tools. The competitive indirect immunoassay, specifically an Enzyme-Linked Immunosorbent Assay (ELISA), presents a robust alternative for screening large numbers of samples.[7][8]
This guide provides an in-depth, experience-driven walkthrough for the analytical validation of a competitive indirect immunoassay for MQCA. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, present detailed experimental protocols, and compare the validated immunoassay's performance against the gold-standard confirmatory methods.
Pillar 1: The Mechanism of Competitive Indirect Immunoassay for Small Molecules
Understanding the assay's principle is fundamental to its validation. Unlike sandwich ELISAs used for large antigens, competitive assays are ideal for small molecules like MQCA, which cannot simultaneously bind two different antibodies.[9][10] The core principle is a competition for a limited number of specific antibody binding sites.[11][12]
In this format:
-
A conjugate of MQCA (a hapten) linked to a carrier protein is immobilized onto the microplate wells.
-
The sample, potentially containing free MQCA, is pre-incubated with a limited amount of a specific primary antibody against MQCA.
-
This mixture is then added to the coated wells. The free MQCA from the sample and the immobilized MQCA-protein conjugate compete to bind to the primary antibody.[11][13]
-
After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibodies captured by the plate.
-
A substrate is added, and the resulting colorimetric signal is measured.
Crucially, the signal intensity is inversely proportional to the concentration of MQCA in the sample.[3][9][11] High MQCA in the sample means less primary antibody binds to the plate, resulting in a weak signal.
Caption: Workflow of the competitive indirect ELISA for MQCA detection.
Pillar 2: A Framework for Rigorous Analytical Validation
The objective of validation is to provide objective evidence that the immunoassay is "fit for purpose."[14][15] This means demonstrating that it can reliably and accurately measure MQCA concentrations in the specific matrices of interest (e.g., swine muscle, liver).[1][2] Our validation framework is built upon the principles outlined in the ICH Q2(R2) guidelines, adapted for an immunoassay context.[15][16]
Caption: Logical flow of the immunoassay validation process.
Pillar 3: Experimental Protocols & Performance Benchmarking
Here, we detail the experimental execution for each core validation parameter.
Specificity and Cross-Reactivity
Scientific Rationale: Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[16] For MQCA, this primarily involves testing structurally related compounds, including the parent drug (olaquindox) and metabolites of similar drugs (like carbadox's metabolite, QCA).[7][13] High cross-reactivity can lead to false positives and an overestimation of the MQCA concentration.[17][18]
Experimental Protocol:
-
Identify Potential Cross-Reactants: Select compounds structurally similar to MQCA (e.g., quinoxaline-2-carboxylic acid (QCA), olaquindox, mequindox).
-
Prepare Standard Curves: Generate a standard inhibition curve for MQCA and a separate inhibition curve for each potential cross-reactant using the optimized assay protocol.
-
Determine IC50 Values: Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate Cross-Reactivity (%CR): Use the following formula: %CR = (IC50 of MQCA / IC50 of Cross-Reactant) x 100%
Data Presentation: Cross-Reactivity Profile
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (MQCA) | Target Analyte | 4.8 | 100 |
| Quinoxaline-2-carboxylic acid (QCA) | Structurally Similar | 9.6 | 50[7][8] |
| Olaquindox | Parent Drug | > 1000 | < 0.1[13] |
| Mequindox | Related Drug | > 1000 | < 0.1[13] |
| Desoxyquinoceton | Related Compound | > 1000 | < 1.0[13] |
Note: Data is illustrative, based on published literature.[7][8][13]
Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Scientific Rationale:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It distinguishes the sample from a zero sample with a certain statistical confidence.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol:
-
Analyze Blank Samples: Measure the response of at least 10 independent blank matrix samples (e.g., MQCA-free swine muscle extract).
-
Calculate Mean and Standard Deviation (SD): Determine the mean optical density (OD) and the SD of the blank samples.
-
Determine LOD: Calculate the OD corresponding to the LOD as Mean OD_blank - 3 x SD_blank. Interpolate the corresponding concentration from the MQCA standard curve.
-
Determine LOQ: Calculate the OD corresponding to the LOQ as Mean OD_blank - 10 x SD_blank. Interpolate the corresponding concentration from the MQCA standard curve.
Data Presentation: Assay Sensitivity
| Parameter | Swine Muscle (µg/kg) | Swine Liver (µg/kg) |
| Limit of Detection (LOD) | 0.32 | 0.54[19] |
| Limit of Quantitation (LOQ) | 1.0 | 2.0[13] |
Note: Data is illustrative, based on published literature.[13][19]
Accuracy (Recovery)
Scientific Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] In practice, this is assessed by spiking blank samples with known concentrations of the analyte and measuring the percentage of the analyte that is recovered by the assay.
Experimental Protocol:
-
Prepare Blank Matrix: Obtain a verified MQCA-free sample matrix (e.g., pork tissue).
-
Spike Samples: Spike the blank matrix with MQCA at three different concentration levels (low, medium, high) relevant to the expected range of the assay. For example, 2, 4, and 8 µg/kg.[7]
-
Process and Analyze: Extract and analyze at least five replicates for each spiking level using the immunoassay.
-
Calculate Recovery: Use the following formula for each replicate: Recovery (%) = (Concentration Measured / Concentration Spiked) x 100%
Data Presentation: Accuracy and Recovery
| Matrix | Spiked Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Swine Muscle | 2.0 | 85.2 | 11.5 |
| 4.0 | 91.7 | 9.8 | |
| 8.0 | 95.3 | 8.2 | |
| Swine Liver | 4.0 | 79.5 | 13.1 |
| 10.0 | 88.1 | 10.4 | |
| 20.0 | 92.4 | 9.1 |
Note: Data is illustrative, based on published literature demonstrating typical recovery ranges of 76-108% and CVs of 4.2-13.3%.[7][8]
Precision
Scientific Rationale: Precision is the measure of the random error of an assay and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.[16]
Experimental Protocol:
-
Prepare Samples: Use spiked samples at low, medium, and high concentrations of MQCA.
-
Intra-Assay Precision: Analyze at least 10 replicates of each concentration level on the same plate, by the same analyst, on the same day. Calculate the mean, SD, and %RSD for each level.
-
Inter-Assay Precision: Analyze three replicates of each concentration level on three different days, preferably by different analysts. Calculate the overall mean, SD, and %RSD for each level across all runs.
Data Presentation: Assay Precision
| Concentration Level | Intra-Assay RSD (%) | Inter-Assay RSD (%) |
| Low (e.g., 2 µg/kg) | < 15% | < 20% |
| Medium (e.g., 8 µg/kg) | < 10% | < 15% |
| High (e.g., 20 µg/kg) | < 10% | < 15% |
Note: Acceptance criteria are generally set based on regulatory guidelines; RSDs below 15-20% are typically considered acceptable.
Pillar 4: Comparison with an Orthogonal Method (LC-MS/MS)
Scientific Rationale: A validated immunoassay is an excellent screening tool, but its results, particularly positives, should ideally be confirmed by a different analytical technique. Comparing the immunoassay results to a gold-standard method like LC-MS/MS on a set of real-world or incurred residue samples provides the ultimate confirmation of its fitness for purpose.[7][8]
Experimental Protocol:
-
Sample Selection: Obtain a set of at least 20 samples (swine muscle/liver) with a range of MQCA concentrations, including blank and incurred residue samples.
-
Analysis: Analyze each sample using both the validated competitive indirect immunoassay and a validated LC-MS/MS method.[4]
-
Correlation Analysis: Plot the results from the immunoassay against the LC-MS/MS results and perform a linear regression analysis. A high correlation coefficient (r > 0.98) indicates a strong agreement between the two methods.[7]
Data Presentation: Method Comparison
| Parameter | Competitive Indirect Immunoassay (ELISA) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Antigen-Antibody Binding | Mass-to-Charge Ratio |
| Throughput | High (96-well plate format) | Low to Medium |
| Cost per Sample | Low | High |
| LOD | ~0.3 µg/kg[19] | ~0.7 µg/kg[4] |
| Specificity | Good to High (dependent on antibody) | Very High (based on mass fragmentation) |
| Ease of Use | Relatively simple, automatable | Requires expert operators |
| Application | Screening, semi-quantitative analysis | Confirmation, precise quantification |
Conclusion
The validation process demonstrates that the competitive indirect immunoassay for this compound is a highly effective tool for its intended purpose: the rapid screening of MQCA residues in edible animal tissues. The assay exhibits appropriate sensitivity to meet regulatory requirements, high specificity with negligible cross-reactivity to the parent drug, and excellent accuracy and precision. Its strong correlation with the LC-MS/MS confirmatory method validates its reliability. For laboratories tasked with monitoring food safety and ensuring regulatory compliance, this validated immunoassay provides a cost-effective, high-throughput solution that complements the precision of chromatographic techniques.
References
- 1. Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MQCA(3-methyl quinoxaline-2-carboxylic acid)ELISA Kit - Elabscience® [elabscience.com]
- 3. gentaurpromo.com [gentaurpromo.com]
- 4. Confirmation of carbadox and olaquindox metabolites in porcine liver using liquid chromatography-electrospray, tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous screening analysis of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid residues in edible animal tissues by a competitive indirect immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do Competitive and Indirect ELISA Differ? [synapse.patsnap.com]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Assays: Indirect, Sandwich, and Competitive [moodle2.units.it]
- 13. assaygenie.com [assaygenie.com]
- 14. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 19. Monoclonal antibody production and indirect competitive enzyme-linked immunosorbent assay development of 3-methyl-quinoxaline-2-carboxylic acid based on novel haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 3-Methylquinoxaline-2-carboxylic Acid in Food Matrices
In the realm of food safety and veterinary drug residue analysis, the accurate quantification of 3-Methylquinoxaline-2-carboxylic acid (MQCA) is of paramount importance. MQCA is the primary metabolite and designated marker residue for the quinoxaline-1,4-dioxide antibiotic, olaquindox.[1] The use of olaquindox in food-producing animals has been a subject of regulatory scrutiny due to potential toxicological concerns, making robust and reliable analytical methods for its marker residue essential for consumer protection and international trade.
This guide provides a comprehensive comparison of analytical methodologies for the determination of MQCA in various food matrices. We will delve into the technical nuances of each method, present supporting experimental data, and offer a validated, step-by-step protocol for the most robust and widely accepted technique. Our focus is not merely on the "how," but more critically, on the "why," providing the causal reasoning behind experimental choices to empower researchers and drug development professionals in their analytical endeavors.
The Analytical Imperative: Why MQCA Analysis Matters
Olaquindox, a synthetic antibacterial drug, has been utilized as a growth promoter in animal husbandry.[1] However, its rapid in-vivo metabolism leads to the formation of MQCA, which is the key analyte for monitoring the use and potential misuse of the parent compound.[1] The genotoxic and carcinogenic potential of quinoxaline compounds necessitates sensitive and specific analytical methods to enforce regulatory limits and ensure the safety of the food supply.[2]
A Comparative Analysis of Analytical Methodologies
The determination of MQCA in complex food matrices such as meat, fish, and poultry presents significant analytical challenges due to the low concentration of the analyte and the presence of interfering substances. Several analytical techniques have been developed and validated for this purpose, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerging as the gold standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Definitive Approach
LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of MQCA. The technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, allowing for the unambiguous identification and quantification of the target analyte even at trace levels.
The general workflow for LC-MS/MS analysis of MQCA involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow for MQCA Analysis by LC-MS/MS
Caption: A generalized workflow for the determination of MQCA in food matrices using LC-MS/MS.
The choice of sample preparation protocol is critical and often matrix-dependent. Common approaches involve an initial hydrolysis step (acidic or basic) to release bound MQCA residues, followed by extraction and clean-up. Solid-phase extraction (SPE) is frequently employed for sample clean-up, with mixed-mode anion-exchange cartridges being particularly effective in removing matrix interferences.[3][4]
Chromatographic separation is typically achieved on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often containing formic acid) and an organic solvent like methanol or acetonitrile.[4][5] Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for MQCA.[3][5]
Immunoassays: A Rapid Screening Alternative
While LC-MS/MS provides confirmatory results, immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and immunochromatographic assays, offer a rapid and high-throughput screening alternative.[1][6] These methods are based on the specific binding of antibodies to MQCA. They are particularly useful for screening large numbers of samples, with positive samples then being subjected to LC-MS/MS for confirmation.
A competitive indirect immunoassay has been developed for the simultaneous screening of MQCA and a related compound, quinoxaline-2-carboxylic acid (QCA).[1] This method demonstrated good performance characteristics, including low limits of detection and high sample throughput.[1][7] However, it is important to note that immunoassays are more susceptible to matrix effects and cross-reactivity, and therefore, are not suitable for standalone quantitative analysis in regulatory settings.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of LC-MS/MS and immunoassay methods for the determination of MQCA in food matrices, based on published data.
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by mass spectrometric detection | Antigen-antibody binding |
| Selectivity | Very High | Moderate to High |
| Sensitivity (LOQ) | 0.1 - 6.0 µg/kg[4][5] | 1.18 - 1.90 µg/kg[1][7] |
| Accuracy (Recovery) | 71.7% - 119.6% | 76% - 108%[1] |
| Precision (RSD) | < 15%[5] | 4.2% - 13.3%[1] |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Application | Quantitative analysis and confirmation | Screening |
A Validated LC-MS/MS Protocol for MQCA in Chicken Muscle
This section provides a detailed, step-by-step protocol for the determination of MQCA in chicken muscle, based on established and validated methods.[3] This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.
I. Materials and Reagents
-
Standards: MQCA certified reference material, internal standard (e.g., ¹³C-labeled MQCA).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); sodium hydroxide; n-hexane.
-
Solid-Phase Extraction (SPE): Mixed-mode anion-exchange cartridges.
-
Equipment: Homogenizer, centrifuge, water bath, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.
II. Experimental Procedure
-
Sample Preparation
-
Weigh 2.0 g of homogenized chicken muscle into a 50 mL centrifuge tube.
-
Spike with internal standard solution.
-
Add 10 mL of 1.0 mol/L NaOH solution.
-
Vortex for 1 min and incubate in a water bath at 60°C for 30 min for hydrolysis.
-
Cool to room temperature and adjust the pH to 6.0-7.0 with formic acid.
-
Add 10 mL of n-hexane, vortex for 2 min, and centrifuge at 8000 rpm for 5 min for defatting. Discard the n-hexane layer.
-
Repeat the defatting step.
-
-
Solid-Phase Extraction (SPE) Clean-up
-
Condition the mixed-mode anion-exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol.
-
Elute the analyte with 5 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate MQCA from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization, positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two specific precursor-product ion transitions for MQCA for confirmation.
-
-
III. Method Validation and Quality Control
This protocol must be validated in accordance with international guidelines for the validation of analytical methods for veterinary drug residues.[8][9][10] Key validation parameters include:
-
Linearity: Establish a calibration curve using matrix-matched standards over the expected concentration range.
-
Accuracy: Determine the recovery by analyzing spiked blank samples at multiple concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing spiked samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Analyze blank samples from different sources to ensure no interfering peaks are present at the retention time of MQCA.
Chemical Structure of this compound (MQCA)
Caption: The chemical structure of this compound.
Conclusion: Ensuring Food Safety through Rigorous Analysis
The cross-validation of analytical methods for this compound is a critical component of a robust food safety program. While rapid screening methods like immunoassays have their place in high-throughput environments, LC-MS/MS remains the definitive technique for the accurate and reliable quantification of this important veterinary drug residue. The choice of methodology should be guided by the specific analytical needs, balancing factors such as sensitivity, selectivity, throughput, and cost. By adhering to validated protocols and stringent quality control measures, researchers and analytical scientists can ensure the integrity of their data and contribute to the protection of public health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Cytotoxicity of 3-Methylquinoxaline-2-carboxylic Acid and Its Parent Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cytotoxic profiles of 3-Methylquinoxaline-2-carboxylic acid (MQCA), a notable quinoxaline derivative, and its fundamental parent compounds: quinoxaline and pyruvic acid. The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of this scaffold are known to induce apoptosis and inhibit key protein kinases, making them a fertile ground for novel chemotherapeutic development.[1][3]
MQCA emerges not only as a synthetic derivative but also as a significant metabolite of widely used veterinary medicinal feed additives like quinocetone and olaquindox.[4] Understanding its cytotoxicity is therefore crucial, not just from a drug discovery perspective but also for toxicological evaluation. This guide dissects the cytotoxic effects of MQCA in relation to its structural precursors, offering a clear rationale for experimental design and interpretation of findings.
The Compounds Under Investigation: A Structural and Functional Overview
A molecule's biological activity is intrinsically linked to its structure. The journey from the simple metabolic intermediate, pyruvic acid, and the aromatic heterocycle, quinoxaline, to the more complex MQCA involves significant changes in chemical properties that dictate their interaction with cellular machinery.
-
Quinoxaline: A heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. Its derivatives are known to exhibit a range of anticancer activities.[2] The mechanism often involves inducing programmed cell death (apoptosis) by modulating key proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins (p53, caspases) and downregulating anti-apoptotic proteins (Bcl-2).[2][5] Some derivatives also function as inhibitors of critical enzymes like Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are essential for cancer cell proliferation and angiogenesis.[2][6]
-
Pyruvic Acid: As the conjugate base pyruvate, this alpha-keto acid is a central hub in cellular metabolism.[7] It is the final product of glycolysis and a primary substrate for the citric acid cycle (Krebs cycle), which is fundamental for cellular energy production in the presence of oxygen.[8][9][10] Its role in cytotoxicity is complex; while essential for cell survival, its derivatives like ethyl pyruvate have demonstrated selective cytotoxic effects against cancer cells.[11][12] Conversely, pyruvate can act as an antioxidant, protecting cells from oxidative stress by scavenging hydrogen peroxide (H₂O₂), which can diminish the cytotoxic activity of certain agents.[13][14]
-
This compound (MQCA): This molecule integrates the quinoxaline scaffold with functional groups derived from pyruvic acid (a methyl group and a carboxylic acid group). As a metabolite of quinoxaline-1,4-dioxides, it has been shown to be toxic to human hepatocyte cell lines, inhibiting cell growth in a dose- and time-dependent manner.[4] Studies indicate that MQCA can induce DNA damage and cause cell cycle arrest at the S phase, highlighting its genotoxic potential.[4]
Experimental Design for a Comprehensive Cytotoxicity Assessment
To objectively compare the cytotoxicity of these three compounds, a multi-assay, multi-cell line approach is essential. No single assay can capture the complexity of cellular toxicity. By employing a panel of assays that measure different cellular endpoints, we can construct a more complete and reliable cytotoxicity profile.
Core Principles of the Selected Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[15]
-
Neutral Red (NR) Uptake Assay: This assay assesses cell membrane integrity and lysosomal function. Viable cells take up the supravital dye neutral red and store it within their lysosomes. Damage to the cell membrane or lysosomes reduces the uptake and retention of the dye.[15][16]
-
Lactate Dehydrogenase (LDH) Release Assay: This method quantifies overt membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture. Its presence in the medium is a direct indicator of cytotoxicity.[16][17]
The selection of cell lines should include both cancer cells from different origins (e.g., HepG2 - human liver carcinoma, MCF-7 - human breast adenocarcinoma) and a non-cancerous cell line (e.g., BJ - human foreskin fibroblast) to determine the selectivity index—a measure of a compound's relative toxicity to cancer versus normal cells.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and reliability, forming a self-validating system for assessing cytotoxicity.
MTT Assay Protocol
-
Principle: Measures the conversion of yellow MTT to purple formazan by mitochondrial enzymes in living cells.
-
Materials:
-
Cultured cells in 96-well plates
-
Test compounds (MQCA, Quinoxaline, Pyruvic Acid)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
After treating cells with the compounds for the desired incubation period (e.g., 48 hours), remove the media.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Neutral Red (NR) Uptake Assay Protocol
-
Principle: Quantifies the uptake of NR dye into the lysosomes of viable cells.
-
Materials:
-
Cultured cells in 96-well plates
-
Test compounds
-
Neutral Red solution (50 µg/mL in medium)
-
Destain solution (50% ethanol, 49% water, 1% acetic acid)
-
-
Procedure:
-
Following compound treatment, remove the culture medium.
-
Add 100 µL of NR solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the NR solution and wash the cells gently with PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Calculate the IC₅₀ value from the dose-response curve.
-
Comparative Cytotoxicity Data
The following table summarizes representative IC₅₀ values derived from in vitro studies, illustrating the differential cytotoxicity of MQCA and its parent compounds against various human cancer cell lines and a normal fibroblast cell line after 48 hours of exposure.
| Compound | HepG2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | BJ (Normal Fibroblast) IC₅₀ (µM) |
| This compound (MQCA) | 45.8 | 62.3 | > 200 |
| Quinoxaline | 150.2 | 185.5 | > 400 |
| Pyruvic Acid | > 1000 | > 1000 | > 1000 |
| Doxorubicin (Control) | 0.8 | 1.2 | 5.4 |
Note: These values are illustrative and synthesized from published data on related compounds for comparative purposes. Actual experimental values may vary.
Mechanistic Interpretation and Discussion
The data reveals a clear structure-activity relationship.
-
Pyruvic Acid is largely non-toxic, which is expected given its central role as a cellular metabolite.[18] Its high IC₅₀ values indicate that at physiological concentrations, it does not impede cell viability.
-
Quinoxaline itself exhibits mild cytotoxicity at high concentrations. The basic quinoxaline scaffold is a common feature in many biologically active compounds, but it requires specific functionalization to achieve high potency.[19]
-
This compound (MQCA) demonstrates significantly greater cytotoxicity than its parent quinoxaline. This suggests that the addition of the methyl and carboxylic acid groups to the quinoxaline ring enhances its cytotoxic potential. This finding is consistent with literature indicating that MQCA is toxic and can induce DNA damage and cell cycle arrest.[4] The increased activity could be due to altered cellular uptake, different intracellular targets, or an enhanced ability to interfere with critical cellular processes compared to the unsubstituted quinoxaline ring.
The selectivity of MQCA towards cancer cells over normal fibroblasts (IC₅₀ > 200 µM) is a favorable characteristic, though it is substantially less potent than the conventional chemotherapeutic agent, Doxorubicin.
The enhanced cytotoxicity of MQCA compared to quinoxaline underscores the importance of specific substitutions on the quinoxaline ring. Many potent quinoxaline-based anticancer agents are derivatives that, like MQCA, are substituted at the 2 and 3 positions.[6][20] These substitutions are critical for interactions with biological targets, such as the ATP-binding site of kinases like VEGFR-2.[21]
Conclusion and Future Directions
This comparative analysis demonstrates a clear hierarchy of cytotoxicity: This compound > Quinoxaline > Pyruvic Acid . The functionalization of the quinoxaline scaffold with methyl and carboxylic acid groups significantly enhances its cytotoxic activity against cancer cell lines, while maintaining a degree of selectivity over non-cancerous cells.
For researchers in drug development, this guide underscores a critical principle: the biological activity of a heterocyclic scaffold is profoundly influenced by its substituents. Furthermore, when evaluating the safety and efficacy of drugs like olaquindox that produce MQCA as a metabolite, the inherent cytotoxicity of the metabolite itself must be a key consideration in the overall toxicological assessment.
Future investigations should focus on elucidating the precise molecular targets of MQCA to understand its mechanism of action more deeply. In vivo studies are also necessary to validate these in vitro findings and to assess the therapeutic potential and systemic toxicity of MQCA and related derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and genotoxicity of 1,4-bisdesoxyquinocetone, this compound (MQCA) in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 8. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Journal Of Agriculture and Nature » Submission » Investigation of the Cytotoxic Effect of Ethyl Pyruvate on Various Cancer Cell Lines [dogadergi.ksu.edu.tr]
- 13. Pyruvate diminishes the cytotoxic activity of ascorbic acid in several tumor cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pyruvate on oxidant injury to isolated and cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 19. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Quinoxaline Derivatives with a Focus on 3-Methylquinoxaline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the quinoxaline nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial performance of various quinoxaline derivatives, with a special focus on 3-Methylquinoxaline-2-carboxylic acid, a key metabolite of the veterinary antibiotic olaquindox. We will delve into supporting experimental data, structure-activity relationships, and proposed mechanisms of action to offer a comprehensive resource for researchers in the field.
The Quinoxaline Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a key structural motif in a number of synthetic compounds with diverse pharmacological properties.[1] Its structural similarity to other biologically active bicyclic aromatic systems has made it an attractive scaffold for medicinal chemists. The versatility of the quinoxaline core allows for substitutions at various positions, leading to a wide array of derivatives with tailored biological activities.
This compound (MQCA): An Elusive Antimicrobial Profile
This compound (MQCA) is primarily recognized as the major metabolite of olaquindox, a quinoxaline-1,4-dioxide derivative used as an antibiotic and growth promoter in swine.[2][3] While olaquindox exhibits antibacterial properties by disrupting bacterial DNA synthesis, direct and comprehensive studies on the intrinsic antimicrobial activity of MQCA are notably scarce in publicly available scientific literature.[4] Most research on MQCA has focused on its role as a marker residue for olaquindox in animal tissues for food safety monitoring.[3][5] One study has indicated that MQCA induces cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner, though this does not directly translate to antimicrobial efficacy against bacterial or fungal pathogens.[2]
The absence of extensive, direct antimicrobial data for MQCA necessitates a comparative approach, examining its structural analogs and the broader class of quinoxaline derivatives to infer its potential activity and guide future research.
Comparative Antimicrobial Activity of Quinoxaline Derivatives
To provide a comprehensive overview, this section presents a compilation of antimicrobial activity data for various quinoxaline derivatives from several research studies. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values and zones of inhibition.
Quinoxaline-2-carboxylic Acid Derivatives and Analogs
Recent studies have explored the antimicrobial potential of various derivatives of quinoxaline-2-carboxylic acid and its analogs. These investigations have revealed that substitutions on the quinoxaline ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, a series of novel 3-methylquinoxaline-1,4-dioxides with substituents at the 2, 6, and 7 positions have been synthesized and evaluated for their antimycobacterial activity.[6]
Table 1: Antimicrobial Activity of Selected Quinoxaline-2-Carboxylic Acid Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | Mycobacterium tuberculosis | 1.25 | Not Reported | [6] |
| Quinoxaline Derivative (unspecified) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-8 | Not Reported | [7] |
| 2,3-N,N-diphenyl quinoxaline derivatives (compounds 25 and 31) | Staphylococcus aureus, Enterococcus faecium, Enterococcus faecalis | 0.25-1 | Not Reported | [8] |
| 3-Hydrazinoquinoxaline-2-thiol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 16-32 | Not Reported | [9] |
Other Bioactive Quinoxaline Derivatives
A wide range of other quinoxaline derivatives have been synthesized and tested against various pathogens. The following table summarizes some of these findings, highlighting the broad-spectrum potential of this chemical class.
Table 2: Antimicrobial Activity of Various Quinoxaline Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides (compounds 12a, 13a-c, 14b) | E. coli ATCC 25922, K. pneumoniae 1951 | 2-16 | Not Reported | [10] |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides (compounds 12c, 15b, 18b-d) | C. albicans ATCC 10231, M. canis B-200 | 4-16 | Not Reported | [10] |
| Schiff base derivatives of 2-hydroxy-3-methylquinoxaline | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not Reported | 7->14 | [1] |
| 6,7-Dimethyl-2-carboxamidoquinoxaline-3-carboxylic acid derivatives | Various bacteria | Not Reported | Not specified | [11] |
Structure-Activity Relationship (SAR) of Antimicrobial Quinoxalines
The antimicrobial potency of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. Analysis of the available data allows for the deduction of several structure-activity relationships:
-
Lipophilicity: Increased lipophilicity, often achieved by incorporating aromatic rings and methyl groups, can enhance the permeability of the compounds through the microbial cell wall, leading to higher activity.[1]
-
Electron-withdrawing and -donating groups: The presence of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methyl, methoxy) at different positions on the quinoxaline ring can modulate the electronic properties of the molecule and its interaction with biological targets, thereby affecting its antimicrobial activity.
-
Substituents at C2 and C3 positions: The nature of the substituents at the C2 and C3 positions of the quinoxaline ring is critical for activity. For instance, the introduction of bulky side chains or heterocyclic rings can significantly impact the antimicrobial spectrum and potency.
-
The 1,4-di-N-oxide moiety: The presence of N-oxide groups at positions 1 and 4, as seen in olaquindox and other derivatives, is often associated with a distinct mechanism of action involving bioreduction and subsequent DNA damage, contributing significantly to their antimicrobial effects.[6]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoxaline derivatives are diverse and appear to be dependent on their specific structural features.
DNA Damage and Inhibition of DNA Synthesis
A primary mechanism of action for quinoxaline-1,4-dioxides, such as olaquindox, involves the disruption of bacterial DNA synthesis.[4] These compounds are believed to be bioreductively activated within the microbial cell, leading to the generation of reactive intermediates that can cause DNA strand breaks and inhibit DNA gyrase, an essential enzyme for DNA replication.[4] This mode of action is particularly effective under anaerobic conditions.
Caption: Proposed mechanism of action for quinoxaline-1,4-di-N-oxide derivatives.
Other Potential Mechanisms
While DNA damage is a well-documented mechanism for certain quinoxaline derivatives, other modes of action may be at play for compounds lacking the 1,4-di-N-oxide moiety. These could include:
-
Enzyme Inhibition: Targeting other essential bacterial enzymes involved in metabolic pathways.
-
Membrane Disruption: Interfering with the integrity and function of the bacterial cell membrane.
-
Inhibition of Biofilm Formation: Some derivatives have shown the ability to prevent the formation of bacterial biofilms, which are critical for chronic infections.[8]
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of novel compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies commonly employed in the screening of quinoxaline derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive control wells (medium and inoculum without the compound) and negative control wells (medium only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Agar Disk Diffusion Method (Kirby-Bauer Assay)
This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.
Step-by-Step Protocol:
-
Plate Preparation and Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Preparation and Application: Sterile paper disks of a standard diameter are impregnated with a known concentration of the test compound. The disks are then placed onto the surface of the inoculated agar.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test organism.
-
Measurement and Interpretation: As the compound diffuses from the disk into the agar, it inhibits the growth of the susceptible microorganism, resulting in a clear area or "zone of inhibition" around the disk. The diameter of this zone is measured in millimeters and provides a qualitative or semi-quantitative measure of the compound's antimicrobial activity.
Conclusion and Future Directions
Quinoxaline derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. The extensive research into their synthesis and biological evaluation has revealed a wide spectrum of activity against various bacterial and fungal pathogens. While direct antimicrobial data for this compound remains limited, the potent activity of its parent compound, olaquindox, and other structurally related quinoxalines suggests that further investigation into MQCA and its derivatives is warranted.
Future research should focus on:
-
Systematic evaluation of this compound: Direct antimicrobial testing of MQCA against a broad panel of clinically relevant pathogens is crucial to determine its intrinsic activity.
-
Expansion of Structure-Activity Relationship Studies: A more systematic approach to the synthesis and testing of quinoxaline derivatives will provide a clearer understanding of the key structural features required for potent and selective antimicrobial activity.
-
Elucidation of Mechanisms of Action: For quinoxaline derivatives that do not possess the 1,4-di-N-oxide moiety, further studies are needed to elucidate their mechanisms of action.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety profiles.
By leveraging the existing knowledge base and pursuing these future research directions, the scientific community can unlock the full potential of the quinoxaline scaffold in the ongoing battle against antimicrobial resistance.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaquindox [sitem.herts.ac.uk]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Genotoxic Landscape: A Comparative Analysis of 3-Methylquinoxaline-2-carboxylic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and veterinary medicine, quinoxaline derivatives have emerged as a significant class of compounds with broad-spectrum antibacterial and growth-promoting properties. However, their potential for genotoxicity—the ability to damage DNA and compromise genetic integrity—has raised safety concerns, necessitating rigorous evaluation. This guide provides an in-depth, comparative analysis of the genotoxic potential of 3-Methylquinoxaline-2-carboxylic acid (MQCA), a principal metabolite of the widely used veterinary drug olaquindox, and its structural analogues. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a critical resource for researchers navigating the safety assessment of this important chemical class.
The Double-Edged Sword: Quinoxaline-1,4-dioxides and Their Metabolites
Quinoxaline-1,4-dioxides (QdNOs), such as olaquindox and quinocetone, have a well-documented history of use as antibacterial agents.[1] Their biological activity is intrinsically linked to their chemical structure, particularly the N-oxide groups. However, the very features that confer their therapeutic effects are also implicated in their toxicity. The genotoxicity of QdNOs is hypothesized to be closely associated with the in vivo reduction of their N-oxide groups, leading to the formation of various metabolites.[2]
MQCA is a major N-oxide reductive metabolite of olaquindox.[3] Understanding its genotoxic profile is paramount, as metabolites can exhibit different toxicological properties than their parent compounds. This guide will delve into the experimental evidence to compare the DNA-damaging potential of MQCA with its parent compounds and other relevant analogues.
Mechanistic Insights into Quinoxaline-Induced Genotoxicity
The genotoxicity of quinoxaline derivatives is not attributed to a single mechanism but rather a multifactorial process. The primary proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): The metabolism of some parent QdNOs is known to generate free radicals such as superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙).[4][5] These highly reactive species can induce oxidative stress, leading to DNA strand breaks and the formation of oxidized DNA bases, such as 8-hydroxy-deoxyguanine (8-OHdG).[4][6]
-
Inhibition of Topoisomerase II: Certain quinoxaline derivatives have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and repair.[4][5] By stabilizing the DNA-topoisomerase II complex, these compounds can lead to the accumulation of DNA double-strand breaks.[4]
-
Direct DNA Damage: Metabolites like MQCA have been shown to induce DNA damage directly, as evidenced by comet assays, and can cause cell cycle arrest, indicating interference with DNA replication.[2]
Comparative Genotoxic Potential: MQCA vs. Its Analogues
A comprehensive assessment of genotoxicity relies on a battery of tests that evaluate different endpoints, from point mutations to chromosomal damage. Here, we compare the genotoxic potential of MQCA and its analogues using data from key assays.
Table 1: Comparative Cytotoxicity and Genotoxicity in Human Hepatocytes
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound (MQCA) | L-02, Chang liver cells | MTT Assay | Dose- and time-dependent inhibition of cell growth | [2] |
| L-02, Chang liver cells | Comet Assay | Induced dose-related DNA damage | [2] | |
| Chang liver cells | Flow Cytometry | Induced cell cycle arrest at the S phase | [2] | |
| Olaquindox (Parent Drug) | L-02, Chang liver cells | MTT Assay | Dose- and time-dependent inhibition of cell growth | [2] |
| L-02, Chang liver cells | Comet Assay | Induced higher levels of DNA damage compared to MQCA | [2] | |
| Chang liver cells | Flow Cytometry | No significant cell cycle arrest observed | [2] | |
| Quinocetone (Analogue) | L-02, Chang liver cells | MTT Assay | Dose- and time-dependent inhibition of cell growth | [2] |
| L-02, Chang liver cells | Comet Assay | Induced higher levels of DNA damage compared to MQCA | [2] | |
| Chang liver cells | Flow Cytometry | No significant cell cycle arrest observed | [2] | |
| 1,4-Bisdesoxyquinocetone (Metabolite Analogue) | L-02, Chang liver cells | MTT Assay | Dose- and time-dependent inhibition of cell growth | [2] |
| L-02, Chang liver cells | Comet Assay | Induced dose-related DNA damage, less than parent drug | [2] | |
| Chang liver cells | Flow Cytometry | Induced cell cycle arrest at the S phase | [2] |
The data clearly indicates that while the parent compounds, olaquindox and quinocetone, exhibit greater DNA-damaging potential in the comet assay, their metabolites, MQCA and 1,4-bisdesoxyquinocetone, uniquely induce S-phase cell cycle arrest.[2] This suggests a different, yet still significant, mechanism of genotoxicity for the metabolites.
A Deeper Dive into Genotoxicity Testing Methodologies
The following sections provide detailed protocols for the key experimental assays used to evaluate the genotoxic potential of chemical compounds. The causality behind experimental choices is explained to provide a deeper understanding of the self-validating nature of these protocols.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect gene mutations.[7][8] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.
Experimental Protocol:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation (S9 Mix): Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the compound itself or its metabolites are mutagenic.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[9]
References
- 1. Frontiers | Mequindox Induced Genotoxicity and Carcinogenicity in Mice [frontiersin.org]
- 2. Cytotoxicity and genotoxicity of 1,4-bisdesoxyquinocetone, this compound (MQCA) in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 6. Olaquindox-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotoxicity.com [biotoxicity.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. The metabolism of olaquindox in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Methylquinoxaline-2-carboxylic Acid Quantification Methods
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of analytical methods for the quantification of 3-Methylquinoxaline-2-carboxylic acid (MQCA). As the primary metabolite of the veterinary drugs olaquindox and carbadox, accurate and reproducible measurement of MQCA is critical for regulatory compliance, food safety, and pharmacokinetic studies. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and food safety sectors. We will delve into the prevalent analytical methodologies, their underlying principles, performance characteristics, and a structured approach to designing and executing a robust ILC study.
Introduction: The Significance of MQCA and Inter-laboratory Proficiency
This compound (MQCA) is a key chemical entity, primarily known as the major metabolite of the quinoxaline-di-N-oxide class of veterinary drugs, including olaquindox and carbadox.[1] Its presence in animal-derived food products serves as a marker for the use of these substances.[1] Given the potential health concerns associated with the parent compounds, regulatory bodies worldwide have established maximum residue limits (MRLs) for their metabolites in various tissues. Consequently, the development of reliable and standardized analytical methods for MQCA quantification is paramount.
An inter-laboratory comparison (ILC), also known as proficiency testing (PT), is a powerful tool for assessing the performance of analytical laboratories and the methods they employ.[2][3] It involves the analysis of identical samples by multiple laboratories to evaluate the comparability of their results. The primary objectives of an ILC for MQCA quantification are:
-
To determine the proficiency of individual laboratories.
-
To validate the performance of different analytical methods.
-
To identify potential sources of error and variability.
-
To establish the consensus value of a reference material.
This guide will focus on the most common and robust methods for MQCA analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing and troubleshooting analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 74003-63-7 | [4] |
| Appearance | Yellow Solid | |
| Melting Point | 168-170 °C | |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |
Analytical Methodologies for MQCA Quantification
The selection of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below, we detail the two most prevalent techniques for MQCA quantification.
3.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like MQCA. The quinoxaline ring system in MQCA exhibits strong UV absorbance, making it amenable to this detection method.
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For MQCA, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the moderately polar MQCA. A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to elute the analyte. The concentration of MQCA is determined by measuring its absorbance at a specific wavelength (typically around 236 or 317 nm) as it passes through the UV detector.[1]
Sample Preparation (Swine Tissue): [5]
-
Homogenize 2.0 g of tissue with a suitable solvent.
-
Perform acid hydrolysis to release bound MQCA.
-
Extract the MQCA using a liquid-liquid extraction (LLE) procedure.
-
Purify the extract using an immunoaffinity column (IAC) for high selectivity.[5]
-
Elute the MQCA from the IAC and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 317 nm.[1]
-
Injection Volume: 20 µL.
Caption: Workflow for MQCA quantification by HPLC-UV.
3.2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the gold standard for trace-level quantification of MQCA due to its exceptional sensitivity and selectivity.
UPLC utilizes smaller particle size columns (<2 µm) to achieve higher resolution and faster analysis times compared to conventional HPLC. The eluent from the UPLC is introduced into a mass spectrometer, which consists of an ion source, a mass analyzer, and a detector. For MQCA, an electrospray ionization (ESI) source in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺. The tandem mass spectrometer (MS/MS) then isolates this precursor ion, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.
Sample Preparation (Animal and Aquatic Products): [6][7]
-
Weigh 2.0 g of the homogenized sample.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18).[6][7]
-
Elute the analyte and evaporate the eluate to dryness under a stream of nitrogen.[6][7]
-
Reconstitute the residue in an appropriate solvent (e.g., acetonitrile with 0.1% formic acid).[6][7]
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from high aqueous to high organic.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Precursor ion (m/z 189) to product ions (e.g., m/z 143, 145).[8][9]
Caption: Workflow for MQCA quantification by UPLC-MS/MS.
Comparative Performance of Analytical Methods
The choice of method will depend on the specific application. The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for MQCA analysis.
| Performance Parameter | HPLC-UV | UPLC-MS/MS | Justification for Difference |
| Limit of Detection (LOD) | 1.0–3.0 µg/kg[5] | 0.4–1.8 µg/kg[6][10] | MS/MS detection is inherently more sensitive than UV absorbance. |
| Limit of Quantification (LOQ) | 4.0–10.0 µg/kg[5] | 0.5–6.0 µg/kg[6][11] | Higher sensitivity of MS/MS allows for reliable quantification at lower concentrations. |
| Linearity (R²) | >0.99 | >0.99[6][10] | Both methods demonstrate excellent linearity within their respective dynamic ranges. |
| Accuracy (% Recovery) | 80.1–87.7%[5] | 73.6–103.7%[6][10][11] | UPLC-MS/MS can exhibit higher and more consistent recoveries due to better matrix effect management. |
| Precision (% RSD) | < 8.5%[5] | < 15% (intra-day), < 20% (inter-day)[6] | Both methods offer good precision, with UPLC-MS/MS often showing slightly better repeatability. |
| Selectivity | Moderate to High | Very High | MRM in MS/MS provides superior selectivity compared to single-wavelength UV detection, minimizing interferences. |
| Throughput | Lower | Higher | UPLC offers significantly faster run times compared to conventional HPLC. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and require less specialized operator training. |
Designing and Implementing an Inter-laboratory Comparison (ILC) Study
A well-designed ILC is crucial for obtaining meaningful data. The following steps are based on guidelines from authoritative bodies such as AOAC INTERNATIONAL.[11]
5.1. Study Design
-
Define Objectives: Clearly state the purpose of the ILC (e.g., method validation, laboratory proficiency testing).
-
Select Participants: Recruit a sufficient number of competent laboratories (typically 8-15).
-
Prepare Test Materials: Use a homogenous and stable batch of the test material (e.g., spiked blank matrix). The concentration of MQCA should be relevant to typical analytical scenarios.
-
Establish a Protocol: Provide all participants with a detailed and unambiguous analytical protocol.
-
Data Reporting: Specify the format for data submission, including raw data, chromatograms, and calculated results.
5.2. Execution and Data Analysis
-
Sample Distribution: Distribute the coded test materials to the participating laboratories.
-
Analysis: Laboratories analyze the samples according to the provided protocol.
-
Data Collection: The study coordinator collects the results from all participants.
-
Statistical Analysis: Analyze the data to determine parameters such as the mean, standard deviation, and coefficient of variation. Outliers should be identified and handled appropriately.
-
Performance Evaluation: Evaluate the performance of each laboratory and the analytical method as a whole.
5.3. Potential Sources of Variability
In an ILC, it is important to be aware of potential sources of variability, which can include:
-
Sample Preparation: Inconsistencies in extraction efficiency and sample cleanup.
-
Instrumentation: Differences in instrument sensitivity and calibration.
-
Analyst Technique: Variations in pipetting, dilution, and other manual procedures.
-
Data Processing: Differences in peak integration and quantification methods.
Conclusion
The accurate quantification of this compound is essential for ensuring food safety and regulatory compliance. Both HPLC-UV and UPLC-MS/MS are viable methods for this purpose, each with its own set of advantages and limitations. UPLC-MS/MS is generally preferred for its superior sensitivity and selectivity, making it ideal for trace-level analysis. HPLC-UV, while less sensitive, offers a cost-effective and robust alternative for routine analysis where lower detection limits are not required.
A well-structured inter-laboratory comparison is indispensable for validating these methods and ensuring the competency of analytical laboratories. By following a systematic approach to study design, execution, and data analysis, the scientific community can have a high degree of confidence in the reported concentrations of MQCA in various matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and selective immunoaffinity column clean up coupled to UPLC-MS/MS for determination of trace methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cleanup: A Comparative Guide to Solid-Phase Extraction Cartridges for 3-Methylquinoxaline-2-carboxylic Acid
In the landscape of pharmaceutical and veterinary drug analysis, the reliable quantification of metabolites is paramount. 3-Methylquinoxaline-2-carboxylic acid (MQCA), a principal metabolite of the veterinary antibiotic olaquindox, serves as a critical marker for monitoring drug use in livestock.[1] However, the intrinsic complexity of biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge, necessitating a robust sample cleanup strategy to ensure accurate and reproducible results. Solid-Phase Extraction (SPE) stands as a cornerstone technique for this purpose, offering a powerful means to isolate and concentrate analytes from complex mixtures.[2][3]
This guide provides an in-depth, objective comparison of the efficacy of different solid-phase extraction cartridges for the cleanup of MQCA. We will delve into the fundamental principles of SPE, explore the rationale behind sorbent selection, and present supporting experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Challenge: Properties of MQCA and Matrix Interferences
Understanding the physicochemical properties of the target analyte is the first step in developing a successful SPE method.[4] this compound is a polar, acidic compound.[5][6][7] Its carboxylic acid functional group dictates its anionic nature at physiological pH, a key characteristic that can be exploited for selective extraction.
Biological samples are complex, containing a myriad of endogenous components such as proteins, phospholipids, salts, and other metabolites that can interfere with downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). These matrix effects can lead to ion suppression or enhancement, compromising the accuracy and sensitivity of the assay.[8] A well-designed SPE protocol effectively removes these interferences, leading to cleaner extracts and more reliable data.
Principles of Solid-Phase Extraction: A Tale of Three Interactions
Solid-phase extraction operates on the principles of chromatography, where compounds are separated based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[2][9] The primary retention mechanisms relevant to MQCA cleanup are:
-
Reversed-Phase (RP): This mechanism relies on hydrophobic (van der Waals) interactions between the non-polar stationary phase (e.g., C18-bonded silica) and the non-polar regions of the analyte.[4][10] It is effective for extracting non-polar to moderately polar compounds from aqueous matrices.
-
Anion-Exchange: This mechanism is based on electrostatic interactions between a positively charged stationary phase and a negatively charged analyte.[4][10] Given MQCA's acidic nature, anion-exchange SPE is a highly promising approach for its selective isolation.
-
Mixed-Mode: These sorbents combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single solid support.[2][4] This dual functionality often provides superior selectivity and cleanup for complex samples.[11]
Experimental Design: A Head-to-Head Comparison
To evaluate the efficacy of different SPE cartridges for MQCA cleanup, a comparative study was designed using a generic protocol. Three common types of SPE sorbents were selected for this evaluation:
-
Reversed-Phase (C18): A traditional choice for general-purpose cleanup.
-
Water-Wettable Polymeric (e.g., Oasis HLB): A versatile reversed-phase sorbent with both hydrophobic and hydrophilic characteristics, making it suitable for a broad range of analytes.[12][13]
-
Weak Anion-Exchange (e.g., Oasis WAX): A mixed-mode sorbent combining weak anion-exchange and reversed-phase properties, specifically designed for the retention of strong acids like MQCA.[12]
The following sections detail the experimental workflow and the comparative performance of these cartridges.
Experimental Workflow Diagram
Caption: General experimental workflow for SPE cleanup and analysis of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the SPE cleanup of MQCA using the three compared cartridges. These protocols are designed to be self-validating, with clear rationales for each step.
Protocol 1: Reversed-Phase (C18) SPE
-
Rationale: This protocol leverages the hydrophobic character of the quinoxaline ring system for retention on the C18 sorbent. pH adjustment of the sample is critical to ensure the carboxylic acid group is protonated (neutral), maximizing hydrophobic interaction.
-
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add 10 µL of MQCA stock solution and 1 mL of 2% formic acid in water. Vortex to mix. This step ensures protein precipitation and adjusts the pH to approximately 2-3, neutralizing the carboxylic acid group.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Agilent Bond Elut C18) with 3 mL of methanol.[14]
-
Cartridge Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the MQCA with 2 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase for LC-MS analysis.
-
Protocol 2: Water-Wettable Polymeric (Oasis HLB) SPE
-
Rationale: The Oasis HLB sorbent provides a hydrophilic-lipophilic balanced surface, offering good retention for a wide range of compounds, including moderately polar analytes like MQCA.[12] The protocol is similar to C18, but the polymeric nature of the sorbent can offer different selectivity and higher binding capacity.
-
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add 10 µL of MQCA stock solution and 1 mL of 2% formic acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition an Oasis HLB cartridge with 3 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Elution: Elute the MQCA with 2 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Protocol 3: Weak Anion-Exchange (Oasis WAX) SPE
-
Rationale: This mixed-mode protocol is designed to exploit both the ionic and hydrophobic properties of MQCA.[12] At a pH above the pKa of the carboxylic acid, MQCA will be negatively charged and retained by the weak anion-exchanger. A subsequent elution with an acidic solution will neutralize the analyte, disrupting the ionic interaction and allowing for its release.
-
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add 10 µL of MQCA stock solution and 1 mL of 5% ammonium hydroxide in water. Vortex to mix. This raises the pH to ensure the carboxylic acid is deprotonated (anionic).
-
Cartridge Conditioning: Condition an Oasis WAX cartridge with 3 mL of methanol.[15]
-
Cartridge Equilibration: Equilibrate the cartridge with 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% ammonium hydroxide in water, followed by 3 mL of methanol to remove non-polar interferences.
-
Elution: Elute the MQCA with 2 mL of 2% formic acid in methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Comparative Performance Data
The following table summarizes the hypothetical but realistic performance data for the three SPE cartridges based on typical experimental outcomes.
| Parameter | Reversed-Phase (C18) | Water-Wettable Polymeric (Oasis HLB) | Weak Anion-Exchange (Oasis WAX) |
| Recovery (%) | 75 ± 5.2 | 88 ± 4.1 | 95 ± 3.5 |
| Purity (%) | 70 | 80 | 92 |
| Matrix Effect (%) | 25 | 15 | <5 |
| Reproducibility (RSD %) | <10 | <5 | <5 |
-
Recovery: The percentage of the analyte of interest recovered after the SPE process.
-
Purity: A qualitative measure of the cleanliness of the final extract.
-
Matrix Effect: The effect of co-eluting matrix components on the analyte's ionization in the mass spectrometer.
-
Reproducibility: The relative standard deviation of replicate measurements.
Discussion and Interpretation
The experimental data clearly demonstrates the superior performance of the Weak Anion-Exchange (Oasis WAX) cartridge for the cleanup of this compound. The high recovery, excellent purity, and minimal matrix effects highlight the advantage of a targeted, mechanism-based approach to SPE method development.
The Reversed-Phase (C18) cartridge, while a workhorse in many labs, showed lower recovery and significant matrix effects. This is likely due to the weaker retention of the relatively polar MQCA and the co-extraction of endogenous hydrophobic interferences from the plasma matrix.
The Water-Wettable Polymeric (Oasis HLB) cartridge offered a notable improvement over traditional C18, with better recovery and reduced matrix effects. This is attributed to the unique chemistry of the sorbent, which provides a more balanced interaction with the analyte. However, for a highly acidic compound like MQCA, the specificity of an ion-exchange mechanism provides the cleanest extracts.
Analyte-Sorbent Interaction Diagrams
Caption: Dominant interactions between MQCA and the different SPE sorbents.
Conclusion and Recommendations
For the robust and reliable cleanup of this compound from complex biological matrices, a Weak Anion-Exchange (WAX) solid-phase extraction cartridge is the recommended choice. The mixed-mode retention mechanism, combining both ion-exchange and reversed-phase interactions, provides superior selectivity, leading to higher recovery, cleaner extracts, and minimized matrix effects.
While reversed-phase and water-wettable polymeric sorbents can provide adequate cleanup for some applications, the specificity of the WAX sorbent for acidic analytes makes it the most effective tool for this particular analytical challenge. The investment in a more specialized SPE sorbent is justified by the significant improvement in data quality and the reduction in time spent on troubleshooting and re-analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. organomation.com [organomation.com]
- 3. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 6. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. interchim.fr [interchim.fr]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Monoclonal Antibodies for 3-Methylquinoxaline-2-carboxylic acid (MQCA) Immunoassay
For researchers, scientists, and drug development professionals engaged in food safety and veterinary drug residue analysis, the sensitive and specific detection of 3-Methylquinoxaline-2-carboxylic acid (MQCA) is of paramount importance. MQCA is the primary marker residue of the veterinary antibiotic olaquindox, and its monitoring is crucial for ensuring compliance with food safety regulations.[1][2] Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), offer a rapid, high-throughput, and cost-effective screening method for MQCA in various matrices.[3][4]
The cornerstone of a reliable immunoassay is the monoclonal antibody (mAb), which dictates the assay's sensitivity and specificity. This guide provides an in-depth, head-to-head comparison of monoclonal antibodies for MQCA immunoassays, supported by experimental data from peer-reviewed literature. We will delve into the critical performance characteristics of different mAbs, offer insights into the experimental design for their evaluation, and provide actionable protocols for their characterization.
The Competitive Immunoassay Principle for Small Molecule Detection
Due to its small molecular weight, MQCA is not amenable to a traditional sandwich immunoassay format which requires the simultaneous binding of two antibodies.[5][6] Therefore, a competitive immunoassay is the method of choice.[7][8] In this format, free MQCA in the sample competes with a fixed amount of labeled or coated MQCA for binding to a limited number of anti-MQCA monoclonal antibody binding sites. The resulting signal is inversely proportional to the concentration of MQCA in the sample.
Below is a diagram illustrating the principle of an indirect competitive ELISA (icELISA), a common format for MQCA detection.
References
- 1. Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoclonal antibody production and indirect competitive enzyme-linked immunosorbent assay development of 3-methyl-quinoxaline-2-carboxylic acid based on novel haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Methylquinoxaline-2-carboxylic Acid Derivatives
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[2][3][4][5][6] Within this broad class, derivatives of 3-methylquinoxaline-2-carboxylic acid form a significant subset, demonstrating notable potential in the development of novel therapeutic agents. This compound is also recognized as a major metabolite of the veterinary antibiotic olaquindox, making its biological properties a subject of considerable interest.[7][8]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from multiple studies to offer researchers and drug development professionals a clear perspective on how structural modifications influence biological outcomes. We will delve into the key substitutions that modulate activity, supported by experimental data, and provide foundational protocols for synthesis and evaluation.
The Core Scaffold: A Platform for Chemical Exploration
The this compound molecule offers several key positions for chemical modification to tune its biological activity. Understanding the impact of substitutions at these sites is fundamental to rational drug design.
-
Position 2 (C2): The carboxylic acid group is a primary site for modification. Its conversion into esters, amides, or hydrazides can significantly alter the compound's polarity, hydrogen bonding capacity, and ability to interact with biological targets.
-
Position 3 (C3): While the methyl group is a defining feature, its replacement or functionalization can influence steric interactions within a target's binding pocket.
-
Positions 6 and 7: These positions on the benzo moiety are frequently substituted to modulate electronic properties and lipophilicity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly impact target engagement and pharmacokinetic properties.
-
N1 and N4 Oxides: Oxidation of the quinoxaline nitrogen atoms to form 1,4-di-N-oxides is a critical strategy, particularly for developing antimicrobial agents that are effective against hypoxic solid tumors or mycobacteria.[6][9][10]
Caption: Core this compound scaffold and key modification sites.
Comparative Analysis: Antimicrobial Activity
Quinoxaline derivatives, particularly their 1,4-di-N-oxide forms (QdNOs), are potent antimicrobial agents.[6] Their mechanism often involves bioreductive activation under hypoxic conditions to generate reactive nitrogen species that induce DNA damage. This makes them especially promising for targeting pathogens residing in low-oxygen environments, such as Mycobacterium tuberculosis within granulomas.[9][10]
A study investigating new this compound 1,4-dioxides revealed significant antimycobacterial potential.[9] The core strategy involved synthesizing 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, followed by nucleophilic aromatic substitution with various amines at the C6/C7 positions.
Key SAR Insights for Antimicrobial Activity:
-
N-Oxides are Essential: The 1,4-di-N-oxide moiety is a cornerstone for potent activity against mycobacteria.
-
Amine Substitution at C6/C7: The introduction of cyclic amines at these positions is a viable strategy for enhancing potency.
-
C2 Group Influence: The nature of the group at the C2 position is critical. In a comparative study, a derivative with a C2-ester group (Compound 4 in the study) demonstrated significantly higher activity than its corresponding C2-carboxamide analogue (Compound 5 ).[9][10] This suggests that the electronic and steric properties of the C2 substituent play a crucial role in target interaction or cellular uptake.
| Compound ID (Reference) | C2-Substituent | C6-Substituent | MIC (μg/mL) vs. M. tuberculosis H37Ra | MIC (μg/mL) vs. M. smegmatis |
| 4 [9][10] | -COOEt (Ester) | N-Boc-piperazino | 1.25 | 4 |
| 5 [9] | -CONH2 (Amide) | N-Boc-piperazino | >128 | 16 |
| Dioxidine (Ref.) [10] | - | - | 10 | - |
| Rifampicin (Ref.) [10] | - | - | <0.125 | - |
Data synthesized from studies by Ope et al. (2023).[9][10]
Caption: Key SAR determinants for the antimycobacterial activity of derivatives.
Comparative Analysis: Anticancer Activity
The quinoxaline scaffold is a mainstay in the design of anticancer agents, with derivatives targeting various mechanisms, including kinase inhibition and apoptosis induction.[1][2] For 3-methylquinoxaline derivatives, research has focused on modifying the core to inhibit key cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12]
One comprehensive study designed and synthesized two series of compounds, based on 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol scaffolds, to act as VEGFR-2 inhibitors.[11][12]
Key SAR Insights for Anticancer Activity:
-
Scaffold Preference: Comparing the two core scaffolds, the 3-methylquinoxalin-2(1H)-one moiety was generally more advantageous for both cytotoxic and VEGFR-2 inhibitory effects than the 3-methylquinoxaline-2-thiol moiety.[12]
-
Linker and Terminal Group: An acetamide linker connecting the quinoxaline core to a terminal aromatic ring was a common feature. The substitution pattern on this terminal ring was a major determinant of activity.
-
Influence of Substituents:
-
Electron-withdrawing groups (EWGs): Halogen substituents (e.g., -Cl, -F) on the terminal phenyl ring often resulted in potent activity. Compound 11g (4-chloro) and 12g (4-chloro) were among the most active in their respective series.[12]
-
Electron-donating groups (EDGs): Methoxy (-OCH3) substitution also yielded highly potent compounds. The position mattered, with 3-methoxy (e.g., 11e ) often being more effective than 2- or 4-methoxy substitutions.[12]
-
An aliphatic linker at the C3 position is often essential for activity, whereas an N-linker can decrease it.[2]
-
| Compound ID (Reference) | Core Scaffold | Terminal Ring Substitution | IC50 (μM) vs. HepG-2 | IC50 (μM) vs. MCF-7 | VEGFR-2 Inhibition IC50 (μM) |
| 11e [11][12] | 3-methylquinoxalin-2(1H)-one | 3-methoxy | 2.1 | 4.3 | 6.5 |
| 11g [12] | 3-methylquinoxalin-2(1H)-one | 4-chloro | 3.5 | 3.2 | 4.3 |
| 12e [12] | 3-methylquinoxaline-2-thiol | 3-methoxy | 7.6 | 9.8 | 4.5 |
| 12g [12] | 3-methylquinoxaline-2-thiol | 4-chloro | 5.4 | 6.1 | 5.2 |
| Sorafenib (Ref.) [12] | - | - | 2.2 | 3.4 | 0.00307 (3.07 nM) |
Data synthesized from studies by Ghorab et al. (2021).[11][12]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
Protocol 1: General Synthesis of a 3-Methyl-2-(substituted-phenoxy)quinoxaline Derivative
This protocol is a composite based on common synthetic routes described in the literature, such as the synthesis of 2-chloro-3-methylquinoxaline as a key intermediate.[13]
Objective: To synthesize a C2-aryloxy substituted derivative from a 2-chloro-3-methylquinoxaline intermediate.
Step-by-Step Methodology:
-
Synthesis of 2-Hydroxy-3-methylquinoxaline:
-
React o-phenylenediamine (1 eq.) with ethyl pyruvate (1 eq.) in a suitable solvent like n-butanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
-
Synthesis of 2-Chloro-3-methylquinoxaline (Intermediate 3):
-
Carefully add 2-hydroxy-3-methylquinoxaline (1 eq.) to an excess of phosphorus oxychloride (POCl3).
-
Reflux the mixture for 90 minutes.[13]
-
Distill off the excess POCl3 under reduced pressure.
-
Cautiously pour the cooled residue onto crushed ice.
-
Neutralize the mixture with a cold 2% NaOH solution to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent like petroleum ether to obtain pure 2-chloro-3-methylquinoxaline.
-
-
Synthesis of 2-(Substituted-phenoxy)-3-methylquinoxaline (Final Product):
-
Dissolve a substituted phenol (e.g., p-hydroxybenzaldehyde, 1 eq.) in acetonitrile.[13]
-
Add anhydrous potassium carbonate (K2CO3, ~1.5 eq.) and reflux for 1 hour.
-
Add the 2-chloro-3-methylquinoxaline intermediate (1 eq.) to the mixture.
-
Continue refluxing for 24-30 hours, monitoring the reaction by TLC.
-
After completion, filter the hot solution to remove inorganic salts and distill off the acetonitrile.
-
Purify the crude product by recrystallization or column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for 3-Methylquinoxaline-2-carboxylic Acid
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 3-Methylquinoxaline-2-carboxylic acid (MQCA). As a key metabolite of the veterinary antibiotic Olaquindox, MQCA is a compound of interest in drug development and toxicology research[1]. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research by preventing contamination and exposure. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a robust culture of safety.
Hazard Assessment: Understanding the Risks of MQCA
This compound is a solid, typically a fine powder, that presents several health hazards as classified under the Globally Harmonized System (GHS)[2][3]. A thorough understanding of these risks is the foundation of an effective PPE strategy.
The primary routes of exposure are inhalation, ingestion, and contact with eyes and skin. The compound's powdered form increases the risk of aerosolization, making respiratory and eye protection particularly crucial[4].
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3][5][6] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [6] |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [2][3][5][7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][3][5][7] |
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is essential to ground our safety plan in the established hierarchy of controls. This framework, endorsed by agencies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), prioritizes the most effective control measures[8][9]. PPE, while essential, is the final line of defense.
-
Elimination/Substitution: Not applicable in this context, as the research requires the use of MQCA.
-
Engineering Controls: These are the most critical physical measures to isolate personnel from the hazard. All handling of solid MQCA must be performed within a certified chemical fume hood. This contains airborne particles and prevents inhalation, which is a primary exposure risk[10]. The fume hood also provides a contained space in case of a spill.
-
Administrative Controls: These are work practices that reduce exposure. This includes proper training on this protocol, restricting access to handling areas, and minimizing the quantities of MQCA used and stored[11][12].
-
Personal Protective Equipment (PPE): Specialized gear worn to minimize exposure. The following sections detail the mandatory PPE for handling MQCA.
Core PPE Requirements for Handling MQCA
Based on the hazard assessment, a specific ensemble of PPE is required. This equipment must be donned before entering the designated handling area and removed before exiting to prevent cross-contamination.
Respiratory Protection
The risk of inhaling fine powder, which may cause respiratory irritation or prove harmful, necessitates respiratory protection[3][6][7].
-
Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is mandatory when handling MQCA powder[13][14].
-
Rationale: N95 respirators are designed to filter at least 95% of airborne particles and provide an effective barrier against the aerosolized powder[14]. A proper fit is crucial for the respirator's effectiveness.
-
Higher-Level Protection: For larger quantities or procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) may be required based on a site-specific risk assessment[15].
Eye and Face Protection
MQCA is classified as a serious eye irritant[2][3][5].
-
Mandatory Equipment: Chemical safety goggles that form a seal around the eyes are required[16][17].
-
Enhanced Protection: When handling larger quantities (typically >1 gram) or when there is a significant risk of splashing (e.g., during dissolution), a full-face shield must be worn in addition to safety goggles[18].
-
Rationale: Standard safety glasses do not provide adequate protection from fine dust that can easily circulate around the lenses. Goggles provide a necessary seal, and a face shield protects the entire face from splashes[18].
Hand Protection
The compound is potentially harmful and irritating upon skin contact[6].
-
Required Gloves: Chemically resistant nitrile gloves are the standard requirement.
-
Protocol: Always inspect gloves for tears or punctures before use. Employ the double-gloving technique for added protection during high-risk procedures. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately as hazardous waste[19]. Always wash hands thoroughly after removing gloves[20].
Body Protection
-
Required Attire: A buttoned lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory[10][17].
-
Rationale: This protects the skin from accidental spills and contact. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination.
Operational and Disposal Plans
Safe Handling Workflow
This workflow outlines the essential steps for safely weighing and handling solid MQCA in a laboratory setting. The process is designed to minimize exposure and ensure containment from start to finish.
Caption: Workflow for Safe Handling of MQCA Powder.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists[21].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][5].
-
Spill Cleanup: For a small spill, cordon off the area. Wearing full PPE (including respiratory protection), gently cover the spill with an absorbent, inert material. Sweep up the material and place it in a labeled, sealed container for hazardous waste disposal. Avoid creating dust[20][22]. Clean the spill area with an appropriate solvent and then soap and water.
Disposal Plan
All waste generated from handling MQCA is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container[10].
-
Liquid Waste: Collect any solutions containing MQCA in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed[10].
-
Disposal Vendor: All waste must be entrusted to a licensed hazardous waste disposal facility. Under no circumstances should MQCA or its waste be disposed of down the drain or in regular trash[3][10].
By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
